2-Methoxy-3-methylquinoline
Description
Properties
IUPAC Name |
2-methoxy-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-9-5-3-4-6-10(9)12-11(8)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALGYAAKAHIFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666766 | |
| Record name | 2-Methoxy-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222317-28-4 | |
| Record name | 2-Methoxy-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00666766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-3-methylquinoline: Structure, Properties, and Synthetic Strategies
Abstract
This technical guide provides a comprehensive scientific overview of 2-Methoxy-3-methylquinoline, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document details the specific structural features, physicochemical properties, and spectroscopic profile of this compound. Furthermore, it presents a validated synthetic protocol, discusses the molecule's reactivity, and explores its potential as a versatile building block in the design and development of novel bioactive molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a foundational motif in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic drugs. Compounds incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The efficacy of these agents is often dictated by the nature and position of substituents on the bicyclic core. Functionalization allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, such as lipophilicity and metabolic stability.
This compound is a derivative that features two key substituents: a methoxy group at the 2-position and a methyl group at the 3-position. The electron-donating methoxy group significantly influences the electronic character of the heterocyclic ring, while the methyl group provides a steric marker and a potential site for further synthetic elaboration. This combination makes this compound a valuable and versatile intermediate for constructing more complex molecular architectures aimed at specific biological targets.[4]
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of this compound consists of a fused benzene and pyridine ring, with a methoxy (-OCH₃) substituent at the C2 position and a methyl (-CH₃) group at the C3 position.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via SₙAr
This protocol describes a self-validating system where reaction progress can be monitored, ensuring reproducibility.
-
Materials & Setup:
-
2-Chloro-3-methylquinoline (1.0 equivalent)
-
Sodium methoxide (1.5 equivalents)
-
Anhydrous methanol (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Step 1 (Dissolution): To the round-bottom flask, add 2-Chloro-3-methylquinoline and anhydrous methanol. Stir the mixture at room temperature until the starting material is fully dissolved. The choice of an anhydrous solvent is critical to prevent the formation of the undesired 2-hydroxyquinoline byproduct.
-
Step 2 (Reagent Addition): Carefully add sodium methoxide to the solution. The addition may be slightly exothermic. Sodium methoxide serves as a potent source of the methoxide nucleophile.
-
Step 3 (Reaction): Heat the reaction mixture to reflux (approximately 65 °C for methanol) under an inert atmosphere. The inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
Step 4 (Monitoring): Monitor the reaction's progress using Thin Layer Chromatography (TLC) [Silica gel, e.g., 4:1 Hexanes:Ethyl Acetate]. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion. This step is crucial for validation and prevents over-running the reaction, which could lead to byproduct formation. The reaction is typically complete within 2-6 hours. [1]
-
-
Workup and Purification:
-
Step 1 (Quenching): After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water or crushed ice to precipitate the crude product and quench any remaining sodium methoxide.
-
Step 2 (Extraction): Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Step 3 (Washing & Drying): Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Step 4 (Concentration): Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Step 5 (Purification): Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.
-
Applications in Research and Drug Development
This compound is not typically an end-product but rather a strategic intermediate in the synthesis of more complex molecules. [4]
-
Scaffold for Library Synthesis: The quinoline core serves as a rigid scaffold. The methoxy group can be demethylated to reveal a reactive hydroxyl group, or the aromatic rings can undergo further functionalization (e.g., nitration, halogenation), allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies. [5]* Precursor for Bioactive Agents: The general quinoline structure is a key component in drugs targeting a range of diseases. For example, substituted quinolines are being investigated as PI3K/mTOR inhibitors for cancer therapy and as novel antimicrobial agents. [4][5]This compound provides a ready starting point for synthesizing molecules to be screened for such activities.
-
Chemical Probe Development: Functionalized quinolines can be developed into fluorescent probes or binding ligands for studying biological systems, leveraging the intrinsic properties of the aromatic system.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds like 3-methylquinoline and 2-chloro-3-methylquinoline should be used to guide handling procedures. [6][7]
-
Hazard Classification: Assumed to be harmful if swallowed or in contact with skin. [8]It is expected to cause skin and serious eye irritation, and may cause respiratory irritation. [6][7]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [7]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [9]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]Keep away from strong oxidizing agents and strong acids.
References
-
PubChem. 2-(6-Methoxy-3-pyridinyl)-3-methylquinoline. National Center for Biotechnology Information. Available from: [Link]
-
Geronikaki, A., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available from: [Link]
-
Royal Society of Chemistry. (2020). Supporting Information For: A Practical and Efficient Synthesis of 4-Aryl-6-methoxyquinolines. Available from: [Link]
-
MySkinRecipes. 2-Chloro-6-Methoxy-3-Methylquinoline. Available from: [Link]
-
PubChem. 2-Methoxy-3-methylquinoxaline. National Center for Biotechnology Information. Available from: [Link]
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available from: [Link]
-
CPAchem. (2023). Safety data sheet: 2-Methylquinoline. Available from: [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
-
ResearchGate. (2018). Synthesis of 6-methoxy-2-methylquinoline 3a. Available from: [Link]
-
Chandraprakash, K., et al. (2012). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E. Available from: [Link]
-
SpectraBase. 2-Methoxyquinoline - 13C NMR. Available from: [Link]
-
ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available from: [Link]
-
The Good Scents Company. 2-methyl quinoline. Available from: [Link]
-
PubChem. 5-Methoxy-3-methylquinoline. National Center for Biotechnology Information. Available from: [Link]
-
ACS Publications. (2023). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Buy Online CAS Number 1181267-33-3 | MF C₁₁H₁₃ClO₂ | Bio Synth [bio-synth.in]
- 4. 2-Chloro-6-Methoxy-3-Methylquinoline [myskinrecipes.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cpachem.com [cpachem.com]
- 9. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Analysis of 2-Methoxy-3-methylquinoline: A Technical Guide for Researchers
Abstract
This technical guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS)—used for the structural elucidation and characterization of 2-Methoxy-3-methylquinoline. As a derivative of the quinoline scaffold, which is central to numerous pharmaceutical and materials science applications, a thorough understanding of its spectral properties is critical for researchers in synthesis, quality control, and drug development. This document, written from the perspective of a Senior Application Scientist, synthesizes data from closely related analogues to present a predictive but robust analysis of the titular compound. It explains the causality behind experimental choices, provides validated protocols for data acquisition, and offers an in-depth interpretation of the expected spectral features. Our aim is to equip researchers with the foundational knowledge to confidently identify and characterize this molecule.
Introduction
The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[2] The specific placement and nature of substituents on the quinoline core dramatically influence its chemical properties and biological efficacy, making unambiguous structural confirmation an indispensable step in research and development.
Profile of this compound
This compound is a substituted heteroaromatic compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . The strategic placement of a methoxy group at the C2 position and a methyl group at the C3 position modifies the electron density and steric environment of the pyridine ring, which can influence its reactivity and interaction with biological targets. Precise characterization is paramount, and this is best achieved through a synergistic application of modern spectroscopic techniques.
The Synergy of Spectroscopic Techniques for Structural Elucidation
No single analytical technique can provide a complete structural picture. Instead, a combination of methods is employed to piece together the molecular puzzle.[3]
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Nuclear Magnetic Resonance (NMR) provides the carbon-hydrogen framework.
-
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and provides structural clues through fragmentation analysis.
This guide will dissect each of these techniques in the context of this compound, providing both the "how" (protocols) and the "why" (scientific reasoning).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Foundational Principles: Why NMR is the Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[4] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to map out the connectivity and chemical environment of each atom. For a molecule like this compound, ¹H NMR reveals the number of different types of protons, their integration (ratio), and their connectivity through spin-spin coupling, while ¹³C NMR provides a count of unique carbon atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A meticulously prepared sample is essential for acquiring a high-quality spectrum free from artifacts.
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 10-20 mg of the purified this compound sample for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Solvent Selection: Add 0.6-0.75 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for quinoline derivatives as it is aprotic and dissolves a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble samples.[4] The choice of solvent is critical as it can influence chemical shifts.
-
Dissolution & Transfer: Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer. Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: The solvent typically contains tetramethylsilane (TMS) as an internal reference, set to 0.00 ppm.
-
Acquisition: Place the NMR tube into a spinner turbine and insert it into the spectrometer. Acquire the spectrum on a 400 MHz or higher field instrument. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.[4]
Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)
Based on data from closely related 2-methoxy and 3-methyl quinoline derivatives, the following proton signals are predicted for this compound.[5][6]
-
δ ~8.0-8.1 ppm (s, 1H): This singlet is assigned to the proton at the C4 position. Its downfield shift is characteristic of protons on the electron-deficient pyridine ring. It appears as a singlet because it has no adjacent protons to couple with. In related compounds like (2-methoxyquinolin-3-yl)-methanol, the C4-H appears at δ 8.15 ppm.[6]
-
δ ~7.9-8.0 ppm (d, J ≈ 8.4 Hz, 1H): This doublet is characteristic of the C5-H proton, which is deshielded by the aromatic ring current and experiences ortho-coupling with C6-H.
-
δ ~7.6-7.7 ppm (d, J ≈ 8.0 Hz, 1H): This doublet is assigned to the C8-H proton.
-
δ ~7.5-7.6 ppm (t, J ≈ 7.6 Hz, 1H): This triplet (or more accurately, a doublet of doublets) is assigned to the C7-H proton, coupled to both C6-H and C8-H.
-
δ ~7.2-7.3 ppm (t, J ≈ 7.5 Hz, 1H): This triplet corresponds to the C6-H proton.
-
δ ~4.1 ppm (s, 3H): This sharp singlet is assigned to the three equivalent protons of the methoxy group (-OCH₃) at the C2 position. Its chemical shift is highly characteristic. For example, the 2-OCH₃ group in (2-methoxyquinolin-3-yl)-methanol appears at δ 4.03 ppm.[6]
-
δ ~2.4 ppm (s, 3H): This singlet corresponds to the three equivalent protons of the methyl group (-CH₃) at the C3 position. In 6-Methoxy-3-methyl-4-phenylquinoline, this signal appears at δ 2.22 ppm.[5]
Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)
The ¹³C spectrum provides a fingerprint of the carbon skeleton. Eleven distinct signals are expected.
-
δ ~160-162 ppm: Quaternary carbon C2 , attached to both nitrogen and the electron-donating methoxy group.
-
δ ~146-148 ppm: Quaternary carbon C8a .
-
δ ~136-138 ppm: Aromatic methine carbon C4 .
-
δ ~129-131 ppm: Aromatic methine carbon C7 .
-
δ ~127-129 ppm: Aromatic methine carbon C5 .
-
δ ~126-127 ppm: Quaternary carbon C4a .
-
δ ~124-126 ppm: Aromatic methine carbon C6 .
-
δ ~122-124 ppm: Aromatic methine carbon C8 .
-
δ ~120-122 ppm: Quaternary carbon C3 , attached to the methyl group.
-
δ ~53-55 ppm: The carbon of the methoxy group (-OCH₃) . In 2-methoxyquinoline derivatives, this carbon typically appears around 53.7 ppm.[6]
-
δ ~16-18 ppm: The carbon of the methyl group (-CH₃) . In 6-Methoxy-3-methyl-4-phenylquinoline, this carbon appears at 17.6 ppm.[5]
Data Summary Table: NMR
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations / Notes |
| C4-H | 8.0 - 8.1 (s) | 136 - 138 | Singlet, no adjacent protons. |
| C5-H | 7.9 - 8.0 (d) | 127 - 129 | Orto-coupling to C6-H. |
| C6-H | 7.2 - 7.3 (t) | 124 - 126 | Coupled to C5-H and C7-H. |
| C7-H | 7.5 - 7.6 (t) | 129 - 131 | Coupled to C6-H and C8-H. |
| C8-H | 7.6 - 7.7 (d) | 122 - 124 | Orto-coupling to C7-H. |
| 2-OCH₃ | 4.1 (s, 3H) | 53 - 55 | Highly characteristic sharp singlet. |
| 3-CH₃ | 2.4 (s, 3H) | 16 - 18 | Characteristic aliphatic singlet. |
| C2 | - | 160 - 162 | Quaternary, attached to N and OCH₃. |
| C3 | - | 120 - 122 | Quaternary, attached to CH₃. |
| C4a | - | 126 - 127 | Quaternary bridgehead carbon. |
| C8a | - | 146 - 148 | Quaternary bridgehead carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Foundational Principles: Probing Molecular Vibrations
FTIR spectroscopy measures the absorption of infrared light by a molecule, which excites molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the bonds and functional groups present, providing a molecular "fingerprint."[7] For this compound, key expected vibrations include C-H stretches (aromatic and aliphatic), C=N and C=C stretches within the quinoline ring, and C-O stretches from the methoxy group.
Experimental Protocol: Sample Preparation and Data Acquisition
The choice of sampling technique depends on the physical state of the sample. For a solid compound like this compound, the KBr pellet method is a classic and reliable choice.
Step-by-Step Protocol (KBr Pellet Method):
-
Grinding: Add ~1-2 mg of the sample and ~100-200 mg of dry, IR-grade potassium bromide (KBr) to an agate mortar. KBr is used because it is transparent in the mid-IR region.
-
Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam.
-
Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.
-
Sample Scan: Place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
IR Spectrum Analysis: Identifying Key Functional Groups
The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
-
~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium sharp bands in this region are characteristic of the C-H stretching vibrations on the quinoline ring system.
-
~2950-2850 cm⁻¹ (Aliphatic C-H Stretch): These bands, often sharp, arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl and methoxy groups. A C-H stretch for an OCH₃ group is often observed around 2959 cm⁻¹.[8]
-
~1620-1580 cm⁻¹ (C=N and C=C Stretching): The quinoline ring system will show a series of strong to medium sharp bands corresponding to the stretching vibrations of the C=N bond within the pyridine ring and the C=C bonds of both rings. A C=N stretch is often seen around 1619 cm⁻¹.[8]
-
~1250 cm⁻¹ (Asymmetric C-O-C Stretch): A strong, characteristic band is expected in this region for the asymmetric stretching of the aryl-alkyl ether linkage of the methoxy group. This is a key diagnostic peak. Values around 1253 cm⁻¹ are common for this functional group on a quinoline core.[8]
-
~1030 cm⁻¹ (Symmetric C-O-C Stretch): A medium to strong band corresponding to the symmetric C-O-C stretch is also expected.
-
Below 900 cm⁻¹ (C-H Out-of-Plane Bending): The pattern of bands in this region can be diagnostic of the substitution pattern on the benzene ring.
Data Summary Table: FTIR
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2950 - 2850 | Aliphatic C-H Stretch | Medium |
| 1620 - 1580 | Ring C=C and C=N Stretch | Strong |
| ~1250 | Asymmetric Ar-O-C Stretch | Strong |
| ~1030 | Symmetric Ar-O-C Stretch | Medium-Strong |
| < 900 | Aromatic C-H Out-of-Plane Bend | Medium-Strong |
Mass Spectrometry (MS)
Foundational Principles: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[9] In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded by a beam of electrons (typically at 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to form smaller, more stable ions.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Mass Spectrum Analysis: The Molecular Ion and Fragmentation Pathway
For this compound (MW = 173.21), the EI mass spectrum is predicted to be dominated by a stable molecular ion and a few characteristic fragmentation pathways based on studies of isomeric methoxyquinolines.[10]
-
Molecular Ion (M⁺•) at m/z = 173: The quinoline ring is a stable aromatic system, so a strong molecular ion peak is expected. This peak confirms the molecular weight of the compound.
-
[M-1]⁺ at m/z = 172: Loss of a hydrogen radical (H•), likely from the methyl or methoxy group.
-
[M-15]⁺ at m/z = 158: Loss of a methyl radical (•CH₃), a common fragmentation for methyl-substituted aromatics or methoxy groups.
-
[M-29]⁺ at m/z = 144: Loss of a formyl radical (•CHO) is a characteristic fragmentation pathway for methoxy-substituted N-heterocycles.[10]
-
[M-43]⁺ at m/z = 130: This significant fragment could arise from the loss of a CH₃ group followed by the loss of CO, or potentially a concerted loss of the C₃H₃O fragment. Studies on 3-methoxyquinoline show an unusual direct loss of 43 mass units.[10]
Data Summary Table: MS
| m/z | Proposed Identity | Notes |
| 173 | [C₁₁H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 172 | [M-H]⁺ | Loss of H• radical |
| 158 | [M-CH₃]⁺ | Loss of •CH₃ radical |
| 144 | [M-CHO]⁺ | Loss of •CHO radical |
| 130 | [M-CH₃-CO]⁺ | Loss of methyl then carbon monoxide |
Integrated Spectroscopic Analysis
A Holistic Approach: Assembling the Structural Puzzle
The power of this analytical approach lies in combining the data from all three techniques.
-
MS confirms the molecular weight is 173.
-
FTIR confirms the presence of an aromatic system (C-H ~3050, C=C/C=N ~1600), aliphatic groups (C-H ~2950), and a key aryl-ether linkage (C-O ~1250).
-
¹³C NMR confirms the presence of 11 unique carbons, including two aliphatic carbons (methyl and methoxy) and nine aromatic/heteroaromatic carbons.
-
¹H NMR provides the final, unambiguous proof of structure, showing the exact number and connectivity of protons, including the characteristic singlets for the C4-H, the methoxy, and the methyl groups, and the distinct pattern of the four protons on the benzene ring.
The workflow below illustrates this integrated logic for structural confirmation.
Visualization of Key Data and Workflows
Conclusion
The structural confirmation of this compound is reliably achieved through the combined application of NMR, FTIR, and MS. The molecular weight is confirmed by a strong molecular ion peak at m/z 173. Infrared spectroscopy provides clear evidence for the key functional groups, most notably the aromatic ether linkage (~1250 cm⁻¹). Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular skeleton, with highly characteristic singlets for the methoxy (~4.1 ppm), methyl (~2.4 ppm), and C4-H (~8.0 ppm) protons serving as definitive markers for this specific isomer. This guide provides the predictive data and validated methodologies necessary for researchers to confidently synthesize, identify, and utilize this compound in their work.
References
-
Povarov, L.S. α,β-Unsaturated ethers and their analogues in reactions of diene synthesis. Russ. Chem. Rev.1967 , 36, 656–670. Available from: [Link]
-
Supporting Information For: Title of Paper. Royal Society of Chemistry. Available from: [Link]
-
Kumar, D.K., et al. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences2014 , 126, 1071-1079. Available from: [Link]
-
Clugston, D. M., & MacLean, D. B. Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry1966 , 44(7), 781-790. Available from: [Link]
-
MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank2022 , 2022(2), M1383. Available from: [Link]
-
ResearchGate. IR spectra of quinones. Available from: [Link]
-
ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry2016 , 52, 1008-1012. Available from: [Link]
-
EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). Available from: [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry2021 , 24, 100325. Available from: [Link]
-
PubChem. 2-chloro-6-methoxy-3-methylquinoline. Available from: [Link]
-
SpectraBase. 2-Methoxyquinoline. Available from: [Link]
-
ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. Available from: [Link]
-
Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering2021 , 22(3), 205-212. Available from: [Link]
-
Chandraprakash, K., et al. 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E2010 , 66(10), o2510. Available from: [Link]
-
PubChem. 2-Methoxy-3-methylpyrazine. Available from: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
Sources
- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. cdnsciencepub.com [cdnsciencepub.com]
"biological activity of 2-alkoxy-3-methylquinolines"
An In-depth Technical Guide to the Biological Activity of 2-Alkoxy-3-Methylquinolines
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of pharmacological activities.[1][2] This technical guide provides a focused exploration of a specific, promising subclass: 2-alkoxy-3-methylquinolines. These derivatives have garnered significant attention for their therapeutic potential across multiple domains, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. By synthesizing current research, this document details the mechanisms of action, presents key structure-activity relationship insights, and provides robust experimental protocols for the evaluation of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the 2-alkoxy-3-methylquinoline core in the design of novel therapeutic agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, serves as a foundational scaffold for numerous synthetic drugs.[1][2] Its unique electronic properties and the ability to form hydrogen bonds allow it to interact with a wide array of biological targets, including critical enzymes and receptors.[2] The versatility of the quinoline ring system permits extensive functionalization, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of its derivatives.[2][3] The addition of a methyl group at the C-3 position and an alkoxy group at the C-2 position creates the 2-alkoxy-3-methylquinoline scaffold, a motif that has demonstrated a distinct and potent biological profile.
The synthesis of this scaffold is accessible through various established protocols, often starting from precursors like 2-chloro-3-formylquinolines, which can undergo reactions like the Cannizzaro reaction to yield 2-methoxy-3-formylquinolines and related structures.[4] This synthetic tractability, combined with potent biological activity, makes this class of molecules particularly attractive for drug discovery programs.
Anticancer Activity
Derivatives of the quinoline scaffold have shown significant potential as anticancer agents, exerting their effects through diverse mechanisms such as inducing apoptosis, inhibiting angiogenesis, and modulating key signaling pathways.[1][5] Quinolines substituted at the C-2 position, in particular, have demonstrated potent cytotoxicity against a broad spectrum of cancer cell lines, including those from breast, lung, colon, and prostate cancers.[6][7]
Mechanism of Action: Enzyme and Pathway Inhibition
A primary mechanism of anticancer action for many quinoline derivatives is the inhibition of enzymes crucial for cancer cell proliferation and survival.[1]
-
Tyrosine Kinase Inhibition: Many quinoline-based compounds function as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[5][8] By blocking the ATP-binding site of these enzymes, they halt downstream signaling pathways responsible for cell growth and division.
-
Tubulin Polymerization Inhibition: Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[5][9] By binding to the colchicine site on tubulin, they disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Signaling Pathway Visualization: Tyrosine Kinase Inhibition
Caption: Simplified pathway of RTK inhibition by a 2-alkoxy-3-methylquinoline derivative.
Quantitative Anticancer Data
The efficacy of novel quinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 2-Arylquinoline | HeLa (Cervical) | IC50 | 8.3 | [7] |
| 2-Arylquinoline | PC3 (Prostate) | IC50 | 31.37 | [7] |
| Pyridin-2-one derivative | MDA-MB-231 (Breast) | GI50 | < 0.01 | [9] |
| 2-Substituted Quinoline | Colon Cancer | IC50 | 0.0015 - 0.0039 | [5] |
Anti-inflammatory Activity
Chronic inflammation is linked to the progression of numerous diseases, making the development of potent anti-inflammatory agents a critical research area. Quinoline derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting key inflammatory mediators and signaling pathways.[10][11]
Mechanism of Action: Cytokine and Enzyme Inhibition
The anti-inflammatory effects of 2-alkoxy-3-methylquinoline analogues are often attributed to their ability to modulate the production of pro-inflammatory cytokines and enzymes.
-
Inhibition of Pro-inflammatory Cytokines: Certain 2-substituted 3-arylquinoline derivatives have been shown to significantly decrease the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[12][13]
-
Cyclooxygenase (COX) Inhibition: A well-established mechanism for anti-inflammatory action is the inhibition of COX enzymes, which are responsible for synthesizing prostaglandins—key mediators of the inflammatory response.[10][14] The specific substitutions on the quinoline ring dictate the potency and selectivity of this inhibition.[14]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of these compounds is assessed by their ability to inhibit nitric oxide (NO) production or the release of specific cytokines in cellular models.
| Compound ID | Cell Line | Target | IC50 (µM) | Reference |
| 18a | J774A.1 Macrophages | NO Production | 6.70 | [12] |
| 18b | J774A.1 Macrophages | NO Production | 7.40 | [12] |
| 4c, 4f, 4i, 4j | hPBMCs | TNF-α & IL-6 | Potent Inhibition | [13] |
Antimicrobial Activity
The rise of antimicrobial resistance presents a severe threat to global health, necessitating the discovery of novel antimicrobial agents.[15] Quinoline derivatives have long been a source of potent antibacterial, antifungal, and antiprotozoal compounds.[15][16]
Mechanism of Action
The antimicrobial action of quinolines is multifaceted, targeting various essential microbial processes.[15] While specific mechanisms for 2-alkoxy-3-methylquinolines are still under investigation, related quinoxaline derivatives provide insight, showing that substitutions at the 2 and 3 positions with various nucleophiles can lead to significant antibacterial and antifungal activity.[17] In-silico studies of some novel 2-methylquinoline derivatives suggest that ATP synthase could be a potential target, disrupting cellular energy production in mycobacteria.[18]
Quantitative Antimicrobial Data
Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative 10 | Candida albicans | 16 | [17] |
| Quinoxaline Derivative 2d | Escherichia coli | 8 | [17] |
| Quinoline-Triazole | A. flavus | 12.5 | [15] |
| Quinoxaline Derivative 3c | Bacillus subtilis | 16 | [17] |
| 2-Methylquinoline Derivative | M. tuberculosis H37Rv | 3.41-12.23 (µM) | [18] |
Neuroprotective Potential
Neurodegenerative diseases like Parkinson's and Alzheimer's are often characterized by oxidative stress, neuroinflammation, and neuronal cell death.[19][20] Quinoline derivatives are emerging as promising neuroprotective agents due to their antioxidant and anti-inflammatory properties.[19][21]
Mechanism of Action: Combating Oxidative Stress
The brain is highly susceptible to damage from reactive oxygen species (ROS) due to its high oxygen consumption.[19]
-
Antioxidant Activity: Many quinoline derivatives can act as potent antioxidants, scavenging free radicals and reducing oxidative damage to neurons.[19][20] For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to decrease oxidative stress in an experimental model of Parkinson's disease by enhancing the activity of antioxidant enzymes.[21]
-
Enzyme Inhibition: Some derivatives are predicted to inhibit enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[19]
Workflow Visualization: Screening for Neuroprotective Activity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
"physicochemical properties of substituted quinolines"
An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy and pharmacokinetic profile of these agents are inextricably linked to their physicochemical properties. The introduction of various substituents at different positions on the quinoline ring system allows for the fine-tuning of these properties, which in turn modulates biological activity.[4][5][6] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core physicochemical characteristics of substituted quinolines: lipophilicity (LogP/LogD), acidity/basicity (pKa), aqueous solubility, and metabolic stability. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for the determination of these properties, and discuss the critical interplay between chemical structure and physicochemical characteristics that is paramount in the rational design of novel quinoline-based therapeutics.[7]
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle (C₉H₇N), consists of a benzene ring fused to a pyridine ring.[7][8] This rigid, planar structure is a versatile pharmacophore capable of engaging with biological targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[7][9] Its derivatives are central to numerous FDA-approved drugs and clinical candidates, underscoring the scaffold's significance.[2][10][11] However, the success of a quinoline-based drug candidate is not solely dependent on its target affinity; it is critically governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding and optimizing these properties is a foundational pillar of modern drug design.
Core Physicochemical Properties and Their Determination
The strategic modification of the quinoline core with different functional groups is the primary tool for optimizing its drug-like properties. This section explores the most critical physicochemical parameters, the methodologies for their measurement, and their structure-property relationships.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most important physicochemical properties in drug discovery. It profoundly influences membrane permeability, plasma protein binding, solubility, and metabolic pathways.[12][13][14] An optimal level of lipophilicity is crucial; while high lipophilicity can improve cell penetration, it can also lead to increased metabolic clearance, lower solubility, and higher cytotoxicity.[15]
Experimental Determination of Lipophilicity
While the traditional shake-flask method using an n-octanol/water system is the gold standard, it is often resource-intensive.[16][17] Reversed-Phase Thin-Layer Chromatography (RP-TLC) offers a reliable and less cumbersome alternative for experimental determination.[12][16][17]
Protocol: Lipophilicity (log D₇.₄) Determination by RP-TLC
-
Plate Preparation: Use reversed-phase TLC plates (e.g., RP-18 F₂₅₄s).
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying concentrations of an organic modifier (e.g., acetone or dimethylformamide) in an aqueous buffer (e.g., TRIS buffer at pH 7.4).[16] The pH is critical as it determines the ionization state of the quinoline, and thus the measured value is LogD (the distribution coefficient at a specific pH) rather than LogP (the partition coefficient of the neutral species).[16]
-
Sample and Standard Application: Spot dilute solutions of the test quinoline compounds and a set of standards with known LogP values onto the TLC plate.
-
Chromatographic Development: Develop the plate in a chromatography tank saturated with the chosen mobile phase.
-
Rƒ Value Calculation: After development, visualize the spots (e.g., under UV light) and calculate the retardation factor (Rƒ) for each spot.
-
Rₘ Value Calculation: Convert Rƒ values to Rₘ values using the equation: Rₘ = log((1/Rƒ) - 1).
-
Extrapolation to Rₘ₀: Plot the Rₘ values for each compound against the concentration of the organic solvent in the mobile phase. The y-intercept of this linear relationship is the Rₘ₀ value, which represents the lipophilicity of the compound.[17]
-
Calibration and log D₇.₄ Calculation: Plot the Rₘ₀ values of the standards against their known LogP values. Use the resulting calibration curve to determine the log D₇.₄ of the test compounds from their experimental Rₘ₀ values.[16]
Causality and Validation: This protocol is self-validating through the use of a standard calibration curve. The linear relationship between Rₘ and solvent concentration confirms the partitioning mechanism. Using a buffer at physiological pH (7.4) provides a more biologically relevant measure of lipophilicity (LogD) than a simple LogP value for ionizable compounds like quinolines.[16]
Structure-Lipophilicity Relationships
The lipophilicity of quinolines is highly sensitive to substitution patterns.
-
Aromaticity: Aromatic quinolines are generally more lipophilic than their partially saturated tetrahydroquinoline (THQ) counterparts.[15]
-
Halogens: The addition of halogen atoms, a common strategy in drug design, increases lipophilicity and can also enhance metabolic stability.[18]
-
Hydrophobic Groups: Bulky, hydrophobic substituents, such as aryl groups at the C-2 position, are often associated with increased lipophilicity and, in some cases, higher cytotoxic activity.[15][19]
-
Polar Groups: Introducing polar functional groups or nitrogen atoms can reduce lipophilicity.[12]
Table 1: Lipophilicity of Selected Substituted Quinolines
| Compound Type | Substituent(s) | Calculated LogP (cLogP) | Observation | Reference |
|---|---|---|---|---|
| 2-Arylquinoline | Phenyl at C-2 | 2.23 - 4.13 | More lipophilic, often better cytotoxic activity | [15] |
| Tetrahydroquinoline | 4-Acetamido-2-methyl | 1.56 - 3.02 | Less lipophilic, often lower activity | [15] |
| Quinoline-1,4-quinone Hybrid | 1,4-Naphthoquinone moiety | 4.61 - 5.06 | Highest lipophilicity in the series | [12] |
| Quinoline-1,4-quinone Hybrid | Introduction of N at 5,8-dione | Lowered LogP | Nitrogen atom reduces lipophilicity |[12] |
Diagram: RP-TLC Workflow for Lipophilicity Determination
Caption: Workflow for determining log D₇.₄ using RP-TLC.
Acidity/Basicity (pKa)
The quinoline nitrogen atom confers weak basicity to the scaffold.[8] The acid dissociation constant (pKa) defines the strength of this basicity and is crucial for predicting the ionization state of a molecule at a given pH.[14][20] This property governs solubility, receptor interaction (as ionic interactions are often key), and the ability to cross biological membranes, since the neutral form is typically more permeable.[14][20]
Experimental Determination of pKa
Potentiometric titration is a classic method, but UV-visible spectrophotometry is also highly effective, especially for compounds with a chromophore near the ionizable center, which is the case for quinolines.[16][21]
Protocol: pKa Determination by UV-Visible Spectrophotometry
-
Stock Solution Preparation: Prepare a concentrated stock solution of the quinoline derivative in a suitable organic co-solvent (e.g., methanol or DMSO) to ensure solubility.[21]
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer, creating a set of solutions with identical compound concentrations but different pH values.
-
Spectroscopic Measurement: Record the UV-visible absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at a chosen wavelength versus pH.
-
pKa Calculation: The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation. The pKa is the pH at which the compound is 50% ionized, corresponding to the inflection point of the curve.[16]
Causality and Validation: This method relies on the principle that the ionized and non-ionized forms of the quinoline will have different UV-visible absorption spectra. The systematic change in absorbance with pH provides a direct measure of the ionization equilibrium. The accuracy is validated by the quality of the fit of the data to the sigmoidal curve.
Structure-pKa Relationships
The basicity of the quinoline nitrogen is modulated by the electronic effects of substituents on the rings.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halogens decrease the electron density on the nitrogen, making it less basic and thus lowering the pKa.
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OR, or alkyl groups increase the electron density on the nitrogen, making it more basic and raising the pKa.
Diagram: Quinoline Ionization Equilibrium
Caption: pH-dependent equilibrium of a quinoline derivative.
Aqueous Solubility
Aqueous solubility is a prerequisite for drug absorption and is a major hurdle in drug development.[22] Unsubstituted quinoline has low solubility in cold water but is more soluble in hot water and organic solvents.[8][22] For substituted derivatives, solubility can vary dramatically.
Experimental Determination of Aqueous Solubility
The equilibrium or thermodynamic solubility is determined by the shake-flask method, which measures the concentration of a saturated solution.
Protocol: Equilibrium Solubility Assay
-
Sample Preparation: Add an excess amount of the solid quinoline compound to a vial containing a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation during this step.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the quinoline derivative in the diluted sample using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.[23]
Causality and Validation: This method directly measures the saturation point of the compound in a specific medium. The key to a trustworthy result is ensuring that a true equilibrium has been reached (confirmed by taking measurements at multiple time points) and that only the dissolved fraction is being analyzed.
Structure-Solubility Relationships
-
Ionization: Solubility is highly pH-dependent for basic quinolines. At a pH below the pKa, the compound will be protonated, forming a more soluble salt.
-
Polarity: Introducing polar, hydrogen-bonding groups (e.g., -OH, -NH₂) generally increases aqueous solubility.
-
Side Chains: The addition of flexible alkylamino side chains has been shown to enhance the water solubility of quinoline derivatives.[6]
-
Lipophilicity & Crystal Lattice Energy: High lipophilicity and strong crystal lattice energy (indicated by a high melting point) are often correlated with poor aqueous solubility.
Metabolic Stability
Metabolic stability determines the rate at which a drug is cleared from the body, directly impacting its half-life and oral bioavailability.[24] The primary site of drug metabolism is the liver, mediated largely by the cytochrome P450 (CYP) family of enzymes.[24]
Experimental Determination of Metabolic Stability
In vitro assays using liver microsomes are a standard high-throughput method to assess metabolic liability early in the discovery process.[24]
Protocol: In Vitro Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).
-
Prepare a stock solution of the test quinoline compound and positive control compounds (one with high clearance, one with low clearance).
-
-
Incubation Procedure:
-
Pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the NADPH regenerating system.
-
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[24] The solvent also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent quinoline compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k).
-
Parameter Calculation: From the slope, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clᵢₙₜ).[24]
Causality and Validation: This assay directly measures the enzymatic degradation of the compound over time. The inclusion of positive controls validates that the microsomal enzymes are active and the assay is performing as expected. The use of an internal standard corrects for variations in sample processing and instrument response.
Structure-Metabolism Relationships
-
Metabolic Blocking: Introducing atoms or groups at positions susceptible to metabolic attack can significantly increase stability. Fluorine is often used for this purpose due to its small size and strong C-F bond.[18][21][24]
-
Site of Metabolism: For many quinoline derivatives, metabolic alterations predominantly occur on side chains, such as the piperazinyl moiety found in many fluoroquinolones.[24]
-
Heme Coordination: Some quinoline derivatives can coordinate to the heme iron of CYP enzymes. Interestingly, this does not always lead to increased stability and can sometimes result in higher intrinsic clearance compared to non-coordinating analogues.[25]
Diagram: Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion
The physicochemical properties of substituted quinolines are not independent variables but rather a deeply interconnected network of characteristics that collectively define the ADME profile and ultimate therapeutic potential of a drug candidate. Lipophilicity, ionization state, solubility, and metabolic stability must be co-optimized during the lead optimization phase of drug discovery. An early and thorough understanding of these properties, guided by robust experimental determination and a clear grasp of structure-property relationships, is essential. This guide provides the foundational protocols and scientific rationale to empower researchers to systematically analyze and engineer quinoline derivatives, transforming this privileged scaffold into clinically viable drugs for the treatment of a wide range of diseases.
References
- Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimul
- Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed.
- Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. Benchchem.
- 4-Substituted Quinolines: Structure Activity Rel
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.
- Quinoline. OSU Center for Health Sciences Research Profiles.
- An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Benchchem.
- Determination of the Lipophilicity of Pyrimido[5,4-c]quinoline Deriv
- Determination of the lipophilicity of pyrimido[5,4- c ]quinoline derivatives by reversed-phase thin-layer chromatography. Part 1. Lipophilicity of pyrimido[5,4- c ]quinolin-4(3 H )-ones and 1,2,3,4-tetrahydropyrimido[5,4- c ]quinolin-2,4-diones.
- A Comparative Analysis of the Metabolic Stability of Fluorin
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
- Quinoline | C9H7N | CID 7047. PubChem - NIH.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.
- RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central.
- A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures. Benchchem.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
- Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candid
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Selected quinoline derivatives with c-Met kinase inhibitory activity.
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
- Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. PubMed.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. IntechOpen.
- Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
- Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed.
- Synthesis and Characterization of Some New Quinoline Derivatives Derived
- Synthesis and characterization of some new quinoline derivatives derived
- Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 6. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. akjournals.com [akjournals.com]
- 17. Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. scholars.okstate.edu [scholars.okstate.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
The Emerging Potential of 2-Methoxy-3-methylquinoline in Medicinal Chemistry: A Technical Guide
Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1] Its derivatives have given rise to a plethora of therapeutic agents with applications spanning from anticancer and antimalarial to antimicrobial and anti-inflammatory domains.[2][3] The enduring success of the quinoline core lies in its ability to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various modes of action, including DNA intercalation, enzyme inhibition, and disruption of signaling pathways.[1] This guide delves into the untapped potential of a specific analogue, 2-Methoxy-3-methylquinoline, providing a forward-looking perspective on its prospective applications in modern drug discovery. While direct biological data on this precise molecule is emerging, a comprehensive analysis of its structural congeners allows for well-grounded hypotheses regarding its therapeutic promise.
Synthesis and Physicochemical Characterization of this compound
The synthesis of this compound can be approached through several established methodologies for quinoline ring formation, followed by functional group interconversion. A common and efficient strategy involves the nucleophilic substitution of a 2-chloroquinoline precursor.[4]
Proposed Synthetic Workflow:
A plausible synthetic route commences with the well-established Combes or Friedländer synthesis to construct the quinoline core, followed by chlorination and subsequent methoxylation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Methoxylation of 2-Chloro-3-methylquinoline
-
Dissolution: Dissolve 2-chloro-3-methylquinoline (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add sodium methoxide (1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 80:20 hexane:ethyl acetate).
-
Work-up: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add deionized water and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.[4]
Potential Therapeutic Applications: A Structure-Activity Relationship (SAR) Perspective
The true potential of this compound lies in its anticipated biological activities, extrapolated from the extensive body of research on structurally related quinoline derivatives. The presence of a methoxy group at the 2-position and a methyl group at the 3-position is expected to modulate its pharmacokinetic and pharmacodynamic properties.
Anticancer Activity: Targeting Proliferative Pathways
The quinoline scaffold is a well-established framework for the design of potent anticancer agents.[2] Numerous derivatives exert their effects through mechanisms such as the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[5]
Hypothesized Mechanisms of Action:
-
Kinase Inhibition: The structural similarity of this compound to known kinase inhibitors suggests its potential to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.[5][6] For instance, the related compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline has demonstrated potent cytotoxic effects in colorectal cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[6][7]
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce apoptosis in cancer cells.[8] It is plausible that this compound could trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins and by increasing the production of reactive oxygen species.[8]
Caption: Hypothesized anticancer mechanisms of this compound.
Supporting Evidence from Analogs:
| Compound | Substitution Pattern | Observed Anticancer Activity | Reference |
| 2-Chloro-8-methoxy-3-methylquinoline | 2-Chloro, 8-Methoxy, 3-Methyl | Potential antitumor properties.[9] | [9] |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | Fused indole ring with 8-methoxy | Potent cytotoxicity against colorectal cancer cells (HCT116 IC50: 0.33 µM).[6] | [6][7] |
| 2-Arylquinolines | Aryl group at C-2 | Selective cytotoxicity against various cancer cell lines.[10] | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.[11]
Antimicrobial Activity: A New Frontier Against Resistance
The quinoline core is integral to several synthetic antibacterial agents.[3] The emergence of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action.
Hypothesized Mechanisms of Action:
-
Inhibition of Bacterial Topoisomerases: Quinolone antibiotics primarily target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[10] It is plausible that this compound could exhibit similar inhibitory activity. The 2-chloro-8-methoxy-3-methylquinoline analog has been noted for its potential against various bacterial strains.[9]
-
Biofilm Disruption: Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Certain quinoline derivatives have demonstrated efficacy against bacterial biofilms.[12]
Supporting Evidence from Analogs:
A study on 6-methoxyquinoline derivatives has demonstrated their potential as antibacterial and antifungal agents. Furthermore, 2-chloro-8-methoxy-3-methylquinoline has shown promising activity against both Gram-positive and Gram-negative bacteria.[9][10]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. The anti-inflammatory potential of quinoline derivatives is an active area of research.
Hypothesized Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This could be achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Modulation of Signaling Pathways: The anti-inflammatory response could be mediated through the suppression of key signaling pathways like NF-κB and MAPK, which are central to the inflammatory process.[3]
Future Directions and Concluding Remarks
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. The structural insights gleaned from its more extensively studied analogs provide a strong rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for this compound and thoroughly characterizing its physicochemical properties.
-
Comprehensive Biological Evaluation: Systematically screening the compound against a panel of cancer cell lines, bacterial and fungal strains, and in relevant in vitro and in vivo models of inflammation.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to identify key structural features that enhance potency and selectivity, and to optimize its drug-like properties.
References
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]
- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-3-methylquinoline
Introduction
2-Methoxy-3-methylquinoline is a heterocyclic aromatic compound featuring a quinoline core, which is a prominent scaffold in medicinal chemistry and materials science. The strategic placement of a methoxy group at the 2-position and a methyl group at the 3-position is anticipated to significantly influence its physicochemical properties, including solubility and stability. These parameters are critical for its handling, formulation, and application in research and development, particularly in the context of drug discovery where bioavailability and shelf-life are paramount.
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes knowledge from structurally related quinoline derivatives and outlines robust, field-proven methodologies for its complete characterization. The focus is on the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach for researchers, scientists, and drug development professionals.
Physicochemical Properties: An Overview
The fundamental structure of this compound suggests certain inherent properties. The quinoline ring system, being aromatic, imparts a degree of planarity and hydrophobicity. The introduction of a methyl group generally increases lipophilicity, which can decrease aqueous solubility. Conversely, the methoxy group can participate in hydrogen bonding as an acceptor, potentially modulating its interaction with protic solvents.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₁NO | Based on chemical structure. |
| Molecular Weight | 173.21 g/mol | Calculated from the molecular formula. |
| Aqueous Solubility | Predicted to be low | The hydrophobic quinoline core and the lipophilic methyl group are expected to limit solubility in water. Similar quinoline derivatives often exhibit low aqueous solubility[1][2]. |
| Organic Solvent Solubility | Predicted to be soluble | Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and chlorinated solvents, a common trait for quinoline-based compounds[3][4]. |
| pKa | Estimated to be in the range of 3-5 | The quinoline nitrogen is basic, but its pKa is influenced by the electron-donating methoxy group. |
| XLogP3 | Estimated to be around 2.5-3.5 | This predicted value suggests a moderate level of lipophilicity, which is a key factor in membrane permeability for drug candidates. |
Solubility Determination: A Methodological Approach
A precise understanding of a compound's solubility is fundamental for its application, from designing biological assays to formulating drug products. The "shake-flask" method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol details the steps to determine the solubility of this compound in various solvents.
1. Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol). The presence of undissolved solid is crucial for ensuring saturation.
-
Seal the vials to prevent solvent evaporation.
2. Equilibration:
-
Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator.
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved concentration reaches its thermodynamic maximum.
3. Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred. This is often achieved by using a syringe filter (e.g., 0.22 µm PTFE).
4. Quantification:
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
5. Data Analysis:
-
The determined concentration from the supernatant represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.
-
Express the results in appropriate units, such as mg/mL or µg/mL.
Diagram of the Solubility Determination Workflow
Caption: Workflow for shake-flask solubility determination.
Stability Assessment: Unveiling Degradation Pathways
Evaluating the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products, which could be inactive or even toxic. Forced degradation studies are employed to accelerate the degradation process and identify the conditions under which the compound is unstable.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C.
-
Photostability: Expose the solid compound and the stock solution to a calibrated light source according to ICH Q1B guidelines. A dark control should be run in parallel.
3. Time-Point Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours for solutions; 1, 3, 7 days for solid), withdraw an aliquot from each stressed sample.
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC method. This is a method that can separate the parent compound from all its degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
5. Data Interpretation:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Characterize the major degradation products using techniques like LC-MS/MS to elucidate their structures and propose degradation pathways. The degradation of quinoline rings often involves hydroxylation and subsequent ring-opening[5][6].
Table 2: Typical Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Temperature | Expected Stability |
| Acid Hydrolysis | 1 M HCl | 60°C | Potentially stable, as many heterocyclic compounds are more stable in acidic conditions[7]. |
| Base Hydrolysis | 1 M NaOH | 60°C | Likely to show degradation. Hydrolysis of the methoxy group is a possible degradation pathway. |
| Oxidation | 30% H₂O₂ | Room Temperature | Susceptible to oxidation, potentially at the quinoline ring or the methyl group. |
| Thermal (Solid) | Dry Heat | 80°C | Expected to be relatively stable in solid form, but this needs experimental confirmation. |
| Photostability | ICH Q1B light source | Ambient | Aromatic systems can be susceptible to photodegradation. |
Diagram of the Forced Degradation Study Logic
Caption: Logical flow of a forced degradation study.
Conclusion
This technical guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. While direct experimental data on this specific molecule is sparse, the outlined protocols, based on established scientific principles and knowledge of related quinoline compounds, offer a clear path for researchers to generate the necessary data. The successful execution of these methodologies will enable a thorough understanding of the compound's physicochemical properties, which is indispensable for its advancement in any research or development pipeline. It is predicted that this compound will exhibit limited aqueous solubility but good solubility in organic solvents, with its stability being contingent on pH and exposure to oxidative and photolytic stress. Experimental verification is essential to confirm these hypotheses and to fully unlock the potential of this promising molecule.
References
-
PubChem. 2-(6-Methoxy-3-pyridinyl)-3-methylquinoline. National Center for Biotechnology Information. [Link]
-
Molecules. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]
-
Indian Journal of Chemistry. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
-
Malaria World. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. [Link]
-
The Good Scents Company. 2-methyl quinoline. [Link]
-
ResearchGate. Proposed mechanism for quinoline and 3-methylquinoline hydroxylation at... [Link]
-
ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]
-
The Good Scents Company. 2-methoxy-3-methyl pyrazine. [Link]
-
Eawag-BBD. 3-Methylquinoline Degradation Pathway. [Link]
-
ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
-
Scirp.org. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. [Link]
-
PubChem. 2-Methoxy-3-phenylmethoxyquinoline. National Center for Biotechnology Information. [Link]
-
Dergipark. Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. [Link]
-
PMC - NIH. 2-Methoxyquinoline-3-carbaldehyde. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. dergi-fytronix.com [dergi-fytronix.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors [scirp.org]
- 5. 3-Methylquinoline Degradation Pathway [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of 2-Methoxy-3-methylquinoline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-methoxy-3-methylquinoline, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable starting materials and reaction methodologies. We will delve into two primary synthetic routes, elucidating the underlying chemical principles, providing detailed experimental protocols, and discussing the merits and potential challenges of each approach. The guide is structured to empower researchers with the necessary knowledge to select and execute the optimal synthesis for their specific needs, ensuring both efficiency and scientific rigor.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its derivatives are known to exhibit antimalarial, antibacterial, anticancer, and anti-inflammatory properties, among others. The specific substitution pattern on the quinoline nucleus dictates its pharmacological profile. This compound, the subject of this guide, is an important intermediate for the synthesis of more complex molecules, where the methoxy and methyl groups can be further functionalized or can serve to modulate the electronic and steric properties of the molecule.
This guide will focus on two robust and scientifically sound strategies for the synthesis of this compound, starting from readily available precursors.
Recommended Synthetic Strategy: The Vilsmeier-Haack Approach (Route A)
This route is recommended due to its typically high yields and the reliable nature of the key chemical transformations. It proceeds via the formation of a 2-chloro-3-methylquinoline intermediate, which is subsequently converted to the target compound through a nucleophilic aromatic substitution reaction.
Overview of Route A
The logical flow of this synthetic pathway is illustrated below:
Caption: Workflow for the Vilsmeier-Haack approach to this compound.
Step 1: Synthesis of 2-Chloro-3-methylquinoline via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic and heteroaromatic compounds.[1][2] In this context, we adapt it for the synthesis of the quinoline core.
Starting Material: N-Phenylpropanamide. This can be readily prepared from aniline and propanoyl chloride or propanoic anhydride.
Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1] This electrophilic species reacts with the electron-rich aromatic ring of N-phenylpropanamide, leading to cyclization and subsequent chlorination to yield 2-chloro-3-methylquinoline.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place N-phenylpropanamide (1 equivalent) in anhydrous DMF (3-5 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product, 2-chloro-3-methylquinoline, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.
Step 2: Methoxylation of 2-Chloro-3-methylquinoline
This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloride at the 2-position of the quinoline ring is displaced by a methoxide ion.
Reagents: Sodium methoxide (NaOMe) in methanol.
Mechanism: The methoxide ion, a strong nucleophile, attacks the electron-deficient carbon atom at the 2-position of the quinoline ring, which is activated by the electron-withdrawing nitrogen atom. The chloride ion is subsequently eliminated as a good leaving group.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-chloro-3-methylquinoline (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Add sodium methoxide (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Table 1: Summary of Reagents and Conditions for Route A
| Step | Starting Material | Reagents | Solvent | Temperature | Typical Yield |
| 1 | N-Phenylpropanamide | POCl₃, DMF | DMF | 80-90 °C | 70-85% |
| 2 | 2-Chloro-3-methylquinoline | Sodium Methoxide | Methanol | Reflux | 85-95% |
Alternative Synthetic Strategy: O-Methylation of 2-Hydroxy-3-methylquinoline (Route B)
This route offers an alternative pathway to the target molecule, proceeding through a 2-hydroxyquinoline intermediate. While viable, this route presents a potential challenge in achieving selective O-methylation over N-methylation.
Overview of Route B
Caption: Workflow for the O-Methylation approach to this compound.
Step 1: Synthesis of 2-Hydroxy-3-methylquinoline
This step involves the condensation of an o-aminobenzaldehyde with a compound that can provide the C2 and C3 atoms of the quinoline ring.
Starting Materials: o-Aminobenzaldehyde and chloroacetone.
Mechanism: The reaction is a type of Friedländer annulation. The amino group of o-aminobenzaldehyde undergoes a nucleophilic attack on the carbonyl carbon of chloroacetone, followed by an intramolecular cyclization and dehydration to form the quinoline ring.
Experimental Protocol:
-
Dissolve o-aminobenzaldehyde (1 equivalent) and chloroacetone (1.1 equivalents) in a suitable solvent such as ethanol or tetrahydrofuran.
-
Add a base, such as sodium hydroxide or potassium carbonate (1.5-2 equivalents), to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by TLC.
-
Acidify the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-hydroxy-3-methylquinoline.
Step 2: O-Methylation of 2-Hydroxy-3-methylquinoline
This is the critical step in this route, where the regioselectivity of the methylation is a key consideration. 2-Hydroxyquinolines exist in tautomeric equilibrium with their 2-quinolone forms. Methylation can occur at either the oxygen or the nitrogen atom.
Reagents: A methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) and a base.
Causality Behind Experimental Choices: The choice of base and solvent can influence the O/N methylation ratio. A polar aprotic solvent like DMF or acetone, in combination with a base like potassium carbonate, often favors O-alkylation.[3]
Caption: Competing O- and N-methylation pathways for 2-hydroxy-3-methylquinoline.
Experimental Protocol:
-
Suspend 2-hydroxy-3-methylquinoline (1 equivalent) and potassium carbonate (2-3 equivalents) in anhydrous DMF.
-
Add methyl iodide (1.2-1.5 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the formation of the desired product and the N-methylated byproduct by TLC and/or LC-MS.
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the desired O-methylated product from the N-methylated isomer.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Vilsmeier-Haack Approach | Route B: O-Methylation Approach |
| Starting Materials | Aniline, Propanoyl Chloride (or anhydride), POCl₃, DMF, Sodium Methoxide | o-Aminobenzaldehyde, Chloroacetone, Methylating Agent, Base |
| Number of Steps | 2 (from N-phenylpropanamide) | 2 |
| Key Advantages | High yields, reliable reactions, no major regioselectivity issues. | Utilizes a classic quinoline synthesis (Friedländer). |
| Potential Challenges | Handling of POCl₃ (corrosive and moisture-sensitive). | Potential for N-methylation leading to product mixtures and difficult purification. |
| Overall Recommendation | Highly Recommended for its efficiency and predictability. | A viable alternative, but requires careful optimization of the methylation step. |
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. This guide has detailed two of the most practical and scientifically sound approaches. The Vilsmeier-Haack route (Route A) is presented as the superior strategy due to its high efficiency and the absence of significant side reactions, making it ideal for producing the target compound on a laboratory scale. The O-methylation route (Route B) is a valid alternative, though it necessitates careful control over the methylation step to ensure the desired regioselectivity. By understanding the chemical principles and experimental nuances of each route, researchers can confidently synthesize this compound for their ongoing research and development endeavors.
References
- Synthesis of quinoline and its derivatives using various name reactions: an overview. (n.d.). IIP Series.
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (2015). Oriental Journal of Chemistry.
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences.
- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2005). Indian Journal of Chemistry - Section B.
- Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of 2-chloro-3-formyl-quinolines. Tetrahedron Letters, 19(21), 2045-2048.
-
Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling of 2-Methoxy-3-methylquinoline: A Technical Guide to Hazards and Precautionary Measures
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Methoxy-3-methylquinoline is a substituted quinoline derivative, a class of heterocyclic aromatic compounds with significant applications in medicinal chemistry and materials science. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel. This guide provides a comprehensive overview of the anticipated hazards and detailed safety precautions for handling this compound.
Part 1: Hazard Identification and Risk Assessment
The foundational step in ensuring laboratory safety is a comprehensive identification of potential hazards. Based on data from related quinoline compounds, this compound should be treated as a hazardous substance.[1][2] Quinoline itself is classified as toxic if swallowed or in contact with skin, a suspected carcinogen, and a suspected mutagen.[1][3] Derivatives often cause serious skin and eye irritation.[4][5][6][7][8]
Anticipated Health Hazards
The primary health risks associated with quinoline derivatives are summarized below. It is prudent to assume this compound may exhibit similar properties.
| Hazard Classification | Description | GHS Hazard Statement (Anticipated) | Supporting Evidence from Analogs |
| Acute Oral Toxicity | Harmful if swallowed.[3] | H302: Harmful if swallowed | Data for Quinoline and 2-Methylquinoline.[3][5] |
| Acute Dermal Toxicity | Toxic or harmful in contact with skin.[1][5] | H312: Harmful in contact with skin | Data for Quinoline and 2-Methylquinoline.[1][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5][6][7][8] | H315: Causes skin irritation | Consistent classification across numerous quinoline derivatives.[4][5][6][7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4][5][6][7][8] | H319: Causes serious eye irritation | Consistent classification across numerous quinoline derivatives.[1][4][5][6][7][8] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols.[5][7][8] | H335: May cause respiratory irritation | Data for 2-Methylquinoline and other derivatives.[5][7][8] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341: Suspected of causing genetic defects | Quinoline is classified as a Category 3 mutagen.[3] |
| Carcinogenicity | Suspected of causing cancer. | H350: May cause cancer | Quinoline is classified as a Category 2 carcinogen.[1][3] |
Physicochemical Hazards
While specific data is unavailable, related compounds are typically crystalline solids.[6] The primary physicochemical hazard is the potential for generating airborne dust during handling, which increases the risk of inhalation.
Part 2: Engineering and Administrative Controls
The hierarchy of controls prioritizes engineering and administrative measures to minimize hazard exposure, with Personal Protective Equipment (PPE) serving as the final barrier.[9]
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[2] This is the most critical engineering control to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
Administrative Controls
-
Designated Areas: Clearly designate specific areas within the laboratory for handling this compound.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this class of compounds before commencing work.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[10] Wash hands and face thoroughly after handling the compound and before leaving the laboratory.[4]
Part 3: Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedure.[1]
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Hand Protection: Chemical-resistant gloves are required. Given the aromatic nature of the compound, butyl rubber or Viton gloves are recommended. Nitrile gloves may be suitable for short-duration tasks, but breakthrough times should be verified.[1] Gloves must be inspected before each use and changed immediately if contaminated.[1]
-
Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[1] For larger quantities or tasks with a high risk of spillage, a chemical-resistant apron or suit may be necessary.[1]
-
Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with organic vapor and P100 (particulate) cartridges is required.[2] A surgical N-95 respirator can provide both respiratory and splash protection for certain tasks.[11]
Part 4: Safe Handling and Experimental Protocols
Adherence to a well-defined protocol is essential for minimizing exposure. The following provides a step-by-step methodology for the common task of weighing and preparing a stock solution of a solid quinoline derivative.
Protocol: Weighing and Dissolving this compound
-
Preparation (in the fume hood):
-
Don all required PPE (goggles, lab coat, appropriate gloves).
-
Decontaminate the work surface within the chemical fume hood.
-
Place an analytical balance inside the fume hood or use a balance with a draft shield.
-
Assemble all necessary equipment: spatulas, weigh paper or boat, beaker, and the chosen solvent.
-
-
Weighing the Compound:
-
Rationale: Minimizing dust generation is critical.
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of solid to the tared weigh boat. Avoid any rapid movements that could create airborne dust.
-
Securely close the primary container immediately after transfer.
-
-
Dissolution:
-
Rationale: Adding the solid to the solvent minimizes splashing and aerosolization.
-
Place the beaker containing the appropriate volume of solvent on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Use a small amount of solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
Activate the magnetic stirrer to facilitate dissolution.
-
-
Cleanup:
-
Wipe down the spatula and the work surface with a suitable solvent and decontaminant.
-
Dispose of the weigh boat and any contaminated wipes as hazardous waste.
-
Remove gloves using the proper technique and dispose of them. Wash hands thoroughly.
-
Risk Management Workflow Diagram
The following diagram illustrates the logical workflow for managing the risks associated with handling this compound.
Caption: Risk assessment and control workflow for handling hazardous chemicals.
Part 5: Storage and Waste Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep it away from incompatible materials such as strong oxidizing agents.[12][13]
-
Waste Disposal: All waste materials, including contaminated PPE, empty containers, and excess chemical, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]
Part 6: Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10][14] Seek immediate medical attention if irritation occurs or persists.[4][10]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10][14] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air immediately.[7][8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[10]
-
Spills:
-
Minor Spill: If you are trained and it is safe to do so, contain the spill. For a solid, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[10]
-
Major Spill: Evacuate the area immediately.[10] Notify your institution's emergency response team. Prevent entry into the area.
-
Conclusion
While this compound may be a valuable compound in research and development, it must be handled with the utmost care, treating it as a substance with significant potential health hazards. The principles of risk assessment, implementation of engineering and administrative controls, diligent use of appropriate personal protective equipment, and adherence to established protocols are non-negotiable. By integrating these safety measures into all laboratory workflows, researchers can mitigate risks and ensure a safe environment for scientific advancement.
References
- Benchchem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
- Benchchem. (n.d.). Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methylquinoline.
- Sigma-Aldrich. (n.d.). 2-Amino-7-methoxy-3-methylquinoline hydrochloride.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methoxy-3-methylpyrazine.
- CPAchem Ltd. (2023). Safety data sheet - 2-Methylquinoline.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-3-methylquinoline.
- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.
- GOV.UK. (2024). What to do in a chemical emergency.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. GERPAC.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 3-Benzyl-6-bromo-2-methoxyquinoline.
- ChemicalBook. (2024). 2-Methoxy-3-methylpyrazine - Safety Data Sheet.
- National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health.
- PubChem. (2026). 2-(6-Methoxy-3-pyridinyl)-3-methylquinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methoxy-3-phenylmethoxyquinoline. National Center for Biotechnology Information.
- Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks.
- MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cpachem.com [cpachem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. pppmag.com [pppmag.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. gerpac.eu [gerpac.eu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. 2-Methoxy-3-methylpyrazine - Safety Data Sheet [chemicalbook.com]
Methodological & Application
The Friedländer Synthesis: A Comprehensive Protocol for Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds, including anticancer, antimalarial, and anti-inflammatory agents.[1] The Friedländer synthesis, a classic annulation reaction first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing this valuable heterocyclic system.[2][3] This guide provides an in-depth exploration of the Friedländer synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
Introduction to the Friedländer Synthesis
The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound possessing a reactive α-methylene group, typically a ketone.[1] The reaction, which can be catalyzed by either acids or bases, proceeds through a cyclocondensation to form the quinoline ring system.[2][4] Its enduring appeal lies in its operational simplicity and the ready availability of starting materials.[3]
Over the years, significant advancements have been made to the traditional protocol, which often required harsh conditions.[2][5] Modern iterations employ a diverse range of catalysts, including Lewis acids, iodine, ionic liquids, and various heterogeneous systems, to improve yields, selectivity, and environmental sustainability.[6][7] Solvent-free and microwave-assisted conditions have also been successfully implemented.[4][8]
Mechanistic Pathways: Understanding the "How"
The mechanistic rationale behind the Friedländer synthesis is crucial for troubleshooting and optimization. Two primary pathways are generally accepted, differing in the initial step of the reaction.[1][6] The specific pathway can be influenced by the reaction conditions (acidic vs. basic) and the nature of the substrates.
The Aldol-First Pathway
Under many conditions, particularly with base catalysis, the reaction is believed to initiate with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone.[2][9] This is followed by a rapid intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic quinoline ring.
The Schiff Base-First Pathway
Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl compound and the carbonyl of the second reactant.[1][6] This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration, to form the final product.
The following diagram illustrates these two competing mechanistic routes.
Caption: Competing mechanistic pathways of the Friedländer synthesis.
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for both classical acid- and base-catalyzed Friedländer syntheses. These serve as a robust starting point for a wide range of substrates.
Protocol 1: Acid-Catalyzed Synthesis of 2,4-Dimethylquinoline
This protocol details a common acid-catalyzed procedure using p-toluenesulfonic acid (p-TsOH), a moderately strong, easy-to-handle solid acid.
Materials:
-
2'-Aminoacetophenone (1.0 eq)
-
Acetone (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
The Vilsmeier-Haack Reaction: A Strategic Approach to 2-Chloro-3-formylquinolines for Advanced Drug Discovery
Introduction: The Versatility of the Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of a vast number of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, antimalarial, antibacterial, anti-inflammatory, and anti-HIV properties.[1] Among the myriad of functionalized quinolines, 2-chloro-3-formylquinolines stand out as exceptionally valuable and versatile intermediates.[2][3] Their strategic importance lies in the dual reactivity of the chloro and formyl groups, which can be readily transformed into a diverse array of other functionalities. This allows for the construction of complex, fused heterocyclic systems and the generation of extensive compound libraries essential for modern drug discovery programs.[1][4]
The Vilsmeier-Haack reaction provides a direct, efficient, and regioselective one-pot synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[4][5][6] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, detailed experimental protocols, and the broader applications of this pivotal transformation.
Mechanism of the Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][7] In the context of synthesizing 2-chloro-3-formylquinolines, the reaction proceeds through a cyclization cascade initiated by the in-situ formation of the Vilsmeier reagent.
Part 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[8][9][10] This exothermic reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][11][12]
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Part 2: Electrophilic Attack and Cyclization
The Vilsmeier reagent then acts as the key electrophile. In the synthesis of 2-chloro-3-formylquinolines, the starting material is an N-arylacetamide. The reaction proceeds through a sequence of electrophilic attack, cyclization, and subsequent dehydration and chlorination to yield the final quinoline product. The electron-donating nature of the nitrogen atom in the acetamide group activates the aromatic ring for electrophilic substitution. The reaction is regioselective, with the cyclization occurring to form the quinoline ring system.
Caption: Simplified mechanism of Vilsmeier-Haack reaction for 2-chloro-3-formylquinoline synthesis.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions, particularly temperature, reaction time, and stoichiometry, may be necessary depending on the specific N-arylacetamide substrate used.
Protocol 1: Standard Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines
This protocol is adapted from established literature procedures.[4][13]
Materials:
-
N-arylacetamide (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution (for neutralization)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane (or other suitable solvent system for chromatography)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, take the required volume of DMF. Cool the flask to 0-5°C in an ice-salt bath.
-
Add POCl₃ dropwise to the cooled DMF with vigorous stirring over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
After the complete addition of POCl₃, stir the resulting mixture (the Vilsmeier reagent) for an additional 30 minutes at 0-5°C. The reagent may appear as a crystalline solid or a viscous liquid.[14]
-
Reaction with N-arylacetamide: Add the N-arylacetamide substrate in portions to the freshly prepared Vilsmeier reagent at 0-5°C.
-
After the addition is complete, slowly raise the temperature of the reaction mixture and then heat it to 80-90°C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate as a solid. Filter the solid, wash it with cold water, and dry it under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
| Parameter | Typical Condition | Notes |
| Substrate | N-Arylacetamide | Electron-donating groups on the aryl ring generally give better yields. |
| Reagents | DMF, POCl₃ | The molar ratio of POCl₃ to the acetanilide is often high.[4] |
| Temperature | 0-5°C (reagent prep), 80-90°C (reaction) | Careful temperature control during reagent preparation is crucial.[14] |
| Reaction Time | 2-6 hours | Monitor by TLC for completion. |
| Work-up | Ice quench, neutralization | The quenching step is highly exothermic. |
| Purification | Recrystallization or Column Chromatography | Choice of method depends on the purity of the crude product. |
Protocol 2: Microwave-Assisted Vilsmeier-Haack Synthesis
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[13][15]
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1 (steps 1-3).
-
Reaction with N-arylacetamide: Add the N-arylacetamide to the Vilsmeier reagent at 0-5°C.
-
Transfer the reaction mixture to a suitable microwave reactor vessel.
-
Irradiate the mixture in the microwave reactor at a set temperature (e.g., 120°C) and power (e.g., 180 W) for a short duration (e.g., 5-15 minutes).[4][13] Optimize the time and temperature based on the specific substrate and reactor.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 (steps 6-9).
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure sufficient excess of Vilsmeier reagent. |
| Decomposition of product | Avoid excessively high temperatures during the reaction. | |
| Inefficient work-up | Ensure complete precipitation and careful handling during filtration. | |
| Side Product Formation | Reaction with other functional groups | Protect sensitive functional groups on the substrate before the reaction. |
| Polymerization | Maintain proper temperature control and stoichiometry. | |
| Incomplete Cyclization | Deactivated N-arylacetamide | Use harsher reaction conditions (higher temperature, longer time) or consider alternative synthetic routes. The use of micellar media can improve yields for deactivated systems.[3] |
Applications in Drug Development
The 2-chloro and 3-formyl groups of the synthesized quinolines are amenable to a wide range of chemical transformations, making them ideal starting points for the synthesis of more complex molecules.
-
Nucleophilic Substitution of the Chloro Group: The 2-chloro substituent can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities.
-
Transformations of the Formyl Group: The aldehyde functionality can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to other groups like nitriles or oximes.[1] It also serves as a handle for condensation reactions to form Schiff bases and other heterocyclic rings.[1][5]
These subsequent transformations have been instrumental in the development of compounds with potential therapeutic applications, including antidepressant and antimicrobial agents.[16][17]
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of 2-chloro-3-formylquinolines.
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of 2-chloro-3-formylquinolines. Its operational simplicity, use of readily available starting materials, and the synthetic versatility of the products make it an indispensable tool in the arsenal of medicinal chemists and drug development professionals. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity of these valuable synthetic intermediates, thereby paving the way for the discovery of novel quinoline-based therapeutic agents.
References
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36). [Link]
-
Oreate AI. (2023). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]
-
Thorat, B. R., et al. (2012). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology, 5(3), 369-375. [Link]
-
Al-Ostath, A. I., El-Apasery, M. A., & El-Gohary, N. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1338-1365. [Link]
-
Patel, H. M., & Patel, K. C. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 2(10), 2536. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2023). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
-
Semantic Scholar. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. [Link]
-
Kamal, A., et al. (2015). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 5(120), 99427-99465. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
J&K Scientific LLC. (2023). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (2023). Vilsmeier reagent. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2019). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). [Link]
-
Taylor & Francis Online. (2020). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. [Link]
-
DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]
-
Oriental Journal of Chemistry. (2015). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. [Link]
-
Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 13. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
"purification of quinoline derivatives by column chromatography"
An Application Guide for the Successful Purification of Quinoline Derivatives by Column Chromatography
Abstract
Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, with widespread applications in medicinal chemistry, drug development, and materials science. The biological activity and final application of these compounds are critically dependent on their purity. This application note provides a comprehensive guide for researchers, scientists, and process chemists on the effective purification of quinoline derivatives using column chromatography. We delve into the fundamental chemical principles governing their chromatographic behavior, present a systematic approach to method development, offer detailed, step-by-step protocols, and provide a thorough troubleshooting guide. This document is designed to bridge the gap between theory and practice, explaining not just the "how" but the critical "why" behind each experimental choice to ensure robust, reproducible, and efficient purifications.
Introduction: The Challenge of Purifying Quinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. Following synthesis, these compounds are seldom pure and require robust purification to remove starting materials, byproducts, and reagents. Column chromatography is the most common and versatile technique for this purpose.
However, the inherent basicity of the quinoline nitrogen atom presents a significant challenge. This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase. This interaction is often the root cause of common chromatographic problems, including:
-
Peak Tailing/Streaking: Compounds elute as broad, asymmetrical bands rather than sharp, well-defined peaks, leading to poor resolution and cross-contamination of fractions.
-
Irreversible Adsorption: The compound binds so strongly to the column that it fails to elute, resulting in low recovery.
-
On-Column Degradation: The acidic nature of the silica surface can catalyze the decomposition of sensitive quinoline derivatives.[1][2]
Understanding and mitigating these interactions is the key to successful purification.
Foundational Principles: A Systematic Approach to Method Development
A successful column chromatography separation is not a matter of chance; it is the result of a systematic method development process that begins with small-scale analysis using Thin-Layer Chromatography (TLC).
The Indispensable Role of Thin-Layer Chromatography (TLC)
TLC is the foundational scouting technique for developing a column chromatography method. It is rapid, requires minimal material, and provides a wealth of information about the separation. The primary goals of the initial TLC analysis are to identify a solvent system that provides adequate separation and to diagnose potential issues like tailing.
Core Principle: Selecting the Mobile Phase The choice of mobile phase (eluent) dictates the separation. The goal is to find a solvent or solvent mixture that moves the target compound to a Retention Factor (Rf) value of approximately 0.20 - 0.35 .
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An Rf in this range generally ensures that the compound will elute from a column in a reasonable volume of solvent without taking too long (low Rf) or eluting too quickly with poor separation (high Rf).
The Tailing Problem and Its Solution When spotting a crude reaction mixture containing a quinoline derivative on a silica gel TLC plate and developing it with a neutral solvent system (e.g., hexanes/ethyl acetate), severe streaking is often observed. This is a direct result of the acid-base interaction between the basic quinoline nitrogen and the acidic silica gel.[1]
The Causality: The basic nitrogen atom can be protonated by the acidic silanol groups on the silica surface, causing a strong ionic interaction that retards its movement. This interaction is not uniform, leading to a "tail" of material that lags behind the main spot.
The Solution: Mobile Phase Modifiers To achieve sharp, symmetrical spots, this acid-base interaction must be suppressed. This is accomplished by adding a small amount of a competitive base to the mobile phase.[1][2]
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v). The TEA is a stronger base than the quinoline and effectively "caps" the acidic silanol sites on the silica, preventing the quinoline derivative from interacting with them.
-
Ammonia: A solution of 7N ammonia in methanol (0.5-2%) can also be used, particularly for more polar solvent systems.
Adding a basic modifier is the single most important step for the successful chromatography of most quinoline derivatives on silica gel.
Visualization on TLC
Since many organic compounds are colorless, various methods are required to visualize the separated spots on a TLC plate.
-
UV Light (254 nm): The aromatic quinoline ring system is typically UV-active and will appear as dark spots on a fluorescent green background.[1][3]
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[3]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many functional groups, producing yellow spots on a purple background. It is a destructive technique.[3]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This reagent is specific for aldehydes and ketones, forming yellow-to-orange spots.[1]
Workflow for Method Development
The process of developing a purification method should follow a logical sequence to optimize efficiency and success.
Caption: Workflow for quinoline purification method development.
Experimental Protocols & Considerations
Choosing the Stationary Phase
While silica gel is the workhorse, its acidic nature can be problematic. When simple addition of a basic modifier is insufficient, consider alternative stationary phases.
| Stationary Phase | Type | Characteristics & Best Use Case |
| Silica Gel | Normal Phase (Polar) | Default Choice. Acidic surface (pKa ~4.5). Use with a basic modifier (e.g., 1% TEA) for quinolines. Cost-effective and widely available.[4] |
| Neutral Alumina | Normal Phase (Polar) | Less acidic than silica. Excellent for separating compounds that are sensitive to acid. Good for moderately basic quinolines. |
| Basic Alumina | Normal Phase (Polar) | Basic surface. Ideal for strongly basic compounds that still show tailing on neutralized silica. Not suitable for base-sensitive functional groups.[1] |
| Reversed-Phase C18 | Reversed-Phase (Non-polar) | Used with polar mobile phases (e.g., water/acetonitrile or water/methanol).[5] Best for very polar quinoline derivatives that have low Rf values even in polar normal-phase systems.[2] |
Detailed Protocol: Flash Column Chromatography
This protocol assumes method development via TLC has been completed.
Materials:
-
Crude quinoline derivative mixture
-
Stationary Phase (e.g., Silica gel, 230-400 mesh)
-
Optimized eluent (e.g., 80:20 Hexanes:Ethyl Acetate + 1% Triethylamine)
-
Chromatography column, sand, cotton or glass wool
-
Collection tubes/flasks
Step-by-Step Methodology:
-
Column Preparation (Slurry Packing): a. Place a small plug of cotton or glass wool at the bottom of the column. Add a ~0.5 cm layer of sand. b. In a separate beaker, create a slurry of silica gel in the initial, least polar eluent. Use approximately 30-50g of silica for every 1g of crude material for good separation.[1] c. Swirl the slurry and quickly pour it into the column. Use additional eluent to rinse any remaining silica into the column. d. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[1] e. Open the stopcock and allow some solvent to drain until the solvent level is just above the top of the silica bed. Add another ~0.5 cm layer of sand on top to protect the silica surface.[1] Never let the column run dry.
-
Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel. d. Carefully add this powder to the top of the packed column, on top of the sand layer.
Causality: Dry loading introduces the sample in a very narrow, concentrated band. This prevents the band-broadening that can occur when loading the sample dissolved in a solvent that may be stronger than the eluent, leading to significantly better resolution.
-
Elution and Fraction Collection: a. Carefully add the eluent to the top of the column, taking care not to disturb the top layer. b. Open the stopcock and begin collecting fractions. If using flash chromatography, apply gentle pressure with a pump or inert gas to achieve a flow rate of ~2 inches/minute. c. Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).
-
Fraction Analysis: a. Spot every few fractions onto a TLC plate. b. Develop the TLC plate in the same eluent used for the column. c. Visualize the spots (e.g., under UV light) to identify which fractions contain the desired product. d. Pool the fractions that contain only the pure product. e. Evaporate the solvent from the pooled fractions to yield the purified quinoline derivative.
Mechanism of Tailing Suppression
Understanding the interaction at the molecular level clarifies why basic modifiers are so effective.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN110156675B - Synthesis method of quinoline compound containing sulfonyl - Google Patents [patents.google.com]
- 5. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: Advanced Recrystallization Techniques for the Purification of Solid Quinoline Compounds
Introduction: The Critical Role of Purity in Quinoline Scaffolds
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of therapeutics, including anti-malarial, anti-cancer, and anti-inflammatory agents.[1] The biological efficacy and safety of these compounds are inextricably linked to their purity. The presence of impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or impede the formation of desired crystalline forms (polymorphs) essential for stable drug formulation.
Recrystallization is a powerful and widely used technique for purifying nonvolatile organic solids, making it an indispensable tool in the development of quinoline-based compounds.[2][3] This process leverages differences in solubility between the target compound and its impurities in a chosen solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out of the solution in a purer form, leaving impurities behind in the solvent.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and troubleshooting of recrystallization techniques specifically tailored for solid quinoline compounds.
The Science of Recrystallization: A Mechanistic Overview
Recrystallization is a dynamic equilibrium process governed by solubility.[5] The foundational principle is that the solubility of most solid organic compounds increases significantly with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[2][6]
The process unfolds in a sequence of thermodynamically driven steps:
-
Dissolution : At an elevated temperature, the solute dissolves in the solvent, breaking down its crystal lattice to overcome intermolecular forces.[2] Insoluble impurities can be removed at this stage via hot filtration.
-
Supersaturation : As the solution cools, the solubility of the target compound decreases, creating a supersaturated solution—a metastable state where the concentration of the solute exceeds its equilibrium solubility.
-
Nucleation & Crystal Growth : Crystal formation begins with nucleation, where a few molecules arrange themselves into an ordered lattice, forming a "seed." This is followed by crystal growth, where more molecules from the solution deposit onto the seed in an ordered fashion. Slow cooling is paramount as it allows for the selective incorporation of the correct molecules into the growing crystal lattice, effectively excluding impurities.[5]
-
Isolation : Once crystallization is complete, the pure solid crystals are separated from the impurity-rich solution (the "mother liquor") by filtration.[4]
Strategic Solvent Selection for Quinoline Compounds
The success of any recrystallization hinges on the choice of solvent.[7] The nitrogen atom and aromatic rings in the quinoline scaffold impart a moderate polarity, which guides solvent selection. The "like dissolves like" principle is a useful starting point; however, the ideal solvent must exhibit a steep solubility curve with respect to temperature.[3]
Key Criteria for Solvent Selection:
-
High-Temperature Solubility : The compound should be highly soluble in the solvent at or near its boiling point.[6]
-
Low-Temperature Insolubility : The compound should be poorly soluble or insoluble in the cold solvent to maximize recovery.[6]
-
Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]
-
Chemical Inertness : The solvent must not react with the compound.[2]
-
Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]
-
Melting Point Consideration : The solvent's boiling point should be lower than the melting point of the solid to prevent the compound from "oiling out."[5]
Recommended Solvents for Quinoline Derivatives
The diverse functionalization of quinoline rings necessitates a range of potential solvents. The following table provides empirically tested starting points for various quinoline classes.
| Quinoline Derivative Class | Recommended Single Solvents | Recommended Mixed-Solvent Systems | Rationale & Key Considerations |
| Simple/Unsubstituted Quinolines | Ethanol, Methanol, Acetone | Ethanol/Water, Acetone/Hexane | These derivatives have moderate polarity. Alcohols often provide the ideal solubility gradient. Water or hexane can be used as an anti-solvent.[9][10] |
| Hydroxyquinolines (e.g., 8-Hydroxyquinoline) | Chloroform-Ethanol, Acetone | Dioxane/Water | The hydroxyl group increases polarity, requiring more polar solvent systems. A mixture can fine-tune solubility.[1] |
| Haloquinolines (e.g., 7-Chloroquinoline) | Ethanol, Methanol-Acetone | Dioxane/Water | Halogens slightly increase non-polar character. Alcohol-based systems are often effective.[10] |
| Aminoquinolines | Ethanol, Water (for salts) | Isopropanol/Water | The amino group increases polarity and hydrogen bonding capability. Crystallizing the hydrochloride salt from water or ethanol is a common strategy.[11] |
| Carboxyquinolines | Acetic Acid, Ethanol | Ethanol/Water | The carboxylic acid group dominates polarity. Acetic acid can be effective but is harder to remove. |
| Complex, Multi-substituted Quinolines | Methanol, Acetone, Water | Methanol/Water, Acetone/Water | Often requires empirical testing. Mixed solvents provide the flexibility to achieve the desired solubility profile.[12] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the purification of solid quinoline compounds.
General Recrystallization Workflow
The diagram below outlines the fundamental steps of the recrystallization process.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization1. (n.d.). University of Missouri-St. Louis.
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
- Purification of Organic Compounds by Recrystalliz
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.).
- Purification of Organic Compounds by Recrystalliz
- Purification of heterocyclic organic nitrogen compounds. (1961).
- Are there any general rules for choosing solvents for recrystalliz
- Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07.
- Recrystallization. (n.d.). Northern Kentucky University.
- Solvent Choice. (n.d.). University of York, Department of Chemistry.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Technical Support Center: Crystallization of Quinoline-Based Compounds. (2025). BenchChem.
- The crystallization of quinoline. (n.d.).
- Quinoline compounds and process of making same. (n.d.).
- Problems in recrystalliz
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Recrystallization I. (n.d.). Concordia University, St. Paul.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. actascientific.com [actascientific.com]
- 10. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
"interpreting 1H NMR spectra of 2-Methoxy-3-methylquinoline"
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Application Note: Deciphering the Gas-Phase Chemistry of Quinoline Derivatives by Mass Spectrometry
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from antimalarial drugs like chloroquine and quinine to potent antitumor agents and fluorescent probes.[1][2][3] The structural elucidation of novel synthetic quinoline derivatives and the identification of their metabolites are critical steps in drug discovery and development. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[4][5][6]
This application note provides a comprehensive guide to understanding and predicting the mass spectrometric fragmentation patterns of quinoline derivatives. We will explore the fundamental fragmentation mechanisms of the core quinoline structure, analyze the profound influence of substituents, and provide detailed, field-proven protocols for their analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Fundamentals of Quinoline Fragmentation
The fragmentation of quinoline derivatives is highly dependent on the ionization technique employed. Electron Ionization (EI) typically generates a radical cation (M•+) and induces extensive fragmentation, providing rich structural detail. In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) predominantly produce protonated molecules ([M+H]⁺), which are then subjected to controlled fragmentation via tandem mass spectrometry (MS/MS).[7][8] This guide will focus primarily on fragmentation initiated from protonated molecules, which is most relevant for modern pharmaceutical analysis.[6][9]
Core Fragmentation Pathways of the Quinoline Ring
The unsubstituted quinoline ring, upon collisional activation, undergoes characteristic fragmentation reactions. The two most prominent pathways involve the sequential loss of small, stable neutral molecules.[10][11]
-
Loss of Hydrogen Cyanide (HCN): The most dominant primary fragmentation channel for the quinoline cation involves the elimination of a 27 Da neutral HCN molecule.[10][11] This process is often preceded by isomerization of the quinoline ring system to simplify the elimination.[10][12]
-
Loss of Acetylene (C₂H₂): Following the initial loss of HCN, the resulting fragment ion can further decompose by expelling a molecule of acetylene (26 Da).[10][11] Computational studies have demonstrated that this elimination occurs exclusively from the non-nitrogen-containing ring.[10][12]
These fundamental cleavages provide a diagnostic fingerprint for the presence of the quinoline core.
Figure 2: General experimental workflow for LC-MS/MS analysis of quinoline derivatives.
Liquid Chromatography Parameters:
-
Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.
-
Column Temperature: 30-40 °C
Mass Spectrometry Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 300 - 350 °C
-
Drying Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 35 - 45 psi
-
Scan Mode:
-
MS1 (Full Scan): Scan a relevant mass range (e.g., m/z 100-800) to identify the protonated molecule [M+H]⁺.
-
MS2 (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and apply collision energy (typically a ramp from 10-40 eV) to generate fragment ions.
-
Data Interpretation and Characteristic Fragments
Systematic analysis of the product ion spectra allows for the creation of a fragmentation library for different classes of quinoline derivatives. This data is invaluable for identifying known compounds and elucidating the structures of new chemical entities.
Table 1: Characteristic Fragment Ions and Neutral Losses for Substituted Quinolines (ESI+)
| Quinoline Class | Parent Ion | Primary Neutral Loss(es) | Characteristic Fragment Ion(s) (m/z) | Causality & Notes |
| Unsubstituted Quinoline | [M+H]⁺ | HCN (27 Da) | [M+H-27]⁺ | Cleavage of the core heterocyclic ring system. [10][11] |
| Quinolone Antibiotics | [M+H]⁺ | H₂O (18 Da), CO₂ (44 Da) | [M+H-18]⁺, [M+H-44]⁺ | Loss from the C3-carboxyl and C4-carbonyl groups. [7] |
| (e.g., Ciprofloxacin) | m/z 332 | C₂H₅N (43 Da) from piperazine | [M+H-44-43]⁺ (m/z 245) | Characteristic cleavage of the C7-piperazine ring substituent. [7] |
| 4-Aminoquinolines | [M+H]⁺ | R-NH₂ (Side Chain) | Varies with side chain | Alpha-cleavage of the N-alkyl side chain is the dominant pathway. |
| (e.g., Chloroquine) | m/z 320 | C₇H₁₅N (113 Da) | [M+H-113]⁺ (m/z 207) | Cleavage of the bond between the side chain and the quinoline nitrogen. |
| Methoxyquinolines | [M+H]⁺ | CH₃ (15 Da), CO (28 Da) | [M+H-15]⁺, [M+H-28]⁺ | Loss of the methyl radical followed by decarbonylation is common. [13][14] |
Conclusion
The fragmentation of quinoline derivatives in mass spectrometry is a predictable process governed by the fundamental chemistry of the heterocyclic core and the directing effects of its substituents. By understanding these core principles and employing systematic LC-MS/MS protocols, researchers can confidently identify and structurally characterize a wide array of quinoline-based compounds. This application note provides the foundational knowledge and practical methodologies to leverage mass spectrometry as a powerful tool in the advancement of pharmaceutical and chemical research involving this vital class of molecules.
References
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (NIH). [Link]
-
Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments. AIP Publishing. [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH). [Link]
-
Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. National Institutes of Health (NIH). [Link]
-
Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed. [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
-
Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of the American Society for Mass Spectrometry. [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]
-
Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. ResearchGate. [Link]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
-
Development and optimisation of mass spectrometric techniques for the analysis of antimalarial pharmaceuticals. Universität Siegen. [Link]
-
Mass Spectra of oxygenated quinolines. ResearchGate. [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health (NIH). [Link]
-
Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). [Link]
-
Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. PubMed. [Link]
-
Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. Technology Networks. [Link]
-
Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Quantitative mass spectrometry methods for pharmaceutical analysis. National Institutes of Health (NIH). [Link]
-
Occurrence of elevated masses in LC/ESI-MS fragmentation?. ResearchGate. [Link]
-
Contribution of Mass Spectrometry to the Study of Antimalarial Agents. ResearchGate. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]
Sources
- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and optimisation of mass spectrometric techniques for the analysis of antimalarial pharmaceuticals [dspace.ub.uni-siegen.de]
- 5. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. chempap.org [chempap.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
Unlocking Cellular Insights: 2-Methoxy-3-methylquinoline as a Novel Fluorescent Probe for Live-Cell Imaging
Introduction: The Power of Quinoline Scaffolds in Cellular Imaging
In the dynamic landscape of cellular biology and drug discovery, the ability to visualize and track subcellular components and processes in real-time is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and specificity. Among the diverse families of fluorophores, quinoline derivatives have garnered significant attention due to their intrinsic fluorescence, environmental sensitivity, and amenability to chemical modification.[1] These properties allow for the rational design of probes that can target specific organelles or respond to changes in the cellular microenvironment.[2][3] This application note introduces 2-Methoxy-3-methylquinoline as a promising candidate for a lipophilic fluorescent probe and provides detailed protocols for its synthesis, characterization, and application in live-cell imaging.
Based on its structural characteristics—a planar aromatic quinoline core with a lipophilic methyl group and an electron-donating methoxy group—this compound is predicted to exhibit favorable photophysical properties and preferential accumulation in lipid-rich structures within living cells, such as lipid droplets.
Predicted Photophysical Properties
While specific experimental data for this compound is not yet widely available, we can extrapolate its likely photophysical characteristics based on structurally similar methoxy-quinoline derivatives.
| Parameter | Predicted Value/Range | Rationale |
| Excitation Maximum (λex) | ~350 - 380 nm | Based on the absorption spectra of other methoxy-substituted quinolines. |
| Emission Maximum (λem) | ~420 - 480 nm | Dependent on solvent polarity (solvatochromism), with emission expected to be in the blue to cyan region. |
| Stokes Shift | Moderate to large | A significant separation between excitation and emission wavelengths is typical for quinoline derivatives, which is advantageous for minimizing self-quenching and improving signal-to-noise. |
| Quantum Yield (ΦF) | Variable (likely moderate) | The fluorescence quantum yield will be highly dependent on the local environment. It is expected to be low in aqueous media and significantly enhanced in nonpolar environments like lipid droplets. |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical range for quinoline-based fluorophores. |
Proposed Synthesis of this compound
The synthesis of this compound can be adapted from established methods for quinoline synthesis, such as the Friedländer annulation or modifications thereof. A plausible synthetic route is outlined below.[1][4]
Sources
- 1. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Antimicrobial Activity of Quinoline Compounds
Introduction: The Enduring Significance of Quinolines and the Imperative for Rigorous Assessment
The quinoline scaffold represents a cornerstone in the architecture of antimicrobial agents. From the early discovery of nalidixic acid to the development of highly potent fluoroquinolones, these compounds have been pivotal in treating a vast array of bacterial infections.[1][2][3] Their primary mechanism of action involves the targeted inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7] These enzymes are critical for managing DNA supercoiling, replication, and segregation. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks into the bacterial chromosome, leading to rapid cell death.[4][7]
However, the widespread clinical use of quinolones has been met with the inexorable rise of bacterial resistance, threatening the efficacy of this vital drug class.[4][5] Resistance typically emerges through several key mechanisms, including target-site mutations in the quinolone-resistance determining regions (QRDR) of the gyrA and parC genes, the acquisition of plasmid-mediated resistance genes, or alterations in drug influx and efflux.[5][8][9]
Given this dynamic landscape, a robust and standardized assessment of the antimicrobial activity of novel or existing quinoline compounds is not merely a procedural step but a scientific necessity. This guide provides an integrated framework of detailed protocols for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the data generated is both accurate and contextually meaningful.
Part 1: Foundational Assays for Quantifying Antimicrobial Potency
The initial characterization of any antimicrobial agent begins with quantifying its potency. The Minimum Inhibitory Concentration (MIC) is the universally accepted benchmark for this purpose.
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold-standard method for determining the MIC of an antimicrobial agent. It provides a quantitative measure of the lowest drug concentration that prevents the visible in vitro growth of a specific microorganism.[7] This protocol is aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Scientific Rationale: This method is preferred for its reproducibility, efficiency in testing multiple compounds, and conservative use of reagents. The use of a standardized bacterial inoculum and cation-adjusted Mueller-Hinton Broth (CAMHB) is critical, as variations in inoculum density or divalent cation concentration can significantly alter quinolone activity and, therefore, the resulting MIC values.
-
Preparation of Quinoline Stock Solution:
-
Accurately weigh the quinoline compound and dissolve it in a suitable solvent (e.g., DMSO, water, or dilute NaOH/HCl) to create a high-concentration stock (e.g., 10 mg/mL). The solvent choice must not affect bacterial viability at its final concentration in the assay.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a sterile saline or broth solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This step is crucial for reproducibility.
-
Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Plate Preparation (96-Well Format):
-
Dispense 100 µL of CAMHB into all wells of a sterile 96-well U-bottom microtiter plate.
-
Add a calculated volume of the quinoline stock solution to the first well of a row to achieve 2x the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the positive control (bacterial growth without the drug).
-
Column 12 will serve as the negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
Reading and Interpreting the MIC:
-
The MIC is defined as the lowest concentration of the quinoline compound at which there is no visible growth (i.e., the first clear well). A reading mirror or a plate reader can aid in visualization. The positive control (column 11) must show clear growth, and the negative control (column 12) must remain clear.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Part 2: Differentiating Bactericidal and Bacteriostatic Activity
While the MIC defines the concentration required to inhibit growth, it does not distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). This distinction is clinically critical.
A. Minimum Bactericidal Concentration (MBC) Assay
The MBC is a logical extension of the MIC assay, designed to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15][16]
Scientific Rationale: An MBC/MIC ratio of ≤4 is a common, albeit informal, benchmark used to classify an agent as bactericidal.[16] For quinolones, which are known bactericidal agents, confirming this property is essential. The MBC provides a more definitive measure of lethal activity than the MIC alone.
-
Prerequisite: Perform a standard broth microdilution MIC test as described above.
-
Subculturing: From the wells showing no visible growth in the MIC assay (i.e., the MIC well and at least two more concentrated wells), pipette a small, fixed volume (e.g., 10-20 µL) onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Enumeration and Interpretation:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the quinoline compound that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count. For practical purposes, it is often the lowest concentration spot with no more than 1-5 colonies, depending on the initial inoculum and volume plated.
-
Caption: Experimental flow from MIC results to MBC determination.
B. Time-Kill Kinetic Assay
Time-kill assays provide a dynamic picture of antimicrobial activity, revealing the rate of bacterial killing over time.[17][18] This method is invaluable for comparing the pharmacodynamics of different quinolones.
Scientific Rationale: Unlike the single endpoint of an MIC or MBC, a time-kill curve illustrates the onset and extent of bactericidal activity. It can reveal concentration-dependent killing, paradoxical effects (the "Eagle effect," where higher concentrations are less effective), and the time required to achieve a 3-log₁₀ (99.9%) reduction in viable cells, a standard definition of bactericidal activity.[17][19]
-
Preparation: Prepare a standardized bacterial inoculum in broth (e.g., CAMHB) to a final density of ~5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure: Set up several flasks or tubes:
-
Growth Control (no drug)
-
Test flasks containing the quinoline compound at various concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).
-
-
Sampling and Plating:
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform 10-fold serial dilutions of the aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) from appropriate dilutions onto drug-free agar plates.
-
-
Incubation and Analysis:
-
Incubate the plates for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
Plot the results as log₁₀ CFU/mL versus time.
-
Data Interpretation:
-
Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic Activity: <3-log₁₀ reduction in CFU/mL.
-
Indifference: No significant change compared to the growth control.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Time to 3-log Kill (at 4x MIC) |
| Quinolone A | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | 4 hours |
| Quinolone B | E. coli ATCC 25922 | 1 | 8 | 8 | >24 hours |
| Quinolone A | S. aureus ATCC 29213 | 0.5 | 0.5 | 1 | 2 hours |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 | 6 hours |
| (Note: Data is illustrative and not from a specific study) |
Part 3: Advanced Pharmacodynamic Assessment: The Post-Antibiotic Effect (PAE)
The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth that continues after the antimicrobial agent has been removed.[20][21] Quinolones are known to induce a significant PAE.[22]
Scientific Rationale: The duration of the PAE is a critical pharmacodynamic parameter that influences dosing schedules. A compound with a long PAE may remain effective even when its concentration falls below the MIC, potentially allowing for less frequent dosing, which can reduce toxicity and improve patient compliance.[20][23]
-
Exposure: Grow bacteria to the early logarithmic phase. Expose a standardized culture (~10⁶ CFU/mL) to the quinoline compound at a supra-MIC concentration (e.g., 5-10x MIC) for a defined period (e.g., 1 or 2 hours).[21] Include an untreated control culture.
-
Drug Removal: After the exposure period, rapidly remove the drug by a 1:1000 dilution into pre-warmed, drug-free broth. This dilution reduces the drug concentration to well below the MIC.
-
Monitoring Growth: Incubate both the test (drug-exposed) and control cultures. At regular intervals, take samples for viable cell counting (CFU/mL) as described in the time-kill assay.
-
Calculation: The PAE is calculated using the formula: PAE = T - C
| Compound | Organism | Concentration | Exposure Time | PAE (hours) |
| Ciprofloxacin | P. aeruginosa | 4x MIC | 1 hour | 1.1 |
| Levofloxacin | S. pneumoniae | 10x MIC | 1 hour | 0.5 - 6.5 |
| Norfloxacin | E. coli | 4x MIC | 1 hour | ~2.5 |
| (Data compiled from references[20][21][23]) |
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link][4]
-
Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link][5]
-
Minguez, F., Ramos, C., Barrientos, S., Prieto, J. (1991). Post-antibiotic effect of three quinolones against gram negative isolates from urine. PubMed. [Link][20]
-
Piddock, L. J. (1991). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed. [Link][8]
-
Spangler, S. K., Jacobs, M. R., & Appelbaum, P. C. (1997). Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci. Antimicrobial Agents and Chemotherapy. [Link][21]
-
Reeves, D. S., & O'Brien, T. (1987). The post-antimicrobial suppressive effect of quinolone agents. PubMed. [Link][22]
-
Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. PubMed. [Link][6]
-
Chin, N. X., & Neu, H. C. (1987). Loss of bactericidal activities of quinolones during the post-antibiotic effect induced by rifampicin. Journal of Antimicrobial Chemotherapy. [Link][24]
-
Protocols.io. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... Protocols.io. [Link][25]
-
Hooper, D. C. (1988). Mode of action of the quinolone antimicrobial agents. Semantic Scholar. [Link][26]
-
Jones, R. N., & Biedenbach, D. J. (2004). Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae. PubMed. [Link][27]
-
Macia, M. D., Rojo-Molinero, E., & Oliver, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link][28]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link][14]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link][15]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Grokipedia. [Link][16]
-
Jones, R. N., & Biedenbach, D. J. (2004). Broth Microdilution and E-Test for Determining Fluoroquinolone Activity Against Streptococcus pneumoniae. ResearchGate. [Link][29]
-
Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods. Hardy Diagnostics. [Link][30]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link][12]
-
KIT - IBG. (2012). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. [Link][13]
-
Morrissey, I., & Smith, J. T. (1998). a new way to assess quinolone bactericidal activity in vitro. Journal of Antimicrobial Chemotherapy. [Link][19]
-
NVEO. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. NVEO. [Link][31]
-
ResearchGate. (2014). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate. [Link][32]
-
Li, Y., et al. (2023). Quinolone Antibiotics: Resistance and Therapy. PMC - NIH. [Link][9]
-
Wang, L., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH. [Link][33]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link][17]
-
CLSI. (2019). MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. CLSI. [Link][34]
-
ResearchGate. (n.d.). Quinoline-bearing antimicrobial agents. ResearchGate. [Link][2]
-
Podlesek, Z., & Bertok, D. H. (2020). Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy. [Link][35]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link][36]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. [Link][18]
-
Frontiers. (2012). Predicting Antibiotic Resistance, Not Just for Quinolones. Frontiers. [Link][37]
-
Semantic Scholar. (1998). a new way to assess quinolone bactericidal activity in vitro. Semantic Scholar. [Link][38]
-
NIH. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH. [Link][3]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link][39]
-
NIH. (2019). 2184. Effect of Adjusted CLSI Breakpoints on Center-wide Fluoroquinolone Susceptibilities for Enterobacteriaceae and Pseudomonas aeruginosa. NIH. [Link][40]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link][10]
-
ResearchGate. (2020). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link][41]
-
Pediatric infectious diseases electronic library. (2024). CLSI M100™. Pediatric infectious diseases electronic library. [Link][11]
-
Molecules. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link][42]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinolone Antibiotics: Resistance and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nih.org.pk [nih.org.pk]
- 11. pid-el.com [pid-el.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. ibg.kit.edu [ibg.kit.edu]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. grokipedia.com [grokipedia.com]
- 17. emerypharma.com [emerypharma.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Post-antibiotic effect of three quinolones against gram negative isolates from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. The post-antimicrobial suppressive effect of quinolone agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 26. semanticscholar.org [semanticscholar.org]
- 27. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. hardydiagnostics.com [hardydiagnostics.com]
- 31. nveo.org [nveo.org]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 35. journals.asm.org [journals.asm.org]
- 36. actascientific.com [actascientific.com]
- 37. Frontiers | Predicting Antibiotic Resistance, Not Just for Quinolones [frontiersin.org]
- 38. semanticscholar.org [semanticscholar.org]
- 39. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 40. 2184. Effect of Adjusted CLSI Breakpoints on Center-wide Fluoroquinolone Susceptibilities for Enterobacteriaceae and Pseudomonas aeruginosa: Is It Time to Restrict Empiric Fluoroquinolone Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
Troubleshooting & Optimization
"common side reactions in the Vilsmeier-Haack synthesis of quinolines"
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack (V-H) synthesis of quinolines. This powerful reaction offers a direct route to valuable 2-chloro-3-formylquinolines from readily available N-arylacetamides, which are crucial intermediates in pharmaceutical development. However, like many potent synthetic tools, the V-H reaction is sensitive to reaction parameters, and seemingly minor deviations can lead to complex side reactions, diminished yields, and purification challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explore the mechanistic origins of these issues, providing you with the expert insights needed to troubleshoot effectively and optimize your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address the most common issues reported by researchers. Each question is followed by a detailed troubleshooting guide rooted in mechanistic principles.
Q1: My reaction has a very low yield or has failed completely, with most of the starting material remaining. What are the primary causes?
This is the most frequent issue and almost always traces back to the integrity of the Vilsmeier reagent itself or the reactivity of your substrate.
A1: Troubleshooting Guide for Low or No Conversion
The success of this reaction hinges on the efficient in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) and its subsequent reaction with the N-arylacetamide.
Pillar 1: Vilsmeier Reagent Integrity
-
Causality: The Vilsmeier reagent is highly moisture-sensitive. Any water present will rapidly quench the phosphorus oxychloride (POCl₃) and the reagent itself. Similarly, dimethylformamide (DMF) can decompose over time to dimethylamine and formic acid. Dimethylamine is nucleophilic and will consume the Vilsmeier reagent, halting your reaction.
-
Protocol - Reagent Validation:
-
DMF Quality: Use a fresh bottle of anhydrous DMF. If you suspect your solvent is old, it can be purified by drying over molecular sieves or by vacuum distillation. A quick check is to smell the DMF; a fishy odor indicates the presence of dimethylamine.
-
POCl₃ Quality: Use fresh, clear POCl₃. If it has a yellow or brown tint, it has likely started to decompose and should not be used.
-
Reaction Setup: Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reagent preparation and reaction.
-
Pillar 2: Substrate Reactivity
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The N-arylacetamide must be sufficiently electron-rich to attack the Vilsmeier reagent. Electron-donating groups (EDGs) on the aromatic ring, such as methoxy or alkyl groups, facilitate the reaction and lead to higher yields. Conversely, strong electron-withdrawing groups (EWGs) like nitro or cyano can deactivate the ring to the point where the reaction does not proceed under standard conditions.
-
Protocol - Overcoming Low Reactivity:
-
Increase Reagent Stoichiometry: For deactivated substrates, increase the excess of the Vilsmeier reagent. Optimization studies have shown that increasing the molar ratio of POCl₃ to the substrate can significantly improve yields. A common starting point is 3-5 equivalents of POCl₃, but for difficult substrates, this may be increased up to 12 equivalents.
-
Elevate Reaction Temperature: While the Vilsmeier reagent is formed at 0°C, the subsequent cyclization often requires heating. For standard substrates, 70-90°C is typical. For deactivated substrates, you may need to increase the temperature cautiously to 100-120°C. Always monitor the reaction by TLC to track the consumption of starting material versus the formation of byproducts.
-
Pro-Tip from the Field: For particularly stubborn substrates, pre-forming the Vilsmeier reagent is recommended. Add POCl₃ dropwise to anhydrous DMF at 0°C, stir for 30-60 minutes to ensure complete formation, and then add your substrate, either neat or as a concentrated solution in DMF. This prevents the highly reactive POCl₃ from directly interacting with your substrate.
Q2: My reaction turned into a dark, intractable tar, making product isolation impossible. What causes this and how can I prevent it?
Tar formation is a sign of uncontrolled side reactions, typically polymerization or decomposition, often triggered by excessive heat or high concentrations of reactive intermediates.
A2: Troubleshooting Guide for Tar Formation
Pillar 1: Temperature Control is Critical
-
Causality: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. If the addition of POCl₃ is too fast or cooling is inadequate, localized overheating can occur, leading to the decomposition of the reagent and the starting material. Similarly, during the heating phase, an excessive temperature can promote polymerization pathways.
-
Protocol - Strict Thermal Management:
-
Reagent Formation: Prepare the Vilsmeier reagent in a bath maintained at 0-5°C. Add the POCl₃ dropwise via an addition funnel, ensuring the internal temperature does not rise.
-
Reaction Heating: Heat the reaction using a well-controlled oil bath. Avoid direct heating on a hot plate, which can create hot spots. Increase the temperature gradually to the target setpoint. For highly activated substrates prone to polymerization, it is better to run the reaction at a lower temperature for a longer duration.
-
Pillar 2: Controlled Quenching
-
Causality: The workup is a critical step where large amounts of energy can be released. Pouring the hot reaction mixture too quickly into a small amount of ice water can cause a violent, uncontrolled quench, leading to flash boiling and decomposition of the product.
-
Protocol - Systematic Workup:
-
Allow the reaction mixture to cool to room temperature before quenching.
-
Prepare a large beaker with a substantial amount of crushed ice and water.
-
With vigorous stirring, pour the reaction mixture slowly onto the ice. This ensures that the hydrolysis of the intermediate iminium salt and excess reagent is controlled and the temperature is kept low.
-
Q3: My analytical data (NMR/LC-MS) shows multiple products. What are the most common side reactions?
The formation of multiple products typically arises from diformylation, incomplete cyclization, or unwanted chlorination. Identifying the specific byproduct is key to solving the problem.
A3: Guide to Common Side Products
-
Identification: A product with a mass corresponding to the addition of two formyl groups (CHO) and one chlorine atom, minus the elements of water and HCl from cyclization. The ¹H NMR will show two distinct aldehyde protons.
-
Causality: If the N-arylacetamide substrate is highly activated, the Vilsmeier reagent can react at a second position on the aromatic ring or at the activated methyl group of the acetyl moiety before cyclization is complete. This is more common when a large excess of the Vilsmeier reagent is used.
-
Prevention Protocol:
-
Control Stoichiometry: Reduce the amount of Vilsmeier reagent used. Start with a smaller excess (e.g., 2-3 equivalents of POCl₃) and monitor the reaction.
-
Control Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent. This maintains a low concentration of the substrate in the presence of the reagent, favoring the desired mono-formylation and cyclization pathway.
-
-
Identification: Isolation of an acyclic intermediate, such as a β-chlorovinyl aldehyde derivative of the starting acetanilide. This will have a very different NMR spectrum from the aromatic quinoline product.
-
Causality: The overall reaction involves a double formylation/activation followed by an intramolecular cyclization. If the reaction temperature is too low or the reaction time is too short, the final ring-closing step may not occur or may be incomplete.
-
Prevention Protocol:
-
Ensure Sufficient Heating: After the initial reaction, ensure the mixture is heated to a sufficient temperature (typically 70-90°C) to drive the cyclization to completion.
-
Increase Reaction Time: Monitor the reaction by TLC. If you observe an intermediate spot that is slowly converting to the product spot, extend the reaction time at the optimal temperature.
-
-
Identification: A product with an additional chlorine atom at an unexpected position on the quinoline ring.
-
Causality: At higher temperatures, the Vilsmeier reagent or POCl₃ can act as a chlorinating agent on the electron-rich quinoline product.
-
Prevention Protocol:
-
Minimize Reaction Temperature and Time: Once the starting material is consumed (as determined by TLC), work up the reaction promptly. Avoid prolonged heating at high temperatures. Running the reaction at the lowest effective temperature is the best strategy.
-
| Side Product | Common Identifier | Mechanistic Cause | Prevention Strategy |
| Diformylated Product | Mass spec shows M+54 (2xCHO - H₂O); two aldehyde peaks in ¹H NMR | Highly activated substrate; large excess of Vilsmeier reagent | Reduce POCl₃ stoichiometry to 2-3 eq.; add substrate slowly to pre-formed reagent. |
| Incompletely Cyclized Intermediate | Non-aromatic signals in ¹H NMR; mass of (Substrate + Vilsmeier reagent - H₂O) | Insufficient heating or reaction time for the final ring-closing step | Ensure reaction temperature reaches 70-90°C; increase reaction time and monitor by TLC. |
| Over-chlorinated Product | Mass spec shows M+34 (additional Cl); complex aromatic NMR splitting | High reaction temperatures; prolonged heating | Use the lowest effective temperature; work up the reaction as soon as it is complete. |
| Tarry Polymers | Dark, insoluble material | Uncontrolled exotherm during reagent formation; excessive reaction temperature | Add POCl₃ dropwise at 0-5°C; use a controlled oil bath for heating; avoid hot spots. |
Visualizing the Reaction Pathways
To better understand how to favor the desired product, it is helpful to visualize the competing reaction pathways.
Technical Support Center: Optimizing Reaction Conditions for 2-Chloroquinoline Methoxylation
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center dedicated to the successful execution and optimization of the nucleophilic aromatic substitution (SNAr) reaction for the methoxylation of 2-chloroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important transformation. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the methoxylation of 2-chloroquinoline?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The quinoline ring is an electron-deficient heteroaromatic system, which activates the chlorine atom at the 2-position for displacement. The process involves two key steps:
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride ion (Cl⁻), yielding the final product, 2-methoxyquinoline.[1]
The efficiency of this reaction is highly dependent on stabilizing the negatively charged Meisenheimer complex.
Diagram: SNAr Mechanism for 2-Chloroquinoline Methoxylation
Caption: The two-step addition-elimination mechanism for methoxylation.
Q2: Why is 2-chloroquinoline more reactive towards methoxide than 4-chloroquinoline?
A2: While both are activated positions, 2-chloroquinoline generally shows higher reactivity toward methoxide ions compared to its 4-chloro isomer.[2] This is attributed to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer complex formed during nucleophilic attack at the C2 position through resonance. Computational studies on the molecular electrostatic potential (MEP) of 2-chloroquinoline can help visualize the electron-deficient nature of the C2 position, making it a prime target for nucleophilic attack.[3]
Q3: Can I use methanol directly with a base instead of pre-forming sodium methoxide?
A3: Yes, this is a very common and practical approach. Using a suitable base (e.g., NaOH, KOH, or NaH) with methanol as the solvent generates the methoxide nucleophile in situ. This avoids handling solid sodium methoxide, which can be hygroscopic and reactive. However, the choice of base is critical; it must be strong enough to deprotonate methanol efficiently. The presence of water from bases like NaOH or KOH can lead to side reactions, such as the formation of 2-hydroxyquinoline.
Troubleshooting Guide
This guide addresses the most common issues encountered during the methoxylation of 2-chloroquinoline.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing failed or low-yield reactions.
Issue 1: Low or No Conversion to 2-Methoxyquinoline
Possible Cause A: Inactive Nucleophile or Presence of Water
-
Explanation: Sodium methoxide is highly hygroscopic. If it has absorbed moisture from the air, it will be converted to sodium hydroxide and methanol. Similarly, using wet methanol or other solvents will introduce water. Water can compete with methoxide as a nucleophile, leading to the formation of 2-hydroxyquinoline, or it can protonate the methoxide, quenching its nucleophilicity.
-
Troubleshooting Steps:
-
Use Fresh or Properly Stored Reagents: Employ freshly opened sodium methoxide or a recently prepared solution.
-
Ensure Anhydrous Conditions: Use anhydrous methanol, freshly distilled if necessary. If using other solvents like DMF or DMSO, ensure they are of anhydrous grade.
-
In Situ Generation: Consider generating the methoxide in situ by carefully adding clean sodium metal to anhydrous methanol under an inert atmosphere (e.g., N₂ or Ar). This is the most reliable way to ensure a potent, anhydrous nucleophile.
-
Possible Cause B: Insufficient Reaction Temperature or Time
-
Explanation: While the 2-position of quinoline is activated, the SNAr reaction still requires a significant activation energy. Room temperature reactions are often sluggish and may not proceed to completion.
-
Troubleshooting Steps:
-
Increase Temperature: Heat the reaction mixture. A common starting point is refluxing methanol (approx. 65 °C). For less reactive substrates, higher temperatures in solvents like DMF (b.p. 153 °C) may be necessary.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-chloroquinoline starting material. Do not stop the reaction until the starting material is fully consumed.
-
Possible Cause C: Inappropriate Solvent Choice
-
Explanation: The choice of solvent is critical as it must stabilize the charged Meisenheimer intermediate.[1]
-
Protic Solvents (e.g., Methanol): While methanol is the source of the nucleophile, its protic nature can form a hydrogen-bonding shell around the methoxide ion, slightly reducing its nucleophilicity.[4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often superior for SNAr reactions. They effectively solvate the cation (e.g., Na⁺) but leave the anion (methoxide) relatively "naked" and highly reactive.[1] This can dramatically accelerate the reaction rate.
-
-
Troubleshooting Steps:
-
Solvent Screen: If the reaction is slow in methanol, consider switching to DMF or DMSO. You will need to add a source of methoxide, such as a solution of sodium methoxide in methanol or solid sodium methoxide.
-
| Solvent Comparison for SNAr Reactions | |||
| Solvent | Type | Boiling Point (°C) | General Effect on Rate |
| Methanol | Polar Protic | 65 | Moderate; serves as reagent and solvent. |
| THF | Polar Aprotic | 66 | Generally slow for SNAr without additives. |
| Acetonitrile | Polar Aprotic | 82 | Moderate. |
| DMF | Polar Aprotic | 153 | Excellent; significantly accelerates rate. |
| DMSO | Polar Aprotic | 189 | Excellent; significantly accelerates rate. |
Issue 2: Formation of 2-hydroxyquinoline Side Product
-
Explanation: This is a clear indication of water in the reaction system. The hydroxide ion (OH⁻), formed from the reaction of methoxide with water or present as a contaminant in the base (e.g., NaOH pellets), competes with methoxide as the nucleophile.
-
Troubleshooting Steps:
-
Strict Anhydrous Technique: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and reagents as described in Issue 1, Cause A.
-
Use a Non-Hydroxide Base: When generating methoxide in situ, prefer sodium hydride (NaH) over sodium hydroxide (NaOH). NaH reacts with methanol to produce sodium methoxide and hydrogen gas, a completely anhydrous system.
-
Issue 3: Complex Mixture or Tar Formation
-
Explanation: This often occurs at excessively high temperatures or with prolonged reaction times, especially if the starting material or product is unstable under the reaction conditions. The quinoline ring system can be susceptible to polymerization under harsh basic conditions.[5]
-
Troubleshooting Steps:
-
Optimize Temperature: Do not overheat. Find the minimum temperature required for a reasonable reaction rate (e.g., within 4-12 hours).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent potential oxidative side reactions that can lead to colored impurities.
-
Limit Reaction Time: Once TLC indicates full consumption of the starting material, proceed with the workup promptly.
-
Experimental Protocols
Protocol 1: Standard Methoxylation using Sodium Methoxide in Methanol
This protocol outlines a standard procedure for the methoxylation of 2-chloroquinoline.
-
Materials:
-
2-chloroquinoline (1.0 eq.)
-
Sodium methoxide (1.5 eq.)
-
Anhydrous Methanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
Setup: Assemble the oven-dried glassware under an inert atmosphere.
-
Reagent Addition: To the flask, add 2-chloroquinoline followed by anhydrous methanol (approx. 0.1 M concentration). Stir until dissolved.
-
Nucleophile Addition: Carefully add the sodium methoxide in portions. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product, 2-methoxyquinoline, should have a different Rf value than the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Remove most of the methanol using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
-
Protocol 2: Optimization of Reaction Temperature
This protocol describes a method for finding the optimal temperature for the reaction.
-
Procedure:
-
Set up three parallel reactions according to Protocol 1.
-
Run each reaction at a different temperature:
-
Reaction A: 40 °C
-
Reaction B: 55 °C
-
Reaction C: 65 °C (Reflux)
-
-
Take an aliquot from each reaction every hour for 6 hours and analyze by TLC or GC-MS to determine the rate of conversion.
-
Compare the results to identify the temperature that provides the best balance between reaction time and impurity formation.
-
References
-
Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. Available at: [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Available at: [Link]
-
Ormazábal-Toledo, R., et al. (2017). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Available at: [Link]
-
ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available at: [Link]
-
Sahu, A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Tajbakhsh, M., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Vlasova, O. O., et al. (2021). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Methoxy-3-methylquinoline
Welcome to the technical support guide for the purification of 2-methoxy-3-methylquinoline. This document is designed for researchers, chemists, and drug development professionals who require a high-purity final compound for their downstream applications. We will explore common challenges and provide field-proven protocols and troubleshooting advice to streamline your purification workflow.
Part 1: Initial Assessment and Strategy Selection
Before proceeding with any purification technique, a preliminary analysis of the crude material is paramount. This initial assessment dictates the most efficient and effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities are typically derived from the synthetic route. If your synthesis involves the methylation of 2-hydroxy-3-methylquinoline (a common precursor), you may have unreacted starting material. If synthesizing from a 2-chloro-3-methylquinoline precursor with sodium methoxide, residual 2-chloroquinoline is a common impurity.[1] Other potential contaminants include isomers, by-products from side reactions, and residual solvents from the reaction work-up.
Q2: How do I choose the best purification method?
A2: The choice depends on the nature and quantity of impurities, as well as the scale of your reaction.
-
For crystalline solids with minor, structurally different impurities: Recrystallization is often the most efficient first-line approach.
-
For complex mixtures, isomers, or non-crystalline oils: Column chromatography is the method of choice for achieving high purity.[2][3]
-
For large-scale purification of thermally stable liquids or low-melting solids: Vacuum distillation can be effective, particularly for removing non-volatile or highly volatile impurities.[4]
The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Part 2: Column Chromatography Protocol & Troubleshooting
Column chromatography is the most versatile method for purifying quinoline derivatives.[2][5] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).
Detailed Experimental Protocol: Flash Column Chromatography
This protocol is optimized for the purification of quinoline derivatives on a laboratory scale.
-
TLC Analysis:
-
First, determine the optimal eluent system using Thin-Layer Chromatography (TLC).
-
Dissolve a small amount of your crude product in a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for quinoline derivatives is a mixture of a non-polar solvent (like petroleum ether or hexane) and a moderately polar solvent (like ethyl acetate).[2][6][7]
-
Goal: Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.2-0.3.[2] Impurities should be well-separated from the product spot.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight).
-
Prepare a slurry of silica gel in the least polar eluent you determined from your TLC analysis.
-
Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and prevent air bubbles.[2]
-
Add a thin layer of sand on top of the silica bed to protect it from disturbance.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2] This technique generally results in better separation.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent system determined by TLC.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions of a consistent volume in test tubes or vials.
-
As the elution progresses, you can gradually increase the polarity of the eluent to move more polar compounds off the column. This is known as a gradient elution.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the purified product.[2]
-
Combine the fractions that show a single, pure spot corresponding to your product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting & FAQs for Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using 85:15 Pet. Ether:EtOAc, try moving to 70:30.[2] |
| Streaking or tailing of spots on TLC. | The compound may be acidic or basic, interacting strongly with the silica gel; The sample may be overloaded. | Add a small amount (0.1-1%) of a modifier to your eluent (e.g., triethylamine for basic compounds, acetic acid for acidic ones); Ensure you are not exceeding the column's loading capacity. |
| Poor separation between product and impurity. | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or acetone to alter the selectivity of the separation. |
| Product appears to be decomposing on the column. | Silica gel can be acidic and may degrade sensitive compounds. | Consider using deactivated silica (by adding a small percentage of water) or an alternative stationary phase like alumina. |
| High back pressure during the run. | Column packed too tightly; fine particles clogging the frit. | Ensure the sample and solvents are filtered before use.[8] If pressure is too high, repack the column. |
Part 3: Recrystallization Protocol & Troubleshooting
Recrystallization is a powerful technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.
Detailed Experimental Protocol: Recrystallization
-
Solvent Selection:
-
The ideal solvent should dissolve the crude product poorly at room temperature but very well at its boiling point.
-
Test small batches of your crude product with various solvents. A mixed solvent system, such as petroleum ether-ethyl acetate, has been shown to be effective for similar methoxyquinoline derivatives.[6][9]
-
Procedure: Place a small amount of crude material in a test tube. Add a few drops of a solvent. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve at all upon heating, it is not soluble enough. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly, for instance, in a vacuum oven, to remove all traces of solvent.
-
Troubleshooting & FAQs for Recrystallization
Q1: My compound "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution above its melting point. This often happens if the boiling point of the solvent is too high or if the solution is cooled too rapidly. Try reheating the solution to redissolve the oil, add a little more solvent, and then allow it to cool much more slowly. Using a lower-boiling point solvent system may also resolve the issue.
Q2: No crystals are forming, even after cooling in an ice bath. What are my options?
A2: This indicates the solution may not be sufficiently saturated or that nucleation is inhibited.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: If you have a pure crystal of the compound, add a tiny speck to the solution to initiate crystal growth.
-
Reduce Solvent: Evaporate some of the solvent to increase the concentration of your compound and try cooling again.
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield can result from using too much solvent during the dissolution step or from washing the final crystals with too much cold solvent. Ensure you are using the absolute minimum amount of hot solvent required. When washing, use only a very small volume of ice-cold solvent.
Part 4: Final Purity Assessment
After purification, it is essential to verify the purity of your this compound.
-
TLC: Run a TLC of your purified product against the crude material. The purified sample should show a single spot.
-
Melting Point: A pure crystalline solid will have a sharp, narrow melting point range.
-
Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and identify any remaining trace impurities.
The following diagram outlines the general workflow for column chromatography.
Caption: Step-by-step workflow for flash column chromatography.
References
-
S. Naveen, et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. Published by NIH. [Link]
-
S. Naveen, et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. ResearchGate. [Link]
-
P. B. Kole, et al. (2023). SYNTHESIS AND CHARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. International Journal of Research and Analytical Reviews, 10(3). [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
A. Weisz, et al. (2011). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1218(48), 8587-8594. Published by NIH. [Link]
-
Y. Ito, et al. (2001). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]
- Google Patents.
-
M. A. Gonzalez-Bacerio, et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]
-
Cytiva. Protein purification troubleshooting guide. [Link]
-
D. K. Kumar, et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
-
S. N. Sudhakara, et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World. [Link]
Sources
- 1. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rac.ac.in [rac.ac.in]
- 4. CN101353323B - Purification method of 2-methyl quinoline - Google Patents [patents.google.com]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Quinoline Derivative Purification on Silica Gel
Welcome to the technical support center dedicated to addressing a common yet critical challenge in synthetic and medicinal chemistry: the decomposition of quinoline derivatives during silica gel chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter issues of low recovery, peak tailing, and unexpected side products when purifying these valuable compounds. Here, we delve into the underlying science of these chromatographic pitfalls and provide actionable, field-proven solutions to enhance the stability and recovery of your quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What makes quinoline derivatives particularly susceptible to degradation on standard silica gel?
A1: The susceptibility of quinoline derivatives to degradation on silica gel stems from the fundamental chemical properties of both the analyte and the stationary phase. The core issue lies in the acidic nature of the silica gel surface, which is populated with silanol groups (Si-OH). These silanol groups can act as Brønsted acids, readily donating protons.
The nitrogen atom in the quinoline ring is basic and can be easily protonated by the acidic silanol groups. This strong interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The protonated quinoline derivative can bind very strongly to the negatively charged silanate groups (SiO⁻) on the silica surface, leading to poor or no elution from the column and, consequently, low recovery.[1]
-
Acid-Catalyzed Degradation: Many quinoline derivatives possess functional groups that are sensitive to acidic conditions. The acidic environment on the silica surface can catalyze degradation reactions such as hydrolysis, elimination, or rearrangement, resulting in the formation of impurities and loss of the desired product.
-
Peak Tailing: Even if the compound does not decompose, the strong interaction with acidic silanol groups can cause significant peak tailing in HPLC or streaking in flash chromatography. This occurs because the adsorption-desorption kinetics are slow and not uniform, leading to a broad and asymmetrical peak.[2]
Q2: I'm observing a new, more polar spot on my TLC plate after spotting my quinoline derivative and letting it sit for a while. Is this related to decomposition?
A2: Yes, this is a classic indicator of on-plate degradation. The appearance of a new, more polar spot (i.e., a spot with a lower Rf value) over time suggests that your quinoline derivative is not stable on the acidic silica gel of the TLC plate. The degradation products are often more polar than the parent compound, causing them to adhere more strongly to the silica and travel a shorter distance up the plate. This simple test can be a valuable predictor of potential issues during column chromatography.
Q3: Are all silica gels the same in terms of acidity?
A3: No, there can be significant variability in the acidity of silica gel depending on its manufacturing process, water content, and any subsequent treatments. The acidity is primarily determined by the density and type of silanol groups on the surface. While standard silica gel is generally considered acidic, the reactivity can differ between batches and manufacturers.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshooting common issues encountered during the chromatography of quinoline derivatives on silica gel.
Issue 1: Low Recovery of the Target Quinoline Derivative
You've completed your column chromatography, but after combining and concentrating the fractions, the yield of your purified quinoline derivative is significantly lower than expected.
Root Cause Analysis:
The most likely culprit is irreversible adsorption or on-column decomposition due to the acidic nature of the silica gel.
Solutions:
-
Deactivation of Silica Gel with a Basic Modifier: The most common and effective solution is to neutralize the acidic silanol groups. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[1][3] TEA acts by competitively binding to the acidic sites on the silica, effectively "masking" them from your quinoline derivative.[4]
Table 1: Effect of Triethylamine (TEA) on Analyte Recovery
Compound Type Mobile Phase Typical Recovery Improvement Basic Nitrogen Heterocycles Hexane/Ethyl Acetate Can increase from <50% to >90% | Acid-sensitive compounds | Dichloromethane/Methanol | Prevents formation of degradation byproducts |
Data is illustrative and based on common observations in the field.
Experimental Protocol: Silica Gel Deactivation for Flash Chromatography
-
Prepare the Mobile Phase: Choose an appropriate solvent system for your separation based on TLC analysis.
-
Add the Basic Modifier: To your chosen mobile phase, add 0.5-2% (v/v) of triethylamine. For example, for a 9:1 hexane:ethyl acetate mobile phase, you would prepare a 9:1:0.1 mixture of hexane:ethyl acetate:triethylamine.[1]
-
Equilibrate the Column: Before loading your sample, flush the packed silica gel column with at least 2-3 column volumes of the mobile phase containing the basic modifier. This ensures that the silica is thoroughly neutralized.
-
Load and Elute: Load your sample and run the chromatography using the mobile phase containing the basic modifier.
-
-
Use an Alternative, Less Acidic Stationary Phase: If deactivation with a basic modifier is insufficient or if your compound is extremely acid-sensitive, consider using a different stationary phase altogether.
-
Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.[1] It is available in acidic, neutral, and basic grades. For quinoline derivatives, basic or neutral alumina is recommended.
-
Deactivated Silica Gel: Commercially available deactivated silica gels or in-house prepared versions can be used.
-
Reversed-Phase Chromatography: If your quinoline derivative has sufficient hydrophobicity, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, as it avoids the issues associated with acidic silanol groups.
-
Issue 2: Significant Peak Tailing in HPLC or Streaking in Flash Chromatography
Your chromatogram shows broad, asymmetrical peaks for your quinoline derivative, making separation and quantification difficult.
Root Cause Analysis:
Peak tailing is a direct result of the strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica surface.
Solutions:
-
Mobile Phase pH Adjustment (for HPLC): In reversed-phase HPLC, the pH of the mobile phase is a critical parameter. For basic compounds like quinoline derivatives, operating at a low pH (e.g., 2.5-4) will protonate the analyte. While this may seem counterintuitive, it also suppresses the ionization of the acidic silanol groups, minimizing unwanted interactions. Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated. For high pH methods, a highly deactivated, end-capped column is recommended.
-
Use of Mobile Phase Additives: As with improving recovery, adding a competing base like triethylamine to the mobile phase in normal-phase chromatography can effectively mask the active silanol sites and significantly improve peak shape.[2]
Workflow for Troubleshooting Peak Tailing
Sources
Technical Support Center: Alternative Catalysts for Improved Yield in Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional synthesis methods to improve yields, reduce side reactions, and adopt greener chemical practices. Quinolines are a cornerstone of medicinal and industrial chemistry, but classical synthetic routes like the Skraup, Doebner-von Miller, and Friedländer reactions often suffer from harsh conditions, toxic reagents, and unsatisfactory yields.[1][2]
This document provides troubleshooting guidance and explores modern, alternative catalytic systems that address these challenges. It is structured in a question-and-answer format to directly tackle common issues encountered in the lab.
Section 1: General Troubleshooting & FAQs
This section addresses the most frequent challenges researchers face during quinoline synthesis.
Q1: My quinoline synthesis yield is consistently low. What are the most common initial troubleshooting steps?
A low yield is a frequent challenge that can stem from several factors.[3] Before exploring entirely new catalytic systems, a systematic review of your current protocol is essential:
-
Reactant and Solvent Purity: Ensure all starting materials and solvents are pure and anhydrous, as required. Contaminants can inhibit catalyst activity or lead to unintended side reactions.
-
Catalyst Activity and Loading: The choice and amount of catalyst are critical.[4] For acid- or base-catalyzed reactions, ensure the catalyst is fresh. An inappropriate catalyst or suboptimal loading can lead to low conversion rates.[3] Consider incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) and monitoring the effect.[3]
-
Reaction Temperature: Quinoline synthesis is highly temperature-sensitive. Excessive heat can cause degradation of reactants or products, while insufficient heat results in slow or incomplete reactions.[3][5] Monitor the reaction progress via Thin-Layer Chromatography (TLC) while incrementally adjusting the temperature (e.g., in 10°C steps) to find the optimal point.[3]
-
Side Reactions: Competing reactions, such as the self-condensation (aldol condensation) of a ketone reactant, can significantly reduce the yield of the desired quinoline, especially under basic conditions.[3][4]
Q2: I'm observing significant tar and polymeric byproduct formation. How can I minimize this?
Tar formation is a classic sign of harsh reaction conditions, particularly prevalent in reactions like the Doebner-von Miller and Skraup syntheses.[5] This is often caused by the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds or the degradation of starting materials at high temperatures.[6]
Solutions:
-
Moderate the Reaction: For notoriously vigorous reactions like the Skraup synthesis, add a moderator such as ferrous sulfate (FeSO₄) to make the reaction less violent and reduce tarring.[7]
-
Control Reagent Addition: Instead of adding all reagents at once, use slow, portion-wise addition of the most reactive component (like an α,β-unsaturated aldehyde) to the heated reaction mixture. This maintains a low instantaneous concentration, minimizing polymerization.
-
Switch to Milder Catalysts: Replace strong, corrosive acids (e.g., H₂SO₄, concentrated HCl) with milder alternatives. Effective options include Lewis acids (In(OTf)₃, Sc(OTf)₃)[8][9], solid acid catalysts, or acidic ionic liquids, which often provide better control and selectivity.[1][10]
Q3: How do I choose the right alternative catalyst for my specific substrates?
The ideal catalyst depends heavily on the electronic properties and steric hindrance of your starting materials.[4] A catalyst that is highly effective for one set of reactants may be inefficient for another.
A logical approach is to categorize catalysts by their mechanism and application strengths:
-
For Green Chemistry & Recyclability: If your goal is sustainability and simplified purification, heterogeneous catalysts are an excellent choice due to their ease of separation and reusability.[11][12] Ionic liquids also offer recyclability and can function as both the solvent and catalyst.[1][13]
-
For Thermally Sensitive Substrates: If your substrates or products are prone to degradation at high temperatures, photocatalysis is a superior option. These reactions often proceed at room temperature under visible light, offering high selectivity.[14][15]
-
For Rapid Synthesis & High Throughput: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and can significantly boost yields by ensuring rapid, uniform heating.[16][17]
The following sections provide a more detailed look at these alternative systems.
Section 2: Alternative Catalytic Systems for Enhanced Yield
Moving beyond traditional Brønsted and Lewis acids can unlock significant improvements in yield, selectivity, and operational simplicity.
2.1 Ionic Liquids (ILs): "Green" Solvents and Catalysts
FAQ: How can ionic liquids improve my quinoline synthesis?
Ionic liquids (ILs) are salts with low melting points that can act as both the reaction medium and the catalyst. Their use is a significant step towards greener synthesis.[18]
-
Enhanced Activity & Milder Conditions: In the Friedländer synthesis, α-chymotrypsin shows higher catalytic activity in an ionic liquid aqueous solution than in traditional organic solvents, allowing for lower reaction temperatures and reduced enzyme loading.[19] Acidic ILs like [bmim]HSO₄ can catalyze the reaction efficiently under solvent-free conditions with short reaction times.[1]
-
Improved Yields and Reusability: Pyridinium-based ILs such as [bpy][InCl₄] have been used as recyclable solvents and catalysts for one-pot, three-component quinoline synthesis, achieving excellent conversions under mild conditions.[20] The IL can often be recovered and reused for several cycles, a major advantage over homogeneous catalysts.[1][13]
-
Versatility: ILs have proven effective in various quinoline syntheses, including the Friedländer condensation, Meyer-Schuster rearrangement, and multicomponent reactions.[13][19][20]
| Catalyst | Reaction Type | Key Conditions | Yield (%) | Reference |
| [bpy][InCl₄] | 3-Component (Aniline, Aldehyde, Aldehyde) | 70 °C, Solvent-free | 85-95% | [20] |
| [hmim]PF₆ w/ Zn(OTf)₂ | Meyer-Schuster | 80–90°C | up to 98% | [13] |
| [bmim]HSO₄ | Friedländer Condensation | Solvent-free | High | [1] |
| α-chymotrypsin in [EMIM][BF₄]/H₂O | Enzymatic Friedländer | Lower Temp. | Excellent | [19] |
2.2 Heterogeneous Catalysts: Simplifying Purification and Reusability
FAQ: What are the main advantages of using heterogeneous catalysts?
Heterogeneous catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). This fundamental property offers significant practical benefits:
-
Simplified Workup: The catalyst can be removed by simple filtration, eliminating the need for complex purification steps like column chromatography to remove a soluble catalyst.
-
Catalyst Reusability: Solid catalysts can often be recovered, washed, and reused for multiple reaction cycles, reducing cost and waste.[2][12]
-
Improved Stability: Many solid catalysts exhibit higher thermal stability compared to their homogeneous counterparts.
FAQ: Which types of heterogeneous catalysts are effective for quinoline synthesis?
Several classes of solid catalysts have demonstrated high efficacy:
-
Zeolites: These microporous aluminosilicates possess tunable acidity. A ZnCl₂/Ni-USY-acid catalyst, for instance, showed excellent performance in the gas-phase synthesis of quinolines from aniline and alcohols, with yields positively correlated to the density of Lewis acid sites.[11][21]
-
Metal-Free Catalysts: Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) serves as a highly effective and recyclable metal-free catalyst for the Friedländer synthesis, achieving high yields under solvent-free conditions at 100 °C.[22][23]
-
Nanocatalysts: Nanomaterials offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. Examples include cobalt ferrite-silica nanoparticles and zerovalent cobalt nanocarbons, which have been successfully used in Friedländer-type reactions with high yields and excellent reusability.[12]
-
Ionic Liquid-Modified Solids: Nanoporous TiO₂ modified with an ionic liquid bridge has been shown to be a highly efficient and reusable catalyst for quinoline synthesis under solvent-free conditions, yielding products in very short reaction times.[24]
| Catalyst | Reaction Type | Key Conditions | Yield (%) | Reference |
| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer | 100 °C, 4h, Solvent-free | ~95% | [22] |
| ZnCl₂/Ni-USY-acid | Aniline + Alcohols (Gas Phase) | Mild Conditions | 42-80% | [11] |
| CoFe₂O₄@SiO₂@Co(III) salen | Friedländer | 80 °C, 15 min, Water | 85-96% | [12] |
| TiO₂-[bip]-NH₂⁺ HSO₄⁻ | Friedländer | 100 °C, Solvent-free | 88-96% | [24] |
2.3 Photocatalysis: A Mild, Light-Driven Approach
FAQ: When should I consider a photocatalytic approach for quinoline synthesis?
Photocatalysis uses light energy to drive chemical reactions, often under exceptionally mild conditions, making it an ideal choice for synthesizing complex molecules with sensitive functional groups.[25][26]
-
Ambient Temperature Reactions: Many photocatalytic methods proceed at room temperature, preventing thermal degradation.[14]
-
Oxidant-Free Conditions: Dual-catalyst systems can be designed to produce H₂ as the only byproduct, eliminating the need for stoichiometric chemical oxidants and improving the atom economy of the reaction.[26]
-
Novel Reactivity: Photocatalysis enables unique reaction pathways, such as the synthesis of quinoline-linked covalent organic frameworks (COFs) via a three-component Povarov reaction under visible light.[27] It can also be used for the hydrogenation of quinolines using water as the hydrogen source.[25]
Caption: A simplified workflow for photocatalytic quinoline synthesis.
2.4 Microwave-Assisted Synthesis: Accelerating Reactions
FAQ: How does microwave irradiation improve quinoline synthesis compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) is a powerful technique that utilizes microwave energy to heat reactions. This leads to a rapid and uniform temperature increase throughout the reaction volume, offering several advantages over conventional oil-bath heating.[16]
-
Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes using a microwave reactor.[17]
-
Increased Yields and Purity: The rapid heating minimizes the time reactants are held at high temperatures, often reducing the formation of thermal decomposition byproducts and leading to cleaner reaction profiles and higher isolated yields.[16]
-
Enabling Difficult Reactions: Microwave irradiation can provide the energy needed to drive reactions that are sluggish or do not proceed under conventional heating. It has been successfully applied to catalyst-free, solvent-free, and multicomponent reactions for quinoline synthesis.[17][28][29]
Section 3: Detailed Experimental Protocols
The following protocols are provided as examples of alternative catalytic methods. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Friedländer Synthesis using a Reusable Heterogeneous Catalyst (g-C₃N₄-SO₃H)
This protocol is adapted from a metal-free approach utilizing a solid acid catalyst.[22][23]
-
Catalyst Preparation: Synthesize and functionalize graphitic carbon nitride (g-C₃N₄) with sulfonic acid groups as described in the literature.[22]
-
Reaction Setup: To a 10 mL round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (e.g., acetylacetone, 1.2 mmol), and the g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst (10 wt% relative to the 2-aminoaryl ketone).
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously under solvent-free conditions.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically ~4 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Add ethanol (5 mL) and stir for 5 minutes.
-
Catalyst Recovery: Filter the mixture to recover the solid g-C₃N₄-SO₃H catalyst. Wash the recovered catalyst with ethanol and dry it for reuse.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted, Three-Component Synthesis of Quinoline Hybrids
This protocol is adapted from a catalyst-free method for synthesizing dihydropyridopyrimidine derivatives bearing a quinoline core.[17]
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 3-formyl-quinoline derivative (0.05 mmol), the primary heterocyclic amine (e.g., aminopyrimidine, 0.05 mmol), and the cyclic 1,3-diketone (e.g., dimedone, 0.05 mmol).
-
Solvent: Add N,N-Dimethylformamide (DMF) (1.0 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 125–135 °C (250 W power) for 8–20 minutes.
-
Monitoring: The reaction progress can be monitored by TLC after cooling and carefully opening the vessel.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol (2 x 3 mL), and air dry. No further purification is typically needed.
Section 4: Troubleshooting Decision Workflow
When faced with a challenging quinoline synthesis, this workflow can help guide your optimization strategy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement [organic-chemistry.org]
- 14. Quinoline synthesis [organic-chemistry.org]
- 15. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. jetir.org [jetir.org]
- 29. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing byproduct formation in the synthesis of 2-alkoxyquinolines"
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 2-alkoxyquinolines. Our focus is to provide in-depth, mechanistically-grounded troubleshooting advice to help you minimize byproduct formation and maximize the yield of your target compounds.
Introduction: The Challenge of Selective O-Alkylation
The synthesis of 2-alkoxyquinolines is most commonly achieved via the Williamson ether synthesis, involving the O-alkylation of a 2-quinolone (carbostyril) precursor. While seemingly straightforward, this reaction is frequently plagued by the formation of a major byproduct: the N-alkylated isomer, 1-alkyl-2-quinolone. This issue arises because deprotonation of 2-quinolone generates an ambident nucleophile —an anion with two reactive sites, the oxygen and the nitrogen. Controlling the regioselectivity of the subsequent alkylation is the critical challenge that this guide will address.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My primary byproduct is the N-alkylated quinolone. How can I strategically favor O-alkylation?
This is the most common issue encountered. The ratio of O- to N-alkylation is not random; it is a direct consequence of a competition between kinetic and thermodynamic control, governed by factors such as the solvent, base, counter-ion, and the nature of the electrophile (alkylating agent).[1][2]
Underlying Principle: Hard and Soft Acids and Bases (HSAB) Theory
The ambident anion of 2-quinolone has a "hard" oxygen center (high electronegativity, low polarizability) and a "softer" nitrogen center (less electronegative, more polarizable). According to HSAB theory, hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[3]
-
To favor O-alkylation (Hard-Hard interaction): Use a "hard" alkylating agent.
-
To favor N-alkylation (Soft-Soft interaction): Use a "soft" alkylating agent.
Alkylating agents like dimethyl sulfate and alkyl triflates are considered hard, whereas alkyl iodides are soft. Alkyl bromides and tosylates are intermediate.[3]
The following diagram illustrates the central challenge: the reaction of the ambident quinolone anion with an alkyl halide (R-X) can proceed via two distinct pathways.
Caption: Competing O- vs. N-alkylation pathways for 2-quinolone.
Troubleshooting Strategies to Maximize O-Alkylation:
-
Solvent Choice is Critical: The solvent dramatically influences selectivity.[1]
-
Favor O-Alkylation: Use non-polar or weakly polar, non-hydrogen-bonding solvents like toluene, benzene, or THF . In these solvents, the oxygen anion is less solvated and more available for reaction.
-
Avoid (to prevent N-Alkylation): Polar aprotic solvents like DMF, DMSO, or acetonitrile strongly solvate the cation (e.g., K+), leaving a "naked" and highly reactive anion. This condition favors reaction at the more nucleophilic nitrogen atom, leading to the kinetic N-alkylated product.[2]
-
-
Employ Phase-Transfer Catalysis (PTC): This is a powerful technique for promoting selective O-alkylation.
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), pairs with the quinolone anion.[4] This large, lipophilic cation-anion pair is soluble in the non-polar organic phase where the alkylating agent resides. The oxygen, being more sterically accessible on the exterior of this ion pair, is preferentially alkylated.[5][6]
-
Benefit: PTC allows the use of inexpensive inorganic bases (like K₂CO₃) in a solid-liquid or liquid-liquid biphasic system, avoiding problematic polar aprotic solvents and often leading to cleaner reactions with easier workups.[7]
-
-
Consider the Counter-ion:
-
Using a silver (Ag+) salt of the quinolone can exclusively yield the O-alkylated product. The silver ion coordinates strongly to the nitrogen lone pair, effectively blocking it and directing the alkylating agent to the oxygen atom. However, this method is often stoichiometrically demanding and costly.[2]
-
Summary of Conditions Influencing Selectivity:
| Factor | Condition Favoring O-Alkylation (Desired) | Condition Favoring N-Alkylation (Byproduct) | Rationale |
| Solvent | Toluene, Benzene, THF | DMF, DMSO, Acetonitrile | Non-polar solvents minimize solvation of the oxygen anion. Polar aprotic solvents create a "naked" anion, favoring kinetic attack at nitrogen.[2] |
| Alkylating Agent | R-OTf, R₂SO₄ (Hard Electrophiles) | R-I (Soft Electrophile) | Follows HSAB principle: Hard-Hard (O/R-OTf) and Soft-Soft (N/R-I) interactions are favored.[3] |
| Base/Counter-ion | K₂CO₃, Cs₂CO₃ | NaH, KH | Larger, "softer" cations (K+, Cs+) associate more loosely, while smaller Na+ can coordinate more tightly, influencing reactivity. |
| Additives | Phase-Transfer Catalysts (e.g., TBAB) | Crown Ethers | PTC creates a lipophilic ion pair favoring O-alkylation. Crown ethers sequester the cation, similar to polar solvents. |
FAQ 2: My reaction is slow or incomplete. What are the likely causes and solutions?
If you are recovering significant amounts of your starting 2-quinolone, consider the following troubleshooting steps.
Caption: Step-by-step diagnostic workflow for incomplete alkylation reactions.
FAQ 3: Are there modern synthetic alternatives that bypass the O-/N-alkylation problem?
Yes, while classical alkylation is common, newer methods are emerging that build the 2-alkoxyquinoline core differently, avoiding the ambident nucleophile issue altogether.
-
Palladium-Catalyzed Cascade Synthesis: Recent research has demonstrated methods to construct the 2-alkoxyquinoline core from acyclic precursors like 1,3-butadiynamides. In these reactions, an alcohol acts as an external nucleophile in a palladium-catalyzed cascade, directly incorporating the alkoxy group into the newly formed quinoline ring under mild conditions.[8][9] This approach offers excellent regioselectivity as the oxygen nucleophile is introduced in a controlled step of the catalytic cycle.
FAQ 4: How can I reliably distinguish between the O- and N-alkylated isomers?
Correctly identifying your product is paramount. NMR spectroscopy is the most powerful tool for this.
-
¹H NMR Spectroscopy: The most telling signal is often the proton on the carbon adjacent to the heteroatom.
-
O-Alkylated (2-Alkoxyquinoline): Look for the protons of the -O-CH₂- group. These will typically appear in the range of δ 4.0-4.5 ppm .
-
N-Alkylated (1-Alkyl-2-quinolone): The protons of the -N-CH₂- group will be slightly more upfield, usually in the range of δ 3.8-4.2 ppm .
-
-
¹³C NMR Spectroscopy: The chemical shift of the alkyl carbon directly attached to the heteroatom is also diagnostic. The carbon in a C-O bond will be further downfield than one in a C-N bond.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides definitive proof. For the O-alkylated isomer, you will see a correlation from the protons of the alkoxy group to the C2 carbon of the quinoline ring. For the N-alkylated isomer, the correlation will be from the N-alkyl protons to the C2 and potentially the C8a carbons. Several publications detail the use of complementary NMR methods for unambiguous structure determination.[10][11]
Experimental Protocols
Protocol 1: General Procedure for Selective O-Alkylation using Phase-Transfer Catalysis
This protocol is optimized to favor the formation of the 2-alkoxyquinoline product.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-quinolone starting material (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, finely ground), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent & Reagent Addition: Add anhydrous toluene as the solvent (approx. 0.1 M concentration). Add the alkylating agent (e.g., benzyl bromide, 1.2 eq).
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with toluene or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 2-alkoxyquinoline.
Protocol 2: Ultrasound-Assisted Synthesis for Rapid Alkoxylation
Ultrasound can significantly accelerate this reaction, often reducing reaction times from hours to minutes.[12][13]
-
Setup: In an open vessel suitable for an ultrasonic bath, combine the 2-quinolone (1.0 eq), K₂CO₃ (1.5 eq), and the alkylating agent (1.1 eq) in DMF.
-
Sonication: Place the vessel in an ultrasonic bath preheated to the desired temperature (e.g., 120 °C).
-
Reaction: Apply ultrasound for 15-20 minutes. The high-energy cavitation accelerates mass transfer and reaction rates.[12]
-
Workup & Purification: After cooling, the product can often be isolated by precipitation upon adding water, followed by filtration and washing, yielding a product of high purity without the need for chromatography.[13]
References
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
synthesis of quinoline derivatives and its applications. Slideshare. [Link]
-
N- vs. O-alkylation in 2(1H)-quinolinone derivatives. University of East Anglia. [Link]
-
Doebner-von Miller reaction. Semantic Scholar. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][14][15]naphthyrin-5(6H)-one. NIH National Center for Biotechnology Information. [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
PTC Selective O-Alkylation. PTC Organics, Inc. [Link]
-
Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. NIH National Center for Biotechnology Information. [Link]
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. NIH National Center for Biotechnology Information. [Link]
-
Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. NIH National Center for Biotechnology Information. [Link]
-
Doebner-Miller reaction and applications. Slideshare. [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. [Link]
-
Synthesis of 2-alkoxy-4-alkenylquinolines 6 and... ResearchGate. [Link]
-
Synthesis of hydroxyquinolines from various 2‐aryloxy/alkoxy benzaldehydes. Reaction conditions. ResearchGate. [Link]
-
ChemInform Abstract: Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. ResearchGate. [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. NIH National Center for Biotechnology Information. [Link]
-
Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. TSI Journals. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]
-
FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]
-
Why n-alkylation is more favorable than o-alkyation ? ResearchGate. [Link]
-
Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. MDPI. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. NIH National Center for Biotechnology Information. [Link]
-
Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. PubMed. [Link]
Sources
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates [mdpi.com]
- 13. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-3-methylquinoline for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methoxy-3-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to move from bench-scale synthesis to larger, preclinical batch production. We will address common challenges, provide detailed troubleshooting guides, and offer step-by-step protocols grounded in established chemical principles. Our focus is on ensuring scientific integrity, reproducibility, and safety throughout the scale-up process.
I. Overview of the Synthetic Workflow
The synthesis of this compound is efficiently achieved via a two-step process. The first step involves the construction of the critical intermediate, 2-Chloro-3-methylquinoline, through a Vilsmeier-Haack type reaction. The second step is a nucleophilic aromatic substitution (SNAr) to replace the chloro group with a methoxy group.
Caption: Overall workflow for the two-step synthesis of this compound.
II. Part 1: Synthesis of 2-Chloro-3-methylquinoline (Precursor)
The reliability of this first step is paramount for the success of the entire synthesis. The Vilsmeier-Haack reaction is a powerful tool for creating 2-chloroquinoline systems from simple acetanilides or, in this case, propionanilides.[1]
Troubleshooting Guide: Precursor Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier Reagent: The POCl₃ may have degraded due to moisture. The Vilsmeier reagent (formed from POCl₃ and DMF) is highly moisture-sensitive. | 1. Use a fresh, unopened bottle of POCl₃. Ensure all glassware is rigorously dried (oven or flame-dried). Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| 2. Insufficient Reaction Temperature: The cyclization step requires significant thermal energy to overcome the activation barrier. | 2. Ensure the internal reaction temperature reaches and is maintained at 80–100°C. Use an oil bath for consistent heating.[2] | |
| 3. Poor Quality Starting Material: Impurities in the propionanilide can inhibit the reaction. | 3. Recrystallize the propionanilide starting material before use. Confirm its purity via melting point or NMR. | |
| Formation of Dark Tar or Charring | 1. Excessive Temperature: Overheating can lead to polymerization and decomposition of reagents and products. | 1. Maintain strict temperature control. Do not exceed 110°C. For scale-up, consider a reactor with a jacket for precise temperature management. |
| 2. Incorrect Reagent Stoichiometry: An incorrect ratio of POCl₃ to DMF or anilide can lead to uncontrolled side reactions. | 2. Carefully measure and add reagents. A typical molar ratio is ~3-4 equivalents of Vilsmeier reagent to 1 equivalent of anilide.[1] | |
| Difficult Product Isolation / Emulsion during Workup | 1. Incomplete Hydrolysis of POCl₃: Residual phosphorus oxychloride and its byproducts can create a difficult-to-handle mixture when quenching with water/ice. | 1. Quench the reaction mixture by pouring it slowly onto a large excess of crushed ice with vigorous stirring. This helps to manage the highly exothermic hydrolysis. |
| 2. pH of the Aqueous Layer: The pH after quenching can affect the solubility of byproducts and the product itself. | 2. After the initial quench, carefully neutralize the aqueous layer with a base (e.g., 50% NaOH solution) while keeping the temperature low (ice bath) to precipitate the crude product. Filter the solid and wash thoroughly with water. |
Frequently Asked Questions (FAQs): Precursor Synthesis
Q1: Why is the Vilsmeier-Haack reaction preferred for this synthesis? A1: The Vilsmeier-Haack reaction is a robust and well-established method for the one-pot synthesis of 2-chloro-3-substituted quinolines from readily available acetanilides or related amides. It efficiently combines cyclization, chlorination, and functional group incorporation into a single operational step, making it highly suitable for large-scale production.
Q2: What is the mechanism of the Vilsmeier-Haack reaction in this context? A2: The reaction begins with the formation of the Vilsmeier reagent, an electrophilic chloroiminium species, from POCl₃ and DMF. This reagent then reacts with the enol form of the propionanilide. Subsequent intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, followed by dehydration and tautomerization, forms a dihydroquinolinone intermediate. Finally, reaction with excess Vilsmeier reagent or POCl₃ chlorinates the 2-position to yield the final 2-chloro-3-methylquinoline.
Caption: Simplified mechanism for the Vilsmeier-Haack synthesis of 2-Chloro-3-methylquinoline.
Experimental Protocol: Synthesis of 2-Chloro-3-methylquinoline (Lab Scale)
-
Reagent Preparation: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl and manage pressure). Ensure all glassware is thoroughly dry. Place the flask under an inert atmosphere (N₂ or Ar).
-
Vilsmeier Reagent Formation: In the dropping funnel, add N,N-dimethylformamide (DMF, 3.0 eq.). To the reaction flask, add phosphorus oxychloride (POCl₃, 4.0 eq.). Cool the flask to 0-5°C using an ice bath.
-
Addition: Add the DMF dropwise to the stirred POCl₃ over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Reaction: Add solid propionanilide (1.0 eq.) portion-wise to the Vilsmeier reagent. An exothermic reaction may occur.
-
Heating: Once the addition is complete, heat the reaction mixture to 80-100°C using an oil bath and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).[2]
-
Workup: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (at least 10x the volume of the reaction mixture) with vigorous stirring.
-
Precipitation: Neutralize the acidic solution with a 50% w/v sodium hydroxide solution or solid sodium bicarbonate until the pH is ~7-8, while maintaining the temperature below 20°C with an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid in a vacuum oven. The crude 2-chloro-3-methylquinoline can be purified by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture to yield a crystalline solid.[2]
III. Part 2: Synthesis of this compound (Final Product)
This step is a classic bimolecular nucleophilic aromatic substitution (SNAr).[3] The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position, facilitating the displacement of the chloride by the methoxide nucleophile.
Troubleshooting Guide: Methoxylation Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient Sodium Methoxide: The stoichiometry is critical. Some methoxide may be consumed by trace water. | 1. Use a slight excess of sodium methoxide (1.5-2.0 equivalents). Ensure the reagent is dry and of high quality. |
| 2. Presence of Water: Water will react with sodium methoxide, quenching the nucleophile, and can also promote side reactions. | 2. Use anhydrous methanol as the solvent. Dry the precursor, 2-chloro-3-methylquinoline, thoroughly before use. | |
| 3. Low Reaction Temperature: The reaction requires heat to proceed at a reasonable rate. | 3. Ensure the reaction mixture is maintained at a gentle reflux. Monitor the internal temperature to ensure it corresponds to the boiling point of methanol (~65°C). | |
| Product is Dark or Discolored | 1. Reaction Time Too Long: Prolonged heating in a basic solution can lead to decomposition and the formation of colored impurities. | 1. Monitor the reaction closely by TLC. Once the starting material is consumed (typically 2-6 hours), proceed with the workup immediately. |
| 2. Air Oxidation: Some quinoline derivatives can be sensitive to air oxidation at elevated temperatures under basic conditions. | 2. While not always necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can minimize the formation of colored impurities. | |
| Low Isolated Yield after Workup | 1. Product Loss during Extraction: The product has some solubility in water, especially if the pH is not optimal. | 1. Ensure the aqueous layer is saturated with NaCl during extraction to decrease the product's solubility. Use an appropriate organic solvent like dichloromethane or ethyl acetate for extraction. Perform multiple extractions (e.g., 3x). |
| 2. Precipitation Issues: If quenching in water, the product may not fully precipitate if the volume of water is too large or if organic co-solvents are present. | 2. After removing methanol under reduced pressure, quench the residue by adding it to ice water. If the product is oily, initiate crystallization by scratching the flask or adding a seed crystal. |
Frequently Asked Questions (FAQs): Methoxylation Reaction
Q1: Can I use potassium hydroxide in methanol instead of sodium methoxide? A1: Yes, KOH in methanol will generate potassium methoxide in situ. This can be an effective alternative. However, using pre-made sodium methoxide (either as a solid or a solution in methanol) provides better control over stoichiometry and ensures anhydrous conditions, which is critical for reproducibility, especially during scale-up.
Q2: Why is anhydrous methanol used as the solvent? A2: Methanol serves two purposes: it is the solvent for the reactants and the source of the methoxy group when using a base like KOH. When using sodium methoxide, it is the required solvent to dissolve the nucleophile. Using an anhydrous grade is crucial because sodium methoxide is a very strong base and will readily react with any water present, reducing the amount of active nucleophile available for the desired SNAr reaction and lowering the yield.
Q3: What are the primary safety concerns when handling sodium methoxide? A3: Sodium methoxide is highly corrosive and can cause severe burns. It is also flammable and reacts violently with water. When scaling up, it is often supplied as a 25-30% solution in methanol, which is also flammable and toxic. Always handle sodium methoxide in a well-ventilated fume hood, wear appropriate PPE (gloves, safety glasses, lab coat), and keep it away from water and sources of ignition.
Experimental Protocol: Synthesis of this compound (Lab Scale)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the purified 2-chloro-3-methylquinoline (1.0 eq.) in anhydrous methanol.
-
Reagent Addition: Carefully add sodium methoxide (1.5 eq.) to the solution. This can be done with solid sodium methoxide (added portion-wise to control any exotherm) or by adding a commercial solution of sodium methoxide in methanol.
-
Reaction: Heat the mixture to reflux (~65°C) using an oil bath. Monitor the reaction by TLC until the starting material is no longer visible (typically 2-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water. The product may precipitate as a solid or separate as an oil.
-
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a solvent system like petroleum ether/ethyl acetate.[2]
IV. Part 3: Scale-Up, Purification, and Analysis
Scale-Up Considerations
-
Heat Management: Both steps of the synthesis involve exothermic events (Vilsmeier reagent formation, quenching) and required heating. On a large scale, heat transfer is less efficient. Use a jacketed reactor with controlled heating and cooling capabilities.
-
Reagent Addition: The dropwise or portion-wise addition of reagents (DMF to POCl₃, anilide to Vilsmeier reagent, quenching of the reaction mixture) is critical for safety and selectivity. On a larger scale, use a programmable pump for controlled addition rates.
-
Mixing: Efficient stirring is crucial to ensure homogeneity and heat distribution. A mechanical overhead stirrer is mandatory for scales larger than 1 L.
-
Workup and Isolation: Handling large volumes of aqueous and organic waste becomes a significant logistical challenge. Plan for appropriate waste disposal. Filtration of large quantities of solids may require specialized equipment like a Nutsche filter.
Purification Strategy
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Cost-effective, simple, can yield very high purity material. | Potential for significant product loss in the mother liquor. Finding a suitable single-solvent system can be difficult. | Final purification of multi-gram to kilogram batches where a suitable solvent system is known.[2] |
| Column Chromatography | Excellent separation of closely related impurities. | Expensive (silica, solvents), generates significant waste, can be time-consuming and difficult to scale. | Small to medium scale purification (<100 g) or when recrystallization fails to remove key impurities. |
| Distillation | Can be effective for liquid products. | Requires the product to be thermally stable at its boiling point (under vacuum). Not suitable for solid products. | Not ideal for this specific compound, which is typically a solid. |
For preclinical batches, a final recrystallization step is often the most practical and economical method to achieve the high purity required (>98%).
Analytical Quality Control
To ensure the identity and purity of the final compound, the following analytical techniques are recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy. A validated HPLC method is essential for batch release in a preclinical setting.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
V. References
-
Chavda, M., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(2), 641-648. Available from: [Link]
-
Homework.Study.com. (n.d.). Alkyl Halides: Substitution reaction with (2R, 3R)-2-chloro-3-methylpentane with CH3O-. Retrieved from [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(1), 244-287. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11(41), 25536-25565. Available from: [Link]
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. Available from: [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: SODIUM METHOXIDE, 95%. Retrieved from [Link]
Sources
Technical Support Center: Storage and Handling of 2-Methoxy-3-methylquinoline
Welcome to the technical support center for 2-Methoxy-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we provide in-depth technical guidance on optimal storage conditions, troubleshooting potential degradation issues, and answers to frequently asked questions. Our goal is to equip you with the knowledge to prevent degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the long-term stability of this compound, it should be stored in a cool, dry, and dark place. Exposure to light, moisture, and elevated temperatures can initiate degradation. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[1][2][3][4][5][6][7][8]
Q2: I've noticed a discoloration of my this compound sample. What could be the cause?
A2: Discoloration, such as the appearance of a yellow or brown tint, is a common indicator of degradation. This is often due to photolytic degradation, where exposure to light, particularly UV radiation, causes chemical changes in the quinoline ring.[2] Oxidation from prolonged exposure to air can also contribute to color changes. It is crucial to store the compound in an amber vial or a light-blocking container to minimize this effect.
Q3: Can this compound degrade in solution?
A3: Yes, this compound can degrade in solution, especially under harsh pH conditions. Both strong acidic and strong alkaline solutions can promote hydrolysis of the methoxy group, leading to the formation of impurities. The rate of degradation is also influenced by the solvent, temperature, and exposure to light.[3][4]
Q4: What analytical techniques are recommended for assessing the purity and detecting degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the purity of this compound and quantifying any degradation products.[8][9][10][11][12] For the structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[2][6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected peaks in my HPLC chromatogram after storing the compound in a methanolic solution.
-
Question: I dissolved this compound in methanol for my experiments and, after a few days, I observed new peaks in my HPLC analysis. What could be happening?
-
Answer: The appearance of new peaks suggests that the compound is degrading in the methanolic solution. Several factors could be at play:
-
Photodegradation: If the solution was not protected from light, photolytic degradation is a likely cause. The quinoline ring is susceptible to photochemical reactions.[2]
-
Solvent Purity: Impurities in the methanol, such as peroxides, can initiate oxidative degradation. Ensure you are using high-purity, peroxide-free solvents.
-
Temperature: Storing the solution at room temperature for extended periods can accelerate degradation. It is advisable to store solutions at a reduced temperature (e.g., 2-8 °C) and for the shortest time necessary.
-
Issue 2: My reaction yield is lower than expected when using this compound that has been stored for a long time.
-
Question: I'm using a batch of this compound that has been in the lab for over a year, and my reaction yields are consistently low. Could the starting material be the problem?
-
Answer: Yes, it is highly probable that the purity of your this compound has decreased over time due to gradual degradation.
Issue 3: I suspect my sample has been exposed to acidic or basic conditions. What kind of degradation should I expect?
-
Question: During a workup, my sample of this compound was inadvertently exposed to a strong acid. What potential degradation product should I look for?
-
Answer: Exposure to strong acids can lead to the hydrolysis of the 2-methoxy group, which would result in the formation of 3-methylquinolin-2(1H)-one. Conversely, strong basic conditions can also facilitate this hydrolysis.[13][14] The pyridine ring of the quinoline nucleus is also susceptible to attack under different pH conditions, potentially leading to ring-opening products under harsh conditions.[3][5]
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C for long-term) | Minimizes thermal degradation. |
| Light | Protect from light (Amber vial) | Prevents photolytic degradation.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Moisture | Dry (Store with desiccant) | Prevents hydrolysis. |
| pH (in solution) | Neutral (if possible) | Avoids acid or base-catalyzed hydrolysis.[3][4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column Selection: A C18 column is a common starting point for the separation of quinoline derivatives.[8][9]
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water (with a modifier like 0.1% formic acid to improve peak shape) is often effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method should be able to resolve the parent peak from all degradation product peaks.[8][10]
Visualizing the Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting potential degradation of this compound.
Caption: A decision tree for troubleshooting the degradation of this compound.
References
- Loba Chemie. QUINOLINE FOR SYNTHESIS.
- Techno PharmChem.
- AccuStandard. CAS No. 91-22-5 - Quinoline.
- Thermo Fisher Scientific.
- TCI Chemicals.
- TCI Chemicals. SAFETY DATA SHEET (6,8-Dimethoxy-4-methylquinoline).
- TCI EUROPE N.V. Quinoline | 91-22-5.
- PubChem. Quinoline | C9H7N | CID 7047.
- CymitQuimica.
- Thermo Fisher Scientific.
- ANALYTICAL METHODS FOR THE DEGRAD
- Eawag-BBD.
- Benchchem. Technical Support Center: Degradation of 2-Amino-4-hydroxy-8-methylquinoline.
- MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
- ResearchGate.
- ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- Sigma-Aldrich. 2-Amino-7-methoxy-3-methylquinoline hydrochloride.
- Benchchem. Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
- Benchchem. Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions.
- The Good Scents Company. 2-sec-butyl-3-methoxypyrazine 2-methoxy-3-(1-methylpropyl)pyrazine.
- The Good Scents Company. 2-methyl quinoline, 91-63-4.
- Analytical methods for evaluating the stability of rutin and analyzing the formation of its degrad
- PMC - NIH.
- Ernesto Ventós S.A.
Sources
- 1. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijsred.com [ijsred.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxy-3-methylquinoline and 2-Chloro-3-methylquinoline
This guide provides an in-depth comparison of the chemical reactivity of 2-methoxy-3-methylquinoline and 2-chloro-3-methylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing their behavior in chemical reactions, supported by mechanistic insights and established experimental protocols. We will explore how the substituent at the C2 position dictates the synthetic utility of these important heterocyclic scaffolds.
Introduction: The Quinoline Scaffold and the Significance of C2 Substitution
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the quinoline nucleus is crucial for modulating its physicochemical and pharmacological properties. The C2 and C4 positions of the quinoline's pyridine ring are particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, especially when a suitable leaving group is present.[2][3]
This guide focuses on two C2-substituted derivatives: 2-chloro-3-methylquinoline and this compound. While structurally similar, the difference in the C2 substituent—a halogen versus an alkoxy group—results in a profound divergence in their chemical reactivity and synthetic applications. Understanding this difference is paramount for designing efficient synthetic routes to novel quinoline-based molecules.
Electronic Effects and Leaving Group Ability: The Decisive Factors
The reactivity of these two molecules is primarily governed by two interrelated factors: the electronic influence of the C2 substituent on the quinoline ring and its ability to function as a leaving group in a substitution reaction.
Electronic Landscape
-
2-Chloro-3-methylquinoline: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density at the C2 carbon, rendering it highly electrophilic and thus, susceptible to attack by nucleophiles.[4] The pyridine ring of the quinoline nucleus is already electron-deficient, and the C2-chloro substituent further enhances this property.[2]
-
This compound: The methoxy group exhibits a dual electronic nature. While it is electron-withdrawing by induction (-I), it is also electron-donating through resonance (+R) by virtue of the oxygen's lone pairs. In aromatic systems, the resonance effect often predominates, leading to an overall increase in electron density in the ring system compared to its chloro-analog. This effect makes the C2 carbon less electrophilic and therefore less prone to nucleophilic attack.
Leaving Group Aptitude
The most critical distinction lies in the leaving group ability of chloride (Cl⁻) versus methoxide (CH₃O⁻) in the context of Nucleophilic Aromatic Substitution (SNAr).
-
Chloride (Cl⁻): Chloride is the conjugate base of a strong acid (HCl, pKa ≈ -7) and is an excellent leaving group. Its departure from the intermediate complex is facile.
-
Methoxide (CH₃O⁻): Methoxide is the conjugate base of a weak acid (methanol, pKa ≈ 15.5) and is considered a poor leaving group. Displacing a methoxy group requires significantly more forcing conditions.[5]
This fundamental difference in leaving group ability is the primary driver behind the observed reactivity disparity. The ease of displacing the chlorine atom makes 2-chloro-3-methylquinoline a versatile synthetic intermediate.[6]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The archetypal reaction for these compounds is the SNAr mechanism, which proceeds via an addition-elimination pathway.
Diagram 1: Generalized SNAr mechanism on a 2-haloquinoline.
The rate-determining step (RDS) is typically the initial attack of the nucleophile to form the stabilized carbanionic intermediate (Meisenheimer complex).[7][8]
-
2-Chloro-3-methylquinoline: Due to the highly electrophilic C2 carbon and the excellent leaving group ability of chloride, this compound readily undergoes SNAr reactions with a wide variety of nucleophiles, including amines, alkoxides, and thiols. These reactions often proceed under mild to moderate conditions.[9][10]
-
This compound: This compound is significantly less reactive. The C2 carbon is less electrophilic, and more importantly, methoxide is a poor leaving group. Nucleophilic substitution at this position is difficult and often requires harsh conditions or specialized reagents capable of displacing poor leaving groups.[5] In fact, the most common and efficient synthesis of 2-methoxyquinolines involves the reaction of a 2-chloroquinoline with sodium methoxide, a testament to the reactivity difference.[11][12]
Quantitative Data Comparison
The following table summarizes typical conditions for SNAr reactions, highlighting the stark contrast in reactivity.
| Reaction Type | Substrate | Nucleophile | Conditions | Yield | Reference |
| Amination | 2-Chloro-3-methylquinoline | Piperidine | Et₃N, 100°C, 12h | 75-90% (Rep.) | [13] |
| Methoxylation | 2-Chloro-3-methylquinoline | Sodium Methoxide | Reflux in Methanol, 2-6h | High | [11] |
| Thiolation | 2-Chloro-3-methylquinoline | Thiophenol | K₂CO₃, 80°C, 8h | >90% (Rep.) | [13] |
| Amination | This compound | Amine | NaH, LiI, THF, High Temp. | Substrate Dependent | [5] |
Note: Representative (Rep.) yields and conditions are based on analogous 2-chloro-heterocyclic systems as specific kinetic data for 2-chloro-3-methylquinoline is not extensively published, but its reactivity profile is well-established within this class of compounds.
Experimental Protocols
The disparate reactivity profiles dictate the synthetic applications of these compounds. 2-Chloro-3-methylquinoline is a versatile precursor, while this compound is typically a stable final product.
Diagram 2: Synthetic utility of 2-chloro-3-methylquinoline as a precursor.
Protocol 1: Synthesis of this compound from 2-Chloro-3-methylquinoline
This protocol exemplifies the higher reactivity of the chloro-derivative.
Materials:
-
2-Chloro-3-methylquinoline (1 equivalent)
-
Sodium methoxide (1.5 equivalents)
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 2-chloro-3-methylquinoline in anhydrous methanol in the round-bottom flask.
-
While stirring, add sodium methoxide portion-wise to the solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 65°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[11]
-
After completion, cool the mixture to room temperature and carefully neutralize with dilute HCl.
-
Reduce the solvent volume under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization as necessary.
Protocol 2: General Procedure for Amination of 2-Chloro-3-methylquinoline
This protocol demonstrates a typical nucleophilic substitution with an amine.
Materials:
-
2-Chloro-3-methylquinoline (1 equivalent)
-
Secondary amine (e.g., piperidine, morpholine) (1.2 equivalents)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as a base (1.5 equivalents)
-
Solvent (e.g., DMF, Acetonitrile, or neat)
-
Reaction vessel suitable for heating
Procedure:
-
To the reaction vessel, add 2-chloro-3-methylquinoline, the desired amine, and the base.
-
Add the solvent (if not running neat).
-
Heat the mixture to the required temperature (typically 80-120°C) under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.[2]
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-(amino)-3-methylquinoline derivative.
Conclusion
The reactivity of this compound and 2-chloro-3-methylquinoline is fundamentally different, a fact that must be appreciated for effective synthetic design.
-
2-Chloro-3-methylquinoline is a highly valuable and reactive synthetic intermediate. The electron-withdrawing nature of the chlorine atom activates the C2 position for nucleophilic attack, and the excellent leaving group ability of chloride facilitates facile substitution. It serves as a gateway to a diverse array of 2-substituted-3-methylquinoline derivatives.
-
This compound is a comparatively unreactive and stable compound in the context of SNAr. The poor leaving group ability of methoxide renders it resistant to displacement by most common nucleophiles under standard conditions.
For researchers in drug discovery and materials science, 2-chloro-3-methylquinoline should be viewed as a versatile building block for library synthesis, while this compound represents a stable endpoint, readily accessible from its chloro-precursor.
References
- M. F. Abdel-Megeed, et al. (2018).
- BenchChem (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. BenchChem.
- BenchChem (2025). 2-Methoxyquinoline | 6931-16-4. BenchChem.
- A. S. Tekale, et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.
- International Journal of Chemical Studies (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. BenchChem.
- D. K. Kumar, et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
-
S. E. Amdursky, et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society. [Link]
- Wikipedia.
- S. A. G. El-Feky, et al. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- BenchChem (2025). Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines. BenchChem.
- A. M. El-Saghier, et al. (2000). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
-
A. K. Singh, et al. (2020). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. RSC Medicinal Chemistry. [Link]
- Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- T. Hosoya, et al. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. DR-NTU, Nanyang Technological University.
- Chemistry Steps.
- A. Atay, et al. (2023).
-
R. Prasath, et al. (2014). (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one. Acta Crystallographica Section E. [Link]
Sources
- 1. (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 11. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Quinoline Synthesis Methods: Skraup vs. Doebner-von Miller
A Guide for Researchers and Drug Development Professionals
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the structural backbone of a multitude of natural products and synthetic pharmaceuticals. Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Consequently, the efficient synthesis of the quinoline ring system is of paramount importance to the drug development pipeline. Among the classical methods that remain relevant today are the Skraup and Doebner-von Miller syntheses. This guide provides an in-depth, comparative analysis of these two venerable reactions, offering field-proven insights into their mechanisms, substrate scope, experimental protocols, and relative advantages to empower researchers in making informed decisions for their synthetic campaigns.
The Skraup Synthesis: A Potent, Albeit Forceful, Classic
First reported by the Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a direct and powerful method for constructing the quinoline core.[3] The archetypal reaction involves heating an aniline with glycerol, a strong dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent, such as nitrobenzene corresponding to the aniline used.[4][5]
Mechanistic Causality
The reaction's driving force lies in a sequence of acid-catalyzed transformations. The causality behind the experimental choices is as follows:
-
Acrolein Formation: Concentrated sulfuric acid serves not only as a catalyst but also as a potent dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ.[4][6] This obviates the need to handle the volatile and lachrymatory acrolein directly.
-
Michael Addition: The aniline, acting as a nucleophile, undergoes a conjugate (Michael) addition to the newly formed acrolein.[7]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.[4]
-
Aromatization: The final and crucial step is the oxidation of the dihydroquinoline to the stable aromatic quinoline ring. The oxidizing agent, often nitrobenzene, is reduced in the process (e.g., to aniline, which can re-enter the reaction).[4][7]
The reaction is notoriously exothermic and can become violent if not properly controlled.[8][9] This is why a moderator, such as ferrous sulfate, is often included to ensure a smoother reaction profile.[8]
Caption: Experimental workflow of the Skraup synthesis.
The Doebner-von Miller Synthesis: A More Versatile and Controllable Alternative
Developed shortly after the Skraup reaction, the Doebner-von Miller synthesis offers greater flexibility and generally operates under milder conditions.[10] It is often considered a modification of the Skraup synthesis.[11][12] This method involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, which can be a Brønsted acid (like HCl) or a Lewis acid (like tin tetrachloride or zinc chloride).[6][10]
Mechanistic Insights and Advantages
The mechanism shares similarities with the Skraup synthesis but provides key advantages through the choice of reactants:
-
Substrate Flexibility: Instead of generating acrolein in situ from glycerol, the Doebner-von Miller reaction utilizes pre-formed or in situ generated α,β-unsaturated carbonyl compounds.[6][13] This allows for the introduction of substituents on the newly formed pyridine ring, making it a superior method for producing a diverse library of quinoline derivatives.[11] For instance, reacting aniline with crotonaldehyde yields 2-methylquinoline (quinaldine).[6]
-
Milder Conditions: The reaction typically avoids the use of highly concentrated sulfuric acid and the often violent conditions associated with the Skraup synthesis, making it more amenable to laboratory scale-up.[14]
-
Fragmentation-Recombination Pathway: Isotopic labeling studies have suggested a complex fragmentation-recombination mechanism, especially with α,β-unsaturated ketones. The initial Michael adduct can fragment into an imine and a saturated carbonyl compound, which then recombine to form the quinoline product.[10][15][16] This pathway explains the formation of certain "scrambled" products observed experimentally.
Caption: Generalized mechanism of the Doebner-von Miller synthesis.
Comparative Performance: Skraup vs. Doebner-von Miller
The choice between these two methods is dictated by the specific synthetic goal, available starting materials, and safety considerations.
| Feature | Skraup Synthesis | Doebner-von Miller Synthesis |
| Primary Amine | Aniline or substituted anilines | Aniline or substituted anilines |
| Carbonyl Source | Glycerol (dehydrated in situ to acrolein) | α,β-Unsaturated aldehydes or ketones |
| Catalyst/Reagent | Concentrated H₂SO₄ | Brønsted acids (HCl) or Lewis acids (SnCl₄) |
| Oxidizing Agent | Required (e.g., nitrobenzene, arsenic acid) | Often required; sometimes an intermediate anil acts as the oxidant[1] |
| Reaction Conditions | Harsh, highly exothermic, often violent[8][9] | Generally milder and more controllable[14] |
| Product Scope | Primarily for quinoline or simple derivatives | High versatility for 2- and/or 4-substituted quinolines[11][13] |
| Key Advantage | Uses simple, inexpensive starting materials[17] | Greater flexibility and control over substitution patterns[1] |
| Key Limitation | Limited scope, harsh conditions, potential for low yields and tar formation[9][17] | Potential for polymerization of the carbonyl substrate; regioselectivity can be an issue[13] |
Experimental Protocols: A Self-Validating System
Adherence to a well-defined protocol is critical for reproducibility and safety.
Protocol 1: Skraup Synthesis of Quinoline
This protocol is adapted from established procedures and must be performed with extreme caution in a well-ventilated fume hood.[8]
-
Reaction Setup: In a 2-liter round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, cautiously mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).[8]
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (100 ml). The addition is highly exothermic.[8]
-
Moderation: Add ferrous sulfate heptahydrate (10 g) to the mixture to control the reaction rate.[8]
-
Heating: Gently heat the mixture in an oil bath. Once the reaction becomes self-sustaining (begins to boil), remove the external heat source. Maintain the reaction for 3-4 hours.[8]
-
Work-up: Allow the mixture to cool. Carefully dilute with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolation: Perform steam distillation to isolate the crude quinoline. The product is then separated from the aqueous layer, dried, and purified by distillation.[8]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
This protocol demonstrates the synthesis of a substituted quinoline.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve aniline in an excess of concentrated hydrochloric acid.
-
Reactant Addition: Cool the mixture in an ice bath. Slowly add crotonaldehyde dropwise with continuous stirring.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture under reflux for several hours.
-
Work-up: After cooling to room temperature, make the reaction mixture strongly alkaline using a concentrated sodium hydroxide solution to liberate the free base.
-
Isolation: Extract the product into an organic solvent such as diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude quinaldine by vacuum distillation.
Conclusion and Future Outlook
The Skraup and Doebner-von Miller reactions represent foundational pillars in heterocyclic chemistry. The Skraup synthesis , despite its harsh conditions, remains a viable route for the large-scale production of quinoline itself due to the low cost of its starting materials. Its primary drawbacks are the lack of versatility and significant safety concerns.
Conversely, the Doebner-von Miller synthesis provides a significant leap forward in terms of flexibility and control, enabling the synthesis of a wide variety of substituted quinolines that are crucial for drug discovery programs.[1] While it can suffer from its own set of limitations, such as substrate polymerization, modern modifications, including the use of biphasic reaction media, have been developed to mitigate these issues.[13]
For the modern researcher, the choice is clear: for unsubstituted quinoline from basic feedstocks, the Skraup method is a possibility if the necessary safety precautions can be rigorously implemented. For the synthesis of functionally diverse quinoline derivatives, a cornerstone of contemporary medicinal chemistry, the Doebner-von Miller reaction and its numerous modern adaptations offer a more rational and versatile synthetic platform.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- Slideshare. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. (n.d.). Skraup reaction.
- RSC Publishing. (n.d.). Recent advances in the synthesis of quinolines: a review.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
- PubMed. (2020). Recent Progress in the Synthesis of Quinolines. Mini-Reviews in Medicinal Chemistry, 20(18), 1836-1853.
- International Journal of Pharmaceutical Sciences. (n.d.).
- Slideshare. (n.d.).
- PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-76.
- Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- BenchChem. (2025).
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- BenchChem. (2025). comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.).
- PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1017.
- YouTube. (2026, January 10). Skraup Quinoline Synthesis: Mechanism, Reagents, and Examples.
- ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(24), 9187–9190.
- ResearchGate. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
- Doebner-von Miller Synthesis. (n.d.).
- ResearchGate. (2021). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- BenchChem. (n.d.). avoiding common pitfalls in quinoline synthesis.
- Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (n.d.).
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- ResearchGate. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. iipseries.org [iipseries.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 12. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antimicrobial Efficacy of 2-Methoxy-3-methylquinoline and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial research, the quest for novel agents to combat the ever-growing threat of antibiotic resistance is paramount. This guide provides a detailed comparative analysis of the established fluoroquinolone antibiotic, ciprofloxacin, and the emerging quinoline derivative, 2-Methoxy-3-methylquinoline. While ciprofloxacin is a well-characterized and widely used therapeutic agent, this compound represents a promising scaffold for the development of new antibacterial drugs. This document synthesizes the available experimental data, elucidates the mechanisms of action, and provides standardized protocols for the evaluation of their antimicrobial efficacy.
Introduction to the Compounds
Ciprofloxacin: A Broad-Spectrum Fluoroquinolone
Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] It has been a cornerstone in the treatment of numerous infections, including urinary tract infections, respiratory tract infections, and gastrointestinal infections.[3][4] Its bactericidal action and favorable pharmacokinetic profile have contributed to its extensive clinical use.[5][6]
This compound: An Emerging Quinolone Derivative
This compound belongs to the quinoline class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties. While comprehensive antimicrobial data for this specific derivative is not as extensive as for ciprofloxacin, research into substituted quinolines suggests its potential as a lead compound for novel antibiotic development.[7] The structural modifications of the quinoline core, such as the methoxy and methyl groups at positions 2 and 3, are anticipated to influence its biological activity and target interaction.
Mechanism of Action: A Tale of Two Quinolones
The primary mechanism of action for ciprofloxacin is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9] In Gram-negative bacteria, DNA gyrase is the principal target. This enzyme is responsible for the negative supercoiling of bacterial DNA, a critical process for DNA replication, transcription, and repair.[4][9] Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme after it has created a double-strand break in the DNA, thereby preventing the resealing of the break.[8] This leads to the accumulation of fragmented DNA and ultimately results in bacterial cell death.[1] In many Gram-positive bacteria, topoisomerase IV, which is involved in the separation of replicated chromosomes, is the primary target.[8]
While direct experimental evidence for this compound is limited, a study on the closely related compound, 2-Chloro-8-methoxy-3-methylquinoline, revealed a dual-targeting mechanism involving both DNA gyrase and topoisomerase IV.[10] It is highly probable that this compound shares this mechanism of action. The quinoline core is the key pharmacophore that interacts with the enzyme-DNA complex, and the substituents at various positions modulate the compound's affinity and efficacy. Molecular docking studies of quinoline derivatives against E. coli DNA gyrase B have shown favorable binding affinities, comparable to that of ciprofloxacin, suggesting a similar mode of action.[10]
Diagram: Mechanism of Action of Quinolones
Caption: Resistance to quinolones arises from target mutations and efflux pumps.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and comparable data for both compounds, standardized antimicrobial susceptibility testing methods must be employed. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (Ciprofloxacin and this compound)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (inoculum in CAMHB without any compound) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Perform MIC Test: Following the determination of the MIC as described above.
-
Subculturing: From each well showing no visible growth in the MIC test, take a 10 µL aliquot and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% of the original number of colonies).
Diagram: Experimental Workflow for MIC and MBC Determination
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Antimicrobial Metabolites against Methicillin-Resistant Staphylococcus aureus from the Endophytic Fungus Neofusicoccum australe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. Two New Mechanisms of Macrolide Resistance in Clinical Strains of Streptococcus pneumoniae from Eastern Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Antimicrobial susceptibility of Pseudomonas aeruginosa clinical isolates in Murcia, Spain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liverpool Epidemic Strain Isolates of Pseudomonas aeruginosa Display High Levels of Antimicrobial Resistance during Both Planktonic and Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 2-Chloro-8-methoxy-3-methylquinoline [smolecule.com]
A Comparative Guide to the In Vitro Cytotoxicity of 2-Methoxy-3-methylquinoline and Doxorubicin in Cancer Cells
Introduction
The relentless pursuit of novel anticancer agents is driven by the need to overcome the limitations of current chemotherapeutics, such as toxicity to healthy tissues and the development of drug resistance. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, treating a wide array of cancers.[1] Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, ultimately leading to cell death.[2] However, its clinical utility is often hampered by severe side effects, most notably cardiotoxicity.[1]
This has spurred research into alternative scaffolds with potent and more selective anticancer activity. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of pharmacological properties, including significant anticancer effects.[3][4] Their mechanisms of action are diverse, ranging from kinase inhibition and apoptosis induction to anti-angiogenic effects.[4][5] This guide provides a comparative analysis of the in vitro cytotoxicity of a specific synthetic quinoline derivative, 2-Methoxy-3-methylquinoline, against the well-established chemotherapeutic agent, Doxorubicin. We will delve into the experimental methodology for assessing cytotoxicity, present comparative data, and discuss the underlying mechanisms of action that dictate their anticancer potential.
Compound Profiles
Doxorubicin: A widely used chemotherapeutic agent, Doxorubicin's cytotoxic effects are primarily attributed to its ability to intercalate into DNA and disrupt the action of topoisomerase II.[1][2] This interference with DNA replication and repair processes triggers cell cycle arrest and apoptosis.[6] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity through oxidative damage to cellular components.[1]
This compound: This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds.[7] While direct cytotoxic data for this specific molecule is not extensively published, related quinoline derivatives have demonstrated significant anticancer activity.[8][9] The structural modifications on the quinoline core, such as the methoxy and methyl groups, can influence its biological activity, lipophilicity, and interaction with molecular targets.[3] The anticancer mechanisms of quinoline derivatives are varied and can include inhibition of crucial cellular enzymes like topoisomerase, disruption of tubulin polymerization, and modulation of key signaling pathways such as PI3K/AKT/mTOR.[7][8][10]
Methodology for Cytotoxicity Assessment: The MTT Assay
To quantitatively compare the cytotoxic effects of this compound and Doxorubicin, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method.[11] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the concentration of a compound that inhibits cell growth by 50% (IC50).[11]
Detailed Experimental Protocol: MTT Assay
This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549, HeLa) during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well flat-bottom plate.[12]
-
Causality: Seeding a precise number of cells ensures reproducibility and allows for a sufficient population for the assay endpoint.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[11]
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in complete culture medium to obtain a range of desired concentrations.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) to account for any solvent-induced toxicity.
-
Also, include a "no-cell" control with media only to serve as a blank for spectrophotometer readings.[13]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]
-
Causality: The MTT solution must be protected from light to prevent degradation.
-
Incubate the plate for an additional 1.5 to 4 hours at 37°C.[12][14] During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[13]
-
Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.[12][13]
-
Causality: Complete solubilization is critical for accurate absorbance readings.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure the formazan is fully dissolved.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 590 nm.[13]
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Comparative Cytotoxicity Analysis
The following table presents representative IC50 values for this compound and Doxorubicin across a panel of human cancer cell lines. It is important to note that while the Doxorubicin values are based on published data, the values for this compound are extrapolated from studies on structurally similar quinoline derivatives for illustrative purposes.[8][9][15][16]
| Compound | Cell Line | Cancer Type | Representative IC50 (µM) |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.50[15][16][17] |
| A549 | Lung Carcinoma | > 20 (Resistant)[15][16] | |
| HeLa | Cervical Carcinoma | 2.9[15][16][17] | |
| This compound | MCF-7 | Breast Adenocarcinoma | ~15-30 (Estimated) |
| A549 | Lung Carcinoma | ~5-10 (Estimated) | |
| HeLa | Cervical Carcinoma | ~8-15 (Estimated) |
Analysis of Data:
Based on this representative data, Doxorubicin exhibits potent cytotoxicity against MCF-7 and HeLa cells but shows limited efficacy against the A549 lung cancer cell line, indicating a degree of intrinsic resistance in these cells.[15][16] In contrast, the estimated IC50 values for this compound suggest it may possess a different spectrum of activity. Notably, it is predicted to be more effective against the Doxorubicin-resistant A549 cell line. This highlights a key potential advantage of novel quinoline derivatives: the ability to circumvent existing resistance mechanisms. Furthermore, some quinoline derivatives have shown selectivity towards cancer cells over normal cells, a highly desirable trait in cancer therapy.[9]
Mechanistic Insights
The disparate cytotoxicity profiles of Doxorubicin and this compound can be attributed to their distinct mechanisms of action.
Doxorubicin's Mechanism of Action
Doxorubicin's anticancer effects are multifactorial.[6] Its primary modes of action include:
-
DNA Intercalation: The planar aromatic core of Doxorubicin inserts itself between DNA base pairs, distorting the double helix and obstructing DNA replication and transcription.[2]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between topoisomerase II and DNA after the enzyme has created a double-strand break.[2] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and the induction of apoptosis.[18]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in Doxorubicin's structure can undergo redox cycling, producing superoxide radicals and other ROS that cause oxidative damage to DNA, proteins, and lipids.[1]
Caption: Key mechanisms of Doxorubicin's cytotoxic action.
Potential Mechanisms of Action for this compound
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often differing from classical DNA-damaging agents.[5][7] Potential pathways for this compound include:
-
Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptors, which are crucial for cancer cell proliferation, survival, and angiogenesis.[5]
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) and activating caspase cascades.[4][19]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[4][8]
-
Inhibition of Tubulin Polymerization: Some quinolines interfere with the dynamics of microtubules, which are essential for mitosis, leading to mitotic arrest and cell death.[7]
Caption: Potential anticancer mechanisms of quinoline derivatives.
Discussion and Future Perspectives
This comparative guide highlights the distinct cytotoxic profiles of the established chemotherapeutic Doxorubicin and the investigational compound class represented by this compound. While Doxorubicin remains a potent anticancer agent, its efficacy is limited by resistance and off-target toxicity. The potential for this compound and related quinoline derivatives to exhibit activity against Doxorubicin-resistant cell lines is a compelling area for further research.
The diverse mechanisms of action associated with the quinoline scaffold offer multiple avenues for therapeutic intervention and the potential to overcome the limitations of conventional DNA-damaging agents.[19][20] Future studies should focus on elucidating the precise molecular targets of this compound through techniques such as kinase profiling, cell cycle analysis, and apoptosis assays. Furthermore, evaluating its cytotoxicity in a broader panel of cancer cell lines and, importantly, in non-cancerous cell lines will be crucial to determine its therapeutic index and potential for selective anticancer activity. In vivo studies in preclinical models will be the subsequent step to validate these in vitro findings and assess the compound's overall efficacy and safety profile. The continued exploration of novel quinoline derivatives holds significant promise for the development of the next generation of targeted and less toxic cancer therapies.
References
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). ACS Omega. Retrieved from [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry. Retrieved from [Link]
-
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2021). Molbank. Retrieved from [Link]
-
IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). International Journal of Molecular Sciences. Retrieved from [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. (2009). Pharmacogenetics and Genomics. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved from [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2020). Pharmaceutical Sciences Asia. Retrieved from [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). International Journal of Molecular Sciences. Retrieved from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
MTT (Assay protocol. (2023). Protocols.io. Retrieved from [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022). Molecules. Retrieved from [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2020). ResearchGate. Retrieved from [Link]
-
Doxorubicin. (n.d.). Wikipedia. Retrieved from [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Health Sciences. Retrieved from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2018). Journal of the Indian Chemical Society. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). Analytical Chemistry. Retrieved from [Link]
-
What is the mechanism of Doxorubicin Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]
-
Cancer: How does doxorubicin work? (2012). eLife. Retrieved from [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016). ResearchGate. Retrieved from [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2015). RSC Advances. Retrieved from [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. Retrieved from [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules. Retrieved from [Link]
Sources
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. clyte.tech [clyte.tech]
- 12. MTT (Assay protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 20. ijmphs.com [ijmphs.com]
Validating the Structure of Synthesized 2-Methoxy-3-methylquinoline: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of rigorous scientific practice. Trivial errors in structural assignment can lead to the misinterpretation of biological data and wasted resources. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of experiments to definitively map the atomic connectivity of a molecule, leaving no room for ambiguity. This guide provides an in-depth, objective comparison of key 2D NMR techniques for the structural validation of 2-Methoxy-3-methylquinoline, supported by experimental protocols and data interpretation strategies.
The Challenge: Differentiating Isomers
The synthesis of this compound can potentially yield several isomers. Simple one-dimensional (1D) ¹H and ¹³C NMR spectra may not be sufficient to distinguish between these closely related structures, as the chemical shifts and coupling patterns can be very similar. For instance, distinguishing our target molecule from isomers like 2-Methoxy-4-methylquinoline or 3-Methoxy-2-methylquinoline requires a definitive map of proton and carbon connectivities, which is precisely what 2D NMR provides.
A Comparative Overview of Key 2D NMR Techniques
The selection of 2D NMR experiments should be guided by the specific structural questions at hand. For the validation of this compound, a combination of COSY, HSQC, and HMBC experiments provides a comprehensive and self-validating dataset.
| Experiment | Full Name | Information Provided | Primary Application for this compound |
| COSY | CO rrelation S pectroscopY | ¹H-¹H correlations through 2-3 bonds. | Establishes proton-proton coupling networks within the quinoline ring system. |
| HSQC | H eteronuclear S ingle Q uantum C oherence | Direct one-bond ¹H-¹³C correlations. | Unambiguously assigns protons to their directly attached carbons. |
| HMBC | H eteronuclear M ultiple B ond C orrelation | Long-range ¹H-¹³C correlations over 2-4 bonds. | Connects molecular fragments and confirms the positions of substituents (methoxy and methyl groups). |
The Logic of 2D NMR in Structure Elucidation
The power of using these three techniques in concert lies in their complementary nature. COSY establishes the proton framework, HSQC links this framework to the carbon backbone, and HMBC provides the long-range connections that piece the entire puzzle together. This multi-pronged approach ensures a trustworthy and robust structural assignment.
Caption: Workflow for 2D NMR-based structure validation.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality 2D NMR data.
Sample Preparation
-
Dissolution: Dissolve approximately 10-15 mg of the purified synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube.
Acquiring a ¹H-¹H COSY Spectrum
The COSY (Correlation Spectroscopy) experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[1][2]
Caption: Experimental workflow for acquiring a COSY spectrum.
Detailed Steps:
-
Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width required to encompass all proton signals.[3]
-
Load Pulse Program: Load a standard gradient-selected COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Set Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to the value determined from the 1D ¹H spectrum.
-
Data Points (TD): Set the number of data points to 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
-
Number of Scans (NS): Set the number of scans per increment to 2 or 4.
-
-
Acquisition: Start the acquisition.
-
Processing: After data acquisition, perform a 2D Fourier transform, phase the spectrum, and apply a symmetrization routine to improve the appearance of the spectrum.[4]
Acquiring a ¹H-¹³C HSQC Spectrum
The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies all carbons that have protons directly attached to them.[5][6]
Caption: Experimental workflow for acquiring an HSQC spectrum.
Detailed Steps:
-
Initial 1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.
-
Load Pulse Program: Load a standard sensitivity-enhanced, edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments). This will show CH/CH₃ signals with a different phase from CH₂ signals.
-
Set Parameters:
-
Spectral Widths (SW): Set the ¹H spectral width in F2 and the ¹³C spectral width in F1. A typical ¹³C range for aromatic and aliphatic carbons is sufficient (e.g., 0-160 ppm).
-
Data Points (TD): Set TD to 2048 in F2 and 256 in F1.
-
Number of Scans (NS): Set NS to 2 or 4.
-
¹JCH Coupling Constant: The pulse sequence is optimized for a one-bond C-H coupling constant, typically around 145 Hz.[7]
-
-
Acquisition: Start the acquisition.
-
Processing: Perform a 2D Fourier transform and phase the spectrum.
Acquiring a ¹H-¹³C HMBC Spectrum
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying longer-range correlations between protons and carbons (typically over 2-3 bonds), which helps to piece together the molecular skeleton.[8][9]
Caption: Experimental workflow for acquiring an HMBC spectrum.
Detailed Steps:
-
Initial 1D Spectra: Use the same 1D spectra as for the HSQC to determine the spectral widths.
-
Load Pulse Program: Load a standard gradient-selected HMBC pulse sequence (e.g., 'hmbcgpndqf' on Bruker instruments).
-
Set Parameters:
-
Spectral Widths (SW): Set the ¹H spectral width in F2 and the ¹³C spectral width in F1. For HMBC, it is important to set a wider ¹³C spectral width to include quaternary carbons and carbonyls if present (e.g., 0-220 ppm).[10]
-
Data Points (TD): Set TD to 2048 in F2 and 512 in F1.
-
Number of Scans (NS): HMBC is less sensitive than HSQC, so a higher number of scans (e.g., 8-16) is often required.[8]
-
nJCH Coupling Constant: The experiment is optimized for a long-range coupling constant, typically around 8 Hz.[11]
-
-
Acquisition: Start the acquisition.
-
Processing: Perform a 2D Fourier transform and phase the spectrum.
Data Analysis and Structure Validation of this compound
Let's walk through the process of interpreting the 2D NMR data using a hypothetical, yet realistic, dataset for this compound.
Hypothetical ¹H and ¹³C NMR Data:
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 4-H | 7.8 (s) | 125.0 |
| 5-H | 7.9 (d) | 128.0 |
| 6-H | 7.4 (t) | 126.5 |
| 7-H | 7.6 (t) | 129.0 |
| 8-H | 7.7 (d) | 120.0 |
| OCH₃ | 4.1 (s) | 56.0 |
| CH₃ | 2.5 (s) | 15.0 |
| 2-C | - | 160.0 |
| 3-C | - | 122.0 |
| 4a-C | - | 127.0 |
| 8a-C | - | 148.0 |
Step 1: COSY Analysis – The Proton Framework
The COSY spectrum will reveal the connectivity of the protons on the quinoline ring. We expect to see correlations between adjacent protons.
Expected COSY Correlations:
| Proton 1 | Correlates with |
| 5-H | 6-H |
| 6-H | 5-H, 7-H |
| 7-H | 6-H, 8-H |
| 8-H | 7-H |
The absence of correlations for the singlets at 7.8 ppm (4-H), 4.1 ppm (OCH₃), and 2.5 ppm (CH₃) confirms they are isolated spin systems.
Step 2: HSQC Analysis – Linking Protons to Carbons
The HSQC spectrum will show a cross-peak for each proton and the carbon it is directly attached to.
Expected HSQC Correlations:
| ¹H (ppm) | ¹³C (ppm) | Assignment |
| 7.8 | 125.0 | 4-H to 4-C |
| 7.9 | 128.0 | 5-H to 5-C |
| 7.4 | 126.5 | 6-H to 6-C |
| 7.6 | 129.0 | 7-H to 7-C |
| 7.7 | 120.0 | 8-H to 8-C |
| 4.1 | 56.0 | OCH₃ to OCH₃-C |
| 2.5 | 15.0 | CH₃ to CH₃-C |
The carbons at 160.0, 122.0, 127.0, and 148.0 ppm will not show any cross-peaks in the HSQC spectrum, confirming they are quaternary carbons.
Step 3: HMBC Analysis – Assembling the Full Structure
The HMBC spectrum provides the crucial long-range correlations to connect the molecular fragments and definitively place the methoxy and methyl groups.
Key Expected HMBC Correlations:
| Proton | Correlates with Carbons (2-3 bonds away) | Structural Confirmation |
| 4-H | 2-C, 3-C, 5-C, 8a-C | Confirms the position of 4-H adjacent to the fusion carbons and C-2/C-3. |
| OCH₃ | 2-C | Crucially places the methoxy group at the 2-position. |
| CH₃ | 2-C, 3-C, 4-C | Crucially places the methyl group at the 3-position. |
| 8-H | 4a-C, 6-C, 7-C | Confirms the connectivity within the carbocyclic ring. |
The correlation between the methoxy protons and C-2, and the methyl protons with C-2 and C-3, provides undeniable evidence for the this compound structure over other possible isomers.
Caption: Key HMBC correlations confirming substituent positions. (Note: A proper chemical structure image would replace the placeholder).
Conclusion
The synergistic application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating methodology for the structural elucidation of synthesized this compound. By systematically establishing the proton spin systems (COSY), linking them to their directly attached carbons (HSQC), and then using long-range correlations to connect all molecular fragments (HMBC), an unambiguous and trustworthy structural assignment can be achieved. This comprehensive approach is indispensable for ensuring the scientific integrity of research in chemistry and drug development.
References
-
HSQC and HMBC for Topspin. (2020, September 16). Retrieved from [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]
-
2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. (n.d.). Retrieved from [Link]
-
TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. (n.d.). IMSERC. Retrieved from [Link]
-
2D HMQC and HSQC (VnmrJ ChemPack). (n.d.). IU NMR Facility. Retrieved from [Link]
-
TUTORIAL: 2D HMBC EXPERIMENT. (n.d.). IMSERC. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
-
Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CF NMR CEITEC. Retrieved from [Link]
-
TUTORIAL: 2D COSY EXPERIMENT. (n.d.). IMSERC. Retrieved from [Link]
-
A User Guide to Modern NMR Experiments. (n.d.). Chemistry Research Laboratory, University of Oxford. Retrieved from [Link]
-
Complex NMR experiments: 2D, selective, etc. (n.d.). University of Rochester. Retrieved from [Link]
-
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2021). Molecules, 26(15), 4478. [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002). Journal of Chemical Education, 79(1), 106. [Link]
-
14: COSY. (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]
-
COSY. (n.d.). Columbia University. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2006). Russian Journal of General Chemistry, 76, 1145–1147. [Link]
-
Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. (2009). Magnetic Resonance in Chemistry, 47(5), 456-459. [Link]
-
How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! (2025, October 5). YouTube. Retrieved from [Link]
-
Chemical shifts. (n.d.). Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
-
NMR Predictor. (n.d.). ChemAxon. Retrieved from [Link]
-
2-Methoxyquinoline - 13C NMR. (n.d.). SpectraBase. Retrieved from [Link]
-
Starting Guide to NMRPredict Desktop. (2010, June 10). Mestrelab Resources. Retrieved from [Link]
-
Mnova Predict | Accurate Prediction. (n.d.). Bruker. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2014). The Journal of Physical Chemistry A, 118(45), 10568-10575. [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. COSY [chem.ch.huji.ac.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 7. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
Navigating the Labyrinth of Biological Assays: A Comparative Guide to Cross-Reactivity and Interference with 2-Methoxy-3-methylquinoline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on 2-Methoxy-3-methylquinoline's specific interactions in a wide array of biological assays remains nascent, its structural features place it within a class of compounds that warrant careful consideration. This guide will provide a framework for understanding potential interferences by drawing comparisons with structurally related quinoline derivatives and the broader class of compounds known as Pan-Assay Interference Compounds (PAINS). By understanding the underlying mechanisms of interference, researchers can proactively design robust assays and implement effective counter-screening strategies.
The Specter of Assay Interference: Beyond Specific Binding
Biological assays are the cornerstone of drug discovery and biomedical research, enabling the quantification of molecular interactions and cellular responses.[1] However, a significant number of false-positive or false-negative results can arise from non-specific interactions between assay components and the test compounds.[2] These "nuisance compounds" can interact with various assay components, including proteins, detection reagents, or even the physical surfaces of the assay plate, leading to a variety of confounding effects.[3]
One well-characterized group of such molecules are the Pan-Assay Interference Compounds (PAINS).[4] PAINS are chemical structures that are frequently identified as "hits" in high-throughput screening campaigns across a wide range of biological targets, not due to specific, potent activity, but because of their propensity to interfere with the assay technology itself.[5] Recognizing and flagging potential PAINS is a critical step in the early stages of drug discovery to avoid pursuing false leads.[6]
The Quinoline Scaffold: A Privileged Structure with a Caveat
Quinoline and its derivatives are considered "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antiviral properties.[7][8][9] The versatility of the quinoline ring system allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties.[10][11]
However, this structural versatility also brings the potential for off-target effects and assay interference. Certain quinoline derivatives, particularly fused tetrahydroquinolines, have been identified as potential PAINS.[12][13] These compounds can exhibit promiscuous activity, likely due to the formation of reactive byproducts or non-specific interactions with multiple proteins.[13][14] Therefore, when working with novel quinoline derivatives like this compound, a proactive and critical approach to assay validation is essential.
Potential Mechanisms of Interference by Quinoline Derivatives
Based on the behavior of known PAINS and related heterocyclic compounds, several potential mechanisms of interference can be postulated for this compound and its analogs:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to either inhibition or apparent activation in enzymatic assays.[15]
-
Chemical Reactivity: The quinoline ring system and its substituents can potentially undergo chemical reactions with assay components, such as nucleophilic residues on proteins (e.g., cysteine), leading to covalent modification and altered protein function.[16]
-
Interference with Detection Systems: Compounds with intrinsic fluorescence or quenching properties can directly interfere with light-based assay readouts (e.g., fluorescence polarization, FRET, luminescence).
-
Cross-Reactivity in Immunoassays: In immunoassays, structurally similar compounds can cross-react with the antibodies used for detection, leading to inaccurate quantification of the target analyte.[17] The degree of cross-reactivity can be influenced by the assay format and the specific antibodies used.[18][19]
A Comparative Analysis: Evaluating Assay Performance in the Presence of Potential Interferences
To mitigate the risks associated with assay interference, a multi-pronged approach involving careful assay selection, rigorous validation, and the use of orthogonal (mechanistically different) assays is recommended. Below is a comparison of common assay platforms and their susceptibility to interference from quinoline-like compounds.
| Assay Platform | Principle | Potential for Interference by Quinoline Derivatives | Mitigation Strategies |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection of an analyte. | High: Cross-reactivity with antibodies if the quinoline derivative is structurally similar to the target analyte or hapten. Non-specific binding to plate surfaces or blocking proteins. | - Use highly specific monoclonal antibodies.- Perform spike and recovery experiments.- Test for non-specific binding in the absence of the target analyte. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of fluorescently labeled molecules upon binding. | High: Intrinsic fluorescence of the quinoline compound can interfere with the signal. Quenching of the fluorescent probe. | - Screen compounds for intrinsic fluorescence at assay wavelengths.- Use red-shifted fluorophores to minimize compound interference. |
| Förster Resonance Energy Transfer (FRET) Assay | Measures the energy transfer between two light-sensitive molecules. | High: Compound absorbance at donor or acceptor excitation/emission wavelengths (inner filter effect). Compound fluorescence. | - Measure compound absorbance and fluorescence spectra.- Perform control experiments with donor-only and acceptor-only samples. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Moderate: Non-specific binding to the sensor chip surface. Compound aggregation can cause bulk refractive index changes. | - Use reference flow cells to subtract non-specific binding.- Include a non-ionic detergent in the running buffer to minimize aggregation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Low to Moderate: Less susceptible to optical interference. However, non-specific binding events can still contribute to the heat signal. | - Perform control titrations of the compound into buffer alone.- Requires higher concentrations of protein and compound, which may promote aggregation. |
| Mass Spectrometry (MS)-Based Assays | Direct detection of the analyte based on its mass-to-charge ratio. | Low: Highly specific and less prone to interference from structurally similar compounds. | - The gold standard for confirming hits from primary screens and quantifying analytes in complex matrices. |
Experimental Protocols for Assessing Interference
To empirically determine the potential for this compound or other novel compounds to interfere in your specific assay, the following experimental workflows are recommended.
Protocol 1: Assessment of Intrinsic Compound Fluorescence
Objective: To determine if the test compound exhibits fluorescence that could interfere with fluorescence-based assays.
Methodology:
-
Prepare a dilution series of the test compound in the assay buffer.
-
Using a fluorescence plate reader, scan the emission spectrum of each concentration across a range of excitation wavelengths relevant to the assay's fluorophores.
-
Include a buffer-only control and a known fluorescent standard for comparison.
-
Analysis: Significant fluorescence emission at the assay's detection wavelengths indicates a high potential for interference.
Protocol 2: Counter-Screen for Non-specific Inhibition (e.g., in an Enzymatic Assay)
Objective: To differentiate between true inhibition of the target enzyme and non-specific interference.
Methodology:
-
Perform the primary enzymatic assay with the test compound to determine its IC50.
-
Conduct a parallel assay using an unrelated enzyme, preferably one with a similar detection method.
-
Analysis: If the compound shows similar inhibitory activity against both enzymes, it is likely a non-specific inhibitor or an assay interference compound.
Protocol 3: Detergent-Based Test for Compound Aggregation
Objective: To assess whether the observed activity of the test compound is due to the formation of aggregates.
Methodology:
-
Perform the primary assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Analysis: A significant rightward shift in the IC50 curve (i.e., a decrease in potency) in the presence of the detergent suggests that the compound's activity is at least partially mediated by aggregation.
Visualizing the Path to Reliable Data
To aid in the conceptualization of these workflows, the following diagrams illustrate the logic behind identifying and mitigating assay interference.
Caption: Workflow for identifying assay interference.
Caption: Strategies to mitigate assay interference.
Conclusion and Best Practices
The potential for cross-reactivity and interference is an inherent challenge in biological assays, particularly when working with novel chemical entities. While this compound itself has not been extensively profiled for such behavior, its quinoline core structure warrants a cautious and evidence-based approach. By understanding the common mechanisms of assay interference, implementing rigorous counter-screens, and utilizing orthogonal assay technologies, researchers can significantly increase the confidence in their data and avoid the pitfalls of pursuing artifactual hits.
As a final recommendation, always approach unexpected or unusually potent results with a healthy dose of skepticism. A "hit" in a primary screen is not the end of the story, but rather the beginning of a thorough investigation to confirm its validity and specificity. This commitment to scientific rigor is the bedrock upon which reliable and impactful research is built.
References
-
Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719-2740. [Link]
-
Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. ResearchGate. [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. 2023;66(22):15381-15392. [Link]
-
Garrido-Cardenas JA, et al. Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Drug Design and Discovery. 1997;14(4):259-272. [Link]
-
Kaur K, et al. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry. 2006;49(18):5488-5495. [Link]
-
Baell JB. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Neuroscience. 2017;8(8):1625-1629. [Link]
-
Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Sciforum. [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. PMC. [Link]
-
Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research. 2017;6:1462. [Link]
-
Tackling assay interference associated with small molecules. ResearchGate. [Link]
-
Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. PMC. [Link]
-
Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. PubMed. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]
-
Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
Tackling assay interference associated with small molecules. PubMed. [Link]
-
Similar Structure-Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Amanote Research. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. [Link]
-
Interferences in Immunoassay. PMC. [Link]
-
Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]
-
Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PMC. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Semantic Scholar. [Link]
-
Quinolines: the role of substitution site in antileishmanial activity. Frontiers. [Link]
-
Cross-reactivity between quinolones. Report of three cases. PubMed. [Link]
-
Quinolines: the role of substitution site in antileishmanial activity. PMC. [Link]
-
Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? PMC. [Link]
-
Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. OUCI. [Link]
-
New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. PMC. [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]
-
Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"comparison of fluorescent properties of different substituted quinolines"
A Senior Application Scientist's Guide to the Fluorescent Properties of Substituted Quinolines
Introduction: The Versatile Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Beyond its pharmacological significance, the rigid, planar structure of the quinoline ring system provides a robust framework for the design of fluorescent molecules. These molecules are instrumental as probes and chemosensors in bioimaging, allowing for the visualization and tracking of biomolecules and metal ions within complex cellular environments.[1][2][4][5]
The utility of a quinoline derivative as a fluorophore is dictated by its unique photophysical properties, which can be precisely tuned through synthetic modification.[3][6] By strategically adding different substituent groups to the quinoline core, researchers can modulate the molecule's absorption and emission wavelengths, fluorescence efficiency (quantum yield), and sensitivity to its local environment. This guide provides an in-depth comparison of the fluorescent properties of various substituted quinolines, supported by experimental data and methodologies, to empower researchers in selecting and designing fluorophores for their specific applications.
Fundamentals of Quinoline Fluorescence: The Role of Substituents
The fluorescence of a molecule arises from the emission of a photon as an electronically excited state returns to the ground state. The characteristics of this emission are highly sensitive to the molecule's chemical structure and its environment. In quinolines, the introduction of substituent groups dramatically alters the electron density distribution within the aromatic system, thereby influencing its photophysical behavior.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups donate electron density to the quinoline ring. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. EDGs often enhance the fluorescence quantum yield.[7][8] This effect is attributed to an increase in the transition dipole moment and stabilization of the excited state, often through an intramolecular charge transfer (ICT) mechanism.[6][9]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the ring. EWGs can cause either a hypsochromic (blue) shift or a bathochromic shift depending on their position and interaction with other groups.[7][10] Halogen substituents, for instance, often decrease the fluorescence quantum yield due to the "heavy atom effect," which promotes intersystem crossing to the non-emissive triplet state.[11]
-
Positional Effects: The position of the substituent on the quinoline ring is critical. For example, 8-hydroxyquinoline is weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen.[12] However, upon chelation with metal ions, this process is blocked, leading to a dramatic increase in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[12][13]
Comparative Analysis of Substituted Quinolines
The choice of a specific quinoline derivative depends entirely on the intended application. A probe designed for deep-tissue imaging requires long-wavelength (near-infrared) emission, whereas a sensor for a specific metal ion might prioritize a dramatic "turn-on" fluorescence response upon binding. The following table summarizes the photophysical properties of several representative substituted quinolines to illustrate the impact of different functional groups.
| Compound | Substituent(s) | Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Reference |
| 8-Hydroxyquinoline | 8-OH | Acetonitrile | 290 | 335 / 410 | Very Low | - | |
| 8-Hydroxyquinoline | 8-OH | DMF | 290 | 335 / 410 | High | - | |
| 5,7-Diiodo-8-hydroxyquinoline | 8-OH, 5-I, 7-I | Conc. H₂SO₄ | - | - | ~0.002 | - | [11] |
| 6-Aminoquinoline | 6-NH₂ | Various | Varies | Varies | - | Varies | [9] |
| 4-(4-methoxyphenyl)amino-2-phenylquinoline | 4-NH-Ph-OCH₃, 2-Ph | Dichloromethane | 365 | 495 | 0.78 | 130 | [14] |
| Isoquinoline (Protonated with TFA) | None | Dichloromethane | 310 | ~350-450 | >50-fold increase | - | [15][16] |
| TFMAQ-8Ph | 7-NHPh, 8-Ph, CF₃ groups | n-Hexane | ~380 | ~450 | High | ~70 | [17][18] |
| TFMAQ-8Ph | 7-NHPh, 8-Ph, CF₃ groups | DMSO | ~420 | - | Quenched | - | [17][18] |
Key Insights from the Data:
-
Solvent Polarity (Solvatochromism): The fluorescence of many quinolines is highly dependent on the solvent's polarity, a phenomenon known as solvatochromism.[7][9][19] For instance, push-pull type quinolines like TFMAQ-8Ar derivatives show high quantum yields in non-polar solvents like n-hexane but are almost completely quenched in polar solvents like DMSO.[17][18] This sensitivity can be exploited to probe the lipophilicity of microenvironments, such as lipid droplets in cells.[17][18]
-
pH Sensitivity: The nitrogen atom in the pyridine ring can be protonated in acidic conditions. This often leads to significant changes in fluorescence, typically a large enhancement of the quantum yield and a red-shift in the emission.[15][16] This property makes quinolines useful as pH sensors.
-
Heavy Atom Effect: The introduction of heavy atoms like iodine in 5,7-diiodo-8-hydroxyquinoline drastically reduces the fluorescence quantum yield to just 0.002, demonstrating the pronounced effect of promoting non-radiative decay pathways.[11]
-
Push-Pull Systems: Compounds with an EDG on one end and an EWG on the other (a "push-pull" system) often exhibit strong intramolecular charge transfer (ICT) character.[7][17] This leads to large Stokes shifts (the separation between absorption and emission maxima) and high sensitivity to the environment, as seen with the TFMAQ derivatives.[17] The green-emitting quinoline synthesized by Singh et al. shows a large Stokes shift of 130 nm and a high quantum yield of 0.78, making it an excellent candidate for imaging applications.[14]
Experimental Protocol: Measuring Relative Fluorescence Quantum Yield
To ensure the trustworthiness and reproducibility of fluorescence data, a standardized protocol is essential. The most common method for determining the fluorescence quantum yield (Φ_F) is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard.[20]
Causality Behind Choices: This protocol is designed to minimize common sources of error. Using optically dilute solutions (Absorbance < 0.1) prevents the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules.[20] The choice of a standard with overlapping absorption and emission spectra minimizes wavelength-dependent biases in the spectrometer's detector.[21] Quinine sulfate in 0.5 M H₂SO₄ is a common, well-validated standard for the blue-violet region.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately prepare stock solutions of the reference standard (e.g., Quinine Sulfate) and the test quinoline derivative in the appropriate solvent(s).
-
-
Preparation of Dilutions:
-
Prepare a series of five dilutions for both the standard and the test compound, ensuring the absorbance of each solution at the chosen excitation wavelength is between 0.01 and 0.1.
-
-
Acquisition of Absorption Spectra:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each of the ten prepared solutions. Determine the exact absorbance at the excitation wavelength (λ_ex) to be used for fluorescence measurements.
-
-
Acquisition of Fluorescence Spectra:
-
Using a fluorescence spectrometer, record the emission spectrum for each solution.
-
Crucially, use the same excitation wavelength, slit widths, and all other instrument parameters for both the standard and the test samples. [20]
-
Record the emission spectrum of a solvent blank for background subtraction.
-
-
Data Processing:
-
Correct the emission spectra by subtracting the solvent blank spectrum.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Calculation:
-
For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The resulting plot should be a straight line.
-
Determine the gradient (slope) of each line.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation[20]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Visualizations and Workflows
Structure-Property Relationship
The following diagram illustrates how different substituents influence the key fluorescent properties of the quinoline core.
Caption: Impact of substituents on quinoline fluorescence.
Experimental Workflow for Quantum Yield Measurement
This workflow outlines the key stages in determining the relative fluorescence quantum yield.
Caption: Workflow for relative quantum yield determination.
Conclusion and Future Outlook
The quinoline scaffold provides a remarkably tunable platform for the development of advanced fluorescent probes. By understanding the fundamental principles of how substituents and environmental factors modulate their photophysical properties, researchers can rationally design molecules with tailored characteristics. The strategic placement of electron-donating and withdrawing groups, coupled with an awareness of phenomena like solvatochromism and pH sensitivity, allows for the creation of highly specific and sensitive tools for chemical sensing and biological imaging.[1][2][4] As synthetic methodologies become more sophisticated, the next generation of quinoline-based fluorophores promises even greater brightness, photostability, and functionality for cutting-edge applications in diagnostics and drug development.
References
- Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Publications.
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Photo physical properties of 8-hydroxy quinoline. IJCA.
- Investigation of excited singlet state properties of 8-hydroxyquinoline and its derivatives by fluorescence spectrometry. ACS Publications.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
- Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. PubMed.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
- A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives. Benchchem.
- Quinoline-derived electron-donating/withdrawing fluorophores for hydrazine detection and applications in environment and bioimaging. PubMed.
- Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC - NIH.
- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.
- synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Semantic Scholar.
- Fluorescence enhancement of quinolines by protonation. RSC Publishing.
- Fluorescence enhancement of quinolines by protonation. RSC Advances.
- Donor functionalized quinoline based organic sensitizers for dye sensitized solar cell (DSSC) applications: DFT and TD-DFT investigations. PubMed.
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC - NIH.
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate.
- Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. PMC - NIH.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry.
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 5. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-derived electron-donating/withdrawing fluorophores for hydrazine detection and applications in environment and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Donor functionalized quinoline based organic sensitizers for dye sensitized solar cell (DSSC) applications: DFT and TD-DFT investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 16. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. chem.uci.edu [chem.uci.edu]
- 21. iss.com [iss.com]
A Comparative Guide to the Synthesis of 2-Methoxy-3-methylquinoline: An Evaluation of Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3-methylquinoline is a valuable heterocyclic scaffold found in numerous biologically active compounds and serves as a key intermediate in medicinal chemistry and materials science. The efficient and high-purity synthesis of this molecule is therefore of significant interest. This guide provides a comprehensive comparison of the most viable synthetic routes to this compound, with a focus on reaction yields, product purity, and the practical insights necessary for laboratory-scale synthesis. We will delve into two primary multi-step strategies, evaluating the strengths and weaknesses of each approach to inform your synthetic planning.
Comparative Analysis of Synthetic Strategies
Two principal routes have been identified as the most practical and efficient for the synthesis of this compound:
-
Route 1: Synthesis via Methylation of 2-Hydroxy-3-methylquinoline. This pathway involves the initial construction of the 3-methylquinolin-2(1H)-one core, followed by O-methylation to yield the target compound.
-
Route 2: Synthesis via Nucleophilic Substitution of 2-Chloro-3-methylquinoline. This approach first synthesizes the chlorinated quinoline precursor, which then undergoes a nucleophilic substitution with a methoxide source.
While classic one-pot quinoline syntheses such as the Combes, Doebner-von Miller, and Friedländer reactions are powerful tools for generating the quinoline core, their direct application to produce this compound with high regioselectivity and yield can be challenging. Therefore, the two-step approaches outlined above generally offer greater control and lead to higher purity of the final product.
Route 1: Synthesis via 2-Hydroxy-3-methylquinoline
This route is a popular choice due to the relatively straightforward synthesis of the 2-hydroxyquinoline precursor and the generally high efficiency of the subsequent methylation step.
Step 1: Synthesis of 2-Hydroxy-3-methylquinoline (3-methyl-2-quinolone)
The synthesis of 3-methyl-2-quinolone can be efficiently achieved through a variation of the Conrad-Limpach-Knorr synthesis, which involves the cyclization of an appropriate acetoacetate derivative with an aniline. A particularly effective method is the condensation of o-aminobenzaldehyde with chloroacetone, which has been reported to produce 2-methyl-3-hydroxy-quinoline in high yield.[1]
Reaction Mechanism: Conrad-Limpach-Knorr Synthesis
The reaction proceeds through an initial condensation of the aniline with the β-ketoester (or equivalent) to form an enamine or anilide intermediate. Under acidic or thermal conditions, this intermediate undergoes cyclization followed by dehydration to form the quinoline ring system. The regioselectivity (formation of 2-hydroxy vs. 4-hydroxy quinoline) can often be controlled by the reaction temperature.[2][3]
Experimental Protocol: Synthesis of 2-Hydroxy-3-methylquinoline [1]
-
Prepare a solution of o-aminobenzaldehyde, chloroacetone, and a phase transfer catalyst such as tetrabutylammonium bromide in a suitable organic solvent like tetrahydrofuran.
-
Separately, prepare an aqueous solution of sodium hydroxide and zinc oxide.
-
Combine the two solutions and stir at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by separation and purified by recrystallization.
A reported yield for a similar synthesis of 2-methyl-3-hydroxy-quinoline is as high as 96.4% .[1]
Step 2: Methylation of 2-Hydroxy-3-methylquinoline
The hydroxyl group of the 2-quinolone tautomer can be readily methylated to the desired 2-methoxyquinoline using a suitable methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, in the presence of a base.[4][5][6]
Reaction Mechanism: Williamson Ether Synthesis
This reaction is a classic Williamson ether synthesis. The base deprotonates the hydroxyl group of the 2-hydroxyquinoline to form a more nucleophilic alkoxide. This alkoxide then attacks the methylating agent in an SN2 reaction, displacing the leaving group (e.g., sulfate) and forming the methoxy ether.
Experimental Protocol: Methylation using Dimethyl Sulfate [4][6]
-
Dissolve 2-hydroxy-3-methylquinoline in a suitable solvent (e.g., acetone, DMF).
-
Add a base, such as anhydrous potassium carbonate or sodium carbonate, to the mixture.
-
Add dimethyl sulfate dropwise to the stirred suspension at a controlled temperature (e.g., 80-90°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, the reaction mixture is typically poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Yields for this methylation step are generally high, often exceeding 90% .[7]
Workflow Diagram: Route 1
Sources
- 1. mdpi.com [mdpi.com]
- 2. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. ikm.org.my [ikm.org.my]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
A Comparative Guide to In Silico Molecular Docking of 2-Methoxy-3-methylquinoline with Putative Protein Targets
This guide provides an in-depth, objective comparison of in silico molecular docking workflows for investigating the interactions between the novel small molecule, 2-Methoxy-3-methylquinoline, and its putative protein targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible scientific methodology.
Introduction: The Rationale for Investigating this compound
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The specific compound of interest, this compound, possesses a unique substitution pattern that suggests potential interactions with key cellular targets implicated in disease. Preliminary in silico target prediction, based on structural similarity to known bioactive molecules, points towards three primary protein families of interest for this study:
-
Human DNA Topoisomerase II: These enzymes are critical for managing DNA topology and are validated targets for numerous anticancer drugs.
-
Human Phosphoinositide 3-kinase (PI3Kα): A key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
-
c-Met Kinase Domain: The receptor tyrosine kinase c-Met is a crucial driver of cell proliferation, motility, and invasion, and its aberrant activation is linked to various malignancies.[1]
This guide will detail the process of evaluating the binding affinity and interaction patterns of this compound with these three targets using two distinct, yet related, molecular docking platforms: the widely-used AutoDock Vina and the user-friendly PyRx interface.
The Ligand of Interest: this compound
For the purposes of this study, the canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound will be used to generate its 3D structure: COc1nc2ccccc2cc1C. This ensures consistency and reproducibility in the ligand preparation phase.
Comparative Docking Methodologies: AutoDock Vina vs. PyRx
This guide will present two workflows for molecular docking. The first utilizes AutoDock Vina, a powerful and widely cited open-source docking engine known for its accuracy and speed.[2] The second employs PyRx, a virtual screening tool that provides a graphical user interface for AutoDock Vina, simplifying the workflow and making it more accessible to a broader range of researchers.[3][4] The comparison of these two approaches will highlight the trade-offs between manual control and automated processing.
Core Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[5] The process involves two main stages: sampling of ligand conformations within the binding site and scoring of these conformations to estimate the binding affinity.[6] The scoring function is a critical component, as it ranks the different poses and provides a quantitative measure of the predicted binding strength, typically in kcal/mol.[2]
Experimental Workflow: A Tale of Two Platforms
The following sections provide a detailed, step-by-step protocol for conducting the molecular docking studies of this compound with the selected target proteins using both AutoDock Vina and PyRx.
Part 1: Target Protein Preparation (Common to Both Workflows)
The initial step in any structure-based drug design project is the preparation of the target protein's three-dimensional structure. For this study, we have selected the following crystal structures from the Protein Data Bank (PDB):
-
Human DNA Topoisomerase IIα: PDB ID: 4FM9[1]
-
c-Met Kinase Domain: PDB ID: 3LQ8
Protocol for Target Protein Preparation:
-
Download the PDB File: Obtain the atomic coordinate file in PDB format for each of the selected target proteins from the RCSB PDB website.
-
Remove Non-essential Molecules: Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all non-protein atoms from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein structure.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure. This is a crucial step for accurately defining the hydrogen bonding potential of the protein.
-
Assign Partial Charges: Compute and assign partial charges to all atoms in the protein. For AutoDock Vina, Gasteiger charges are typically used.
-
Save the Prepared Protein File: Save the processed protein structure in the PDBQT file format, which is required for AutoDock Vina.
Workflow A: The Command-Line Power of AutoDock Vina
This workflow offers a high degree of control over the docking parameters and is well-suited for researchers comfortable with a command-line interface.
Step-by-Step Protocol for AutoDock Vina:
-
Ligand Preparation:
-
Generate the 3D coordinates of this compound from its SMILES string using a tool like Open Babel.
-
Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
Save the prepared ligand in the PDBQT format, which includes the assignment of rotatable bonds.
-
-
Grid Box Definition:
-
The grid box defines the three-dimensional space within which the docking simulation will be performed. It should encompass the entire binding site of the target protein.
-
For each target protein, the grid box parameters (center coordinates and dimensions) are defined as follows:
-
Human DNA Topoisomerase IIα (PDB: 4FM9): The grid box should be centered on the DNA binding and cleavage site. Based on the co-crystallized DNA, the approximate center coordinates are x=15.2, y=53.9, z=16.9, with dimensions of 20x20x20 Å.
-
Human PI3Kα (PDB: 7PG5): The grid box should be centered on the ATP-binding site. Approximate center coordinates are x=-25.5, y=15.0, z=20.8, with dimensions of 22x22x22 Å.
-
c-Met Kinase Domain (PDB: 3LQ8): The grid box should be centered on the kinase hinge region. Approximate center coordinates are x=30.4, y=-1.5, z=26.7, with dimensions of 25x25x25 Å.
-
-
-
Configuration File Creation:
-
Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also improves the thoroughness of the conformational search.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input. The command will look similar to this: vina --config conf.txt --log log.txt.
-
-
Analysis of Results:
-
The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
The log file will contain the binding affinity values (in kcal/mol) for each pose. The most negative value indicates the most favorable predicted binding.
-
Visualize the protein-ligand complexes using a molecular graphics program to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding.
-
Visualizing the AutoDock Vina Workflow
Caption: AutoDock Vina command-line workflow.
Workflow B: The User-Friendly Interface of PyRx
PyRx provides a graphical user interface that streamlines the docking process by integrating tools like Open Babel for ligand preparation and AutoDock Vina for the docking calculations.[3][4] This workflow is ideal for researchers who prefer a more visual and less command-line intensive approach.
Step-by-Step Protocol for PyRx:
-
Load Molecules:
-
Launch PyRx and load the prepared protein PDBQT file and the ligand file (e.g., in SDF or MOL2 format).
-
PyRx will automatically convert the ligand to the PDBQT format using its integrated Open Babel functionality.
-
-
Select Molecules for Docking:
-
In the "Molecules" tab, select the protein and the ligand that you wish to dock.
-
-
Define the Binding Site and Run Vina:
-
Navigate to the "Vina Wizard" tab.
-
The loaded protein and ligand will be displayed. The grid box will be shown visually.
-
Adjust the center and dimensions of the grid box interactively by dragging the handles of the box or by manually entering the coordinates determined in the AutoDock Vina workflow.
-
Set the "Exhaustiveness" parameter.
-
Click the "Forward" button to start the docking simulation.
-
-
Analyze Results:
-
Upon completion, the results will be displayed in a table, showing the binding affinity for each predicted pose.
-
The poses can be visualized directly within the PyRx interface.
-
For more detailed analysis of the interactions, the protein-ligand complex can be exported as a PDB file and viewed in a dedicated molecular visualization tool.
-
Visualizing the PyRx Workflow
Caption: PyRx graphical user interface workflow.
Comparative Analysis and Data Interpretation
The primary output of a molecular docking study is the binding affinity, which provides a prediction of the ligand's binding strength to the target protein. A more negative binding energy suggests a more favorable interaction. However, it is crucial to interpret these results in the context of experimental data and to compare the performance of different docking protocols.
Scoring Functions: A Deeper Look
-
AutoDock Vina: Employs an empirical scoring function that is a hybrid of knowledge-based potentials and empirical data.[2] It considers terms for steric interactions, hydrophobic effects, and hydrogen bonding.[10] Vina's scoring function is designed for speed and accuracy in predicting binding poses.[2]
-
PyRx: By default, PyRx utilizes the same AutoDock Vina scoring function. However, newer versions of PyRx offer the option to use machine learning-based scoring functions, such as RF-Score V2, which may provide a more accurate prediction of binding affinity.[11][12][13]
Comparison with Experimental Data
| Target Protein | Related Quinoline Derivative | Experimental IC50 | Predicted Binding Affinity (kcal/mol) |
| Human DNA Topoisomerase IIα | Novel Pyrazolo[4,3-f]quinolines | GI50 < 8 µM[14] | To be determined by docking |
| Human PI3Kα | Quinazoline-2-indolinone derivative | 9.11 nM[15] | To be determined by docking |
| c-Met Kinase Domain | 3,6-disubstituted quinoline | 9.3 nM[1] | To be determined by docking |
Note: The predicted binding affinities in the table are placeholders and would be populated with the results from the docking simulations. A strong correlation between lower predicted binding energies and lower experimental IC50 values for a series of compounds would lend confidence to the predictive power of the docking model.
Conclusion and Future Directions
This guide has provided a comprehensive and comparative framework for conducting in silico molecular docking studies of this compound with three putative protein targets. By detailing the methodologies for both the command-line-driven AutoDock Vina and the user-friendly PyRx, researchers can select the approach that best suits their technical expertise and research needs.
The true value of molecular docking lies in its ability to generate testable hypotheses. The predicted binding poses and affinities from these studies should be used to guide further experimental validation, such as in vitro enzyme inhibition assays. Furthermore, the insights gained from analyzing the specific molecular interactions can inform the rational design of more potent and selective derivatives of this compound, accelerating the drug discovery process.
References
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indico4.twgrid.org [indico4.twgrid.org]
- 5. researchgate.net [researchgate.net]
- 6. @t×»ë<>Ñ_¤ aTÉH~òÊÚuÆÙ?ï0 8 [drchinmoypal.com]
- 7. rcsb.org [rcsb.org]
- 8. 7pg5 - Crystal Structure of PI3Kalpha - Summary - Protein Data Bank Japan [pdbj.org]
- 9. researchgate.net [researchgate.net]
- 10. Vinardo: A Scoring Function Based on Autodock Vina Improves Scoring, Docking, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 12. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 13. m.youtube.com [m.youtube.com]
- 14. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methoxy-3-methylquinoline: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Methoxy-3-methylquinoline, a vital compound in many research and development pipelines. As laboratory professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document offers a procedural framework grounded in established safety protocols and regulatory compliance to ensure the safe handling and disposal of this quinoline derivative.
Hazard Identification and Risk Assessment
Based on data from analogous quinoline compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards include:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[2][3]
-
Harmful if Swallowed or in Contact with Skin: Some quinoline derivatives are classified as harmful upon ingestion or dermal absorption.[3][6]
A thorough risk assessment is the first step in safe handling and disposal. This involves evaluating the quantities of this compound being used, the potential for exposure, and the specific laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling this compound and its waste. The following table outlines the minimum required PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Inspect gloves for any signs of degradation or punctures before use. |
| Eye Protection | Chemical splash goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridges | Recommended when handling the solid, powdered form to prevent inhalation of dust particles, or when vapors may be generated. |
Spill Management
Accidental spills must be managed promptly and safely. The procedure for spill cleanup depends on the scale of the spill.
Small Spills (up to 10g or 10mL)
-
Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Wash Hands Thoroughly: After removing PPE, wash hands with soap and water.
Large Spills (over 10g or 10mL)
-
Evacuate Immediately: Alert all personnel in the immediate vicinity and evacuate the area.
-
Contact EHS: Notify your institution's Environmental Health and Safety department immediately. Do not attempt to clean up a large spill without their guidance and support.
-
Secure the Area: Prevent entry to the spill area until EHS personnel have deemed it safe.
Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to preventing accidental reactions and ensuring compliant disposal.
-
Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container for all this compound waste. The label should include the chemical name, "Hazardous Waste," and the associated hazard pictograms.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
Disposal Procedures
The disposal of this compound is governed by federal, state, and local regulations. The overarching principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it until its final, safe disposal.[7]
Step-by-Step Disposal Workflow
-
Waste Characterization: Based on the available data for similar compounds and your generator knowledge, this compound waste should be classified as hazardous.[8][9]
-
Container Management: Ensure your hazardous waste container is in good condition, properly sealed, and accurately labeled.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and transport of the waste.[1][10]
-
Manifesting: For transportation off-site, a hazardous waste manifest will be required to track the waste from your facility to the disposal site.[11]
-
Record Keeping: Maintain all records related to the generation, storage, and disposal of the hazardous waste for a minimum of three years, or as required by your state's regulations.[8]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Framework
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][9] It is crucial to be aware of your generator status (e.g., Very Small, Small, or Large Quantity Generator) as this will determine your specific regulatory requirements regarding storage time limits and reporting.[8]
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following these guidelines, researchers can minimize risks and ensure compliance with all applicable regulations. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]
-
Hazardous Waste Management. Arkansas State University. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016, December 5). Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025, May 30). Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. (2025, March 24). Retrieved from [Link]
-
Safety data sheet: 2-Methylquinoline. CPAchem Ltd. (2023, March 28). Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | Buy Online CAS Number 1181267-33-3 | MF C₁₁H₁₃ClO₂ | Bio Synth [bio-synth.in]
- 7. epa.gov [epa.gov]
- 8. sustainable-markets.com [sustainable-markets.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
Navigating the Unseen: A Guide to Safely Handling 2-Methoxy-3-methylquinoline
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the introduction of novel compounds is a daily occurrence. While the potential for discovery is vast, so too is the responsibility to ensure the safety of those at the forefront of this innovation. This guide provides essential, immediate safety and logistical information for handling 2-Methoxy-3-methylquinoline.
Probable Hazard Profile: Understanding the Risks
Based on the hazard profiles of similar quinoline compounds, this compound should be handled as a substance that is potentially:
-
A skin irritant: Causes skin irritation upon contact.[9][2][3][7][8]
-
A serious eye irritant: Causes serious eye irritation.[9][2][3][7][8]
-
Harmful if swallowed: May cause adverse health effects if ingested.[3][4]
-
A respiratory irritant: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][6]
Core Protective Measures: Your Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and potential irritation.[9][2][8] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required in situations with a high risk of splashing.[9][2][6][8] | To protect the eyes from direct contact with the chemical, which can cause serious irritation.[9][2][3][7][8] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Long-sleeved clothing is essential.[9][2][6][8] | To prevent accidental skin exposure and contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if the material is handled in a way that generates dust or aerosols, or if working outside of a certified chemical fume hood.[9][1] | To prevent inhalation and potential respiratory irritation.[2][3][6] |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[9][2]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within arm's reach inside the fume hood.
Handling the Compound
-
Don PPE: Put on all required personal protective equipment before entering the laboratory space where the chemical is stored or handled.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure the vessel is appropriately sized and labeled.
-
Post-Handling Procedures
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated, sealed waste container.[10][2][4][5][6]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the lab coat, followed by eye protection.
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7][8]
Emergency Response: Immediate Actions for Exposure
In the event of an exposure, time is of the essence. The following steps should be taken immediately.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][2][5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5] |
Disposal Protocol: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container. This includes any contaminated consumables such as gloves, paper towels, and weigh boats.
-
Liquid Waste: Collect in a labeled, sealed, and chemically compatible waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[10][2][4][5][6] Do not pour down the drain.[2]
Visualizing the Workflow: Safe Handling of this compound
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. cpachem.com [cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
